Dm-CHOC-pen
Description
Properties
IUPAC Name |
[3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl] [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48Cl5NO4/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(14-16-33(21,4)26(23)15-17-34(24,25)5)44-32(42)45-29-27(36)30(35(38,39)40)41-31(43-6)28(29)37/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUUIXYKTPSIOH-LEZJFEBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48Cl5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942149-56-6 | |
| Record name | 4-Demethyl-4-cholesteryloxycarbonylpenclomedine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942149566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-demethyl-4-cholesteryloxycarbonylpenclomedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MIPICOLEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S83F4T2WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dm-CHOC-pen
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate compound that has demonstrated significant antineoplastic activity, particularly in cancers involving the Central Nervous System (CNS).[1][2] Its lipophilic and electrically neutral nature allows it to cross the blood-brain barrier (BBB), a critical feature for treating brain tumors.[3] This document provides a comprehensive overview of the core mechanism of action of this compound, supported by data from preclinical and clinical studies.
Core Mechanism of Action
The primary antitumor effect of this compound is achieved through a multi-stage process involving transport across the BBB, selective uptake by cancer cells, and subsequent induction of cytotoxicity. The core molecular mechanism involves direct interaction with nuclear DNA.
DNA Alkylation and Adduct Formation
Once inside the cancer cell, this compound acts as a DNA alkylating agent.[2] The proposed mechanism involves a bis-alkylation process, where the compound forms covalent adducts with DNA bases.[3][4][5][6] This action primarily targets:
This alkylation damages the DNA structure, interfering with essential cellular processes like DNA replication and repair, ultimately leading to cell death.[8]
Induction of Oxidative Stress
In addition to direct DNA alkylation, this compound's mechanism of action also involves the induction of oxidative stress within the cancer cells.[3][7] This secondary mechanism contributes to its overall cytotoxicity.
Pharmacokinetics and Transport Pathway
A unique three-stage mechanism has been proposed for how this compound reaches and enters tumor cells within the CNS.[3][4][5]
-
Blood-Brain Barrier Penetration : The drug is lipophilic and readily associates with the membranes of red blood cells (RBCs) in a reversible manner.[3][4][5] This association is believed to facilitate its transport across the BBB.
-
Selective Tumor Cell Uptake : this compound shares structural similarities with L-glutamine. This allows it to be actively transported into cancer cells, which often overexpress L-glutamine transporters to meet their high metabolic demands.[3][4][5][8][9] This selective uptake mechanism concentrates the drug in tumor tissue while sparing adjacent normal brain tissue.[8]
-
Intracellular Action : Following transport into the cell, this compound exerts its cytotoxic effects through DNA alkylation and oxidative stress.
An important characteristic of this compound is that it does not require hepatic activation to become cytotoxic, in contrast to its metabolite, 4-demethylpenclomedine (DM-PEN), and other analogs.[4][8]
Caption: Proposed three-stage mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies of this compound.
Table 1: Clinical Pharmacokinetics
| Parameter | Value | Notes | Citation |
| Administration Route | 3-hr IV Infusion | Once every 21 days. | [3][7][10] |
| Cmax (this compound) | 3 hours | Time to maximum plasma concentration. | [3][10] |
| Cmax (DM-PEN metabolite) | 24 hours | Time to maximum plasma concentration of the metabolite. | [3][10] |
| RBC Association | Up to 50% | Both this compound and DM-PEN detected with RBCs. | [3][10] |
| Detection Period | 3 to 15 days | Duration the drug and its metabolite are found post-administration. | [3][10] |
| Half-life (AYA vs. >60) | Up to 50 days vs. <21 days | Significantly longer half-life observed in Adolescent and Young Adult (AYA) patients. | [9] |
| Tumor Concentration | 75-210 ng/g | Measured in CNS tumor tissue from 22 days to 9 months post-treatment. | [5] |
Table 2: Clinical Dosing and Toxicity
| Parameter | Value | Notes | Citation |
| Starting Dose (Phase I) | 39 mg/m² | Based on 1/10 LD10 in animal models. | [1][7] |
| Dose Escalation Range | 39 to 111 mg/m² | Doses evaluated in Phase I trials. | [3][7][10] |
| Maximum Tolerated Dose (MTD) | 85.8 mg/m² | For patients with liver involvement. | [3][7][10] |
| Maximum Tolerated Dose (MTD) | 98.7 mg/m² | For patients without liver abnormalities. | [3][7][10] |
| Dose Limiting Toxicity (DLT) | Grade 3-4 Toxicity | Primarily hepatic toxicity (hyperbilirubinemia). | [1][7] |
| Common Adverse Effects | Fatigue (17%), Nausea (11%), Reversible liver dysfunction (9%) | Most common side effects observed in clinical trials. | [5] |
Table 3: In Vitro Efficacy
| Parameter | Value | Cell Line | Citation |
| Half-maximal Inhibitory Conc. (IC50) | 0.5 µg/ml | B-16 Melanoma Cells | [2] |
| Inhibitory Concentration (IC35) | 0.25 µg/ml | H-2086 NSCLC Cells | [6] |
Experimental Protocols
Detailed methodologies from key studies are outlined below to provide context for the presented data.
Phase I/II Clinical Trial Protocol (IND 68,876)
-
Objective : To determine the MTD, safety, DLTs, and pharmacokinetics of this compound.[3][7]
-
Patient Population : Patients with advanced solid malignant tumors, with or without CNS involvement, for whom no effective proven treatment exists.[1][7][11] Tumor types included glioblastoma, melanoma, and metastatic breast and lung cancer.[7][10]
-
Drug Administration : this compound was administered as a single 3-hour intravenous infusion once every 21 days.[3][7][10] The drug was formulated as a soybean oil/lecithin/glycerin water emulsion.[1]
-
Dose Escalation Strategy : A modified accelerated dosing protocol was used.
-
The starting dose was 39 mg/m².[1]
-
Single-patient cohorts were used with 40% dose escalations.[1][11]
-
Upon the first instance of a Dose-Limiting Toxicity (DLT) (Grade 3 or 4) or the second instance of a Grade 2 toxicity, the cohort at that dose level was expanded to 3-6 patients.[1][11]
-
Subsequent dose escalations proceeded at 33% increments.[1][11]
-
The MTD was defined as the dose level where two DLTs were observed.[11]
-
Caption: Dose escalation workflow for the this compound Phase I clinical trial.
In Vitro Melanoma Cell Proliferation Assay
-
Objective : To assess the in vitro activity of this compound against melanoma.[2]
-
Cell Line : B-16 melanoma cells.[2]
-
Methodology :
-
B-16 cells were cultured and exposed to varying concentrations of this compound.
-
Cell proliferation and survival were assessed to determine the half-maximal inhibitory concentration (IC50).
-
Floating, heavily melanotic cells that formed post-treatment were separated and analyzed to quantify intracellular this compound concentration.[2]
-
Logical Relationships and Metabolites
This compound is the primary active compound, which is metabolized in plasma to DM-PEN. While DM-PEN is also an active antitumor agent, this compound's formulation as a cholesteryl carbonate derivative is key to its ability to cross the BBB and its unique pharmacokinetic profile.[2][8]
Caption: Relationship between this compound, its metabolite, and key activities.
Conclusion
This compound is a promising antineoplastic agent with a well-defined, multi-stage mechanism of action. Its ability to act as a DNA alkylating agent, combined with a unique transport mechanism that allows it to penetrate the CNS and selectively target tumor cells, makes it a strong candidate for the treatment of primary and metastatic brain cancers.[3][8] The quantitative data from clinical trials support its safety and efficacy at established dose levels, with manageable toxicities.[4][7] Further research and ongoing Phase II trials will continue to elucidate its full therapeutic potential.[3][7]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 10. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
An In-depth Technical Guide to Dm-CHOC-pen: A Novel Alkylating Agent for Central Nervous System Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) is a novel, lipophilic, polychlorinated pyridine (B92270) cholesteryl carbonate with potent antineoplastic properties. Engineered to traverse the blood-brain barrier, this compound has demonstrated significant efficacy in preclinical and clinical settings against a range of aggressive cancers, particularly primary and metastatic malignancies involving the central nervous system (CNS). Its primary mechanism of action is DNA alkylation, leading to irreparable DNA damage and subsequent cell death. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols for key assays and visualizations of its signaling pathways are also presented to facilitate further research and development.
Introduction
This compound is a third-generation penclomedine (B1679226) derivative designed for enhanced central nervous system penetration and tumor-selective activity.[1] It is a lipophilic, electrically neutral molecule that readily crosses the blood-brain barrier, a significant hurdle for many chemotherapeutic agents.[2] This property makes it a promising candidate for treating aggressive brain tumors like glioblastoma and metastatic cancers that have spread to the CNS.[3] The molecule was developed by DEKK-TEC, Inc. and has undergone Phase I and II clinical trials for various advanced cancers.[4][5]
Chemical Properties and Structure
This compound is a cholesteryl carbonate derivative of 4-demethylpenclomedine (DM-PEN).[6] Its lipophilicity, conferred by the cholesteryl moiety, is crucial for its ability to cross the blood-brain barrier.
| Property | Value |
| Full Chemical Name | 4-Demethyl-4-cholesteryloxycarbonylpenclomedine |
| Synonyms | This compound, Mipicoledine |
| Molecular Formula | C35H48Cl5NO4 |
| Molecular Weight | 724.0 g/mol |
| CAS Registry Number | 942149-56-6 |
| Chemical Class | Polychlorinated pyridine cholesteryl carbonate |
Table 1: Chemical and Physical Properties of this compound.
Synthesis
The synthesis of this compound involves the derivatization of its precursor, 4-demethylpenclomedine (DM-PEN). This process entails the formation of a carbonate linkage between the 4-hydroxyl group of DM-PEN and cholesterol. A common method for creating such a linkage is the reaction of an alcohol (in this case, DM-PEN) with a chloroformate derivative of the desired substituent (cholesteryl chloroformate).
References
- 1. U-251 MG Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 2. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. Cholesteryl chloroformate | 7144-08-3 | Benchchem [benchchem.com]
Dm-CHOC-pen: A Technical Overview of a Novel DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dm-CHOC-pen, or 4-Demethyl-4-cholesteryloxycarbonylpenclomedine, is an investigational polychlorinated pyridine (B92270) cholesteryl carbonate with potent antineoplastic properties.[1] Its unique chemical structure allows it to circumvent the blood-brain barrier, a significant hurdle in the treatment of central nervous system (CNS) malignancies.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data from preclinical and clinical investigations of this compound.
Chemical Structure and Properties
This compound is a derivative of 4-demethylpenclomedine, featuring a cholesteryl carbonate moiety.[1] This lipophilic addition is crucial for its ability to penetrate the CNS.[2]
| Property | Value | Source |
| Molecular Formula | C35H48Cl5NO4 | [1] |
| Molecular Weight | 724.0 g/mol | [1] |
| IUPAC Name | [3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl] (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl carbonate | [3] |
| CAS Number | 942149-56-6 | [1] |
A 2D representation of the chemical structure of this compound is provided below:
Caption: 2D chemical structure of this compound.
Synthesis
While detailed, step-by-step synthesis protocols for this compound are not publicly available, it is known to be a cholesteryl carbonate derivative of 4-demethylpenclomedine (DM-PEN).[1] The synthesis involves the formation of a carbonate linkage between the 4-hydroxyl group of 4-demethylpenclomedine and cholesterol.
Mechanism of Action
This compound exerts its cytotoxic effects through DNA alkylation.[1][4] The molecule is designed to be a prodrug that, upon administration, releases a reactive alkylating species. This species forms covalent bonds with DNA, primarily at the N7 position of guanine (B1146940) and the N4 position of cytosine.[4] This bis-alkylation leads to DNA cross-linking, which inhibits DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[1][4]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and formulation of this compound are not extensively published. However, information from clinical trials provides insight into its administration and handling.
Formulation
For intravenous administration in clinical trials, this compound is formulated as a soy bean oil/lecithin/glycerin water emulsion.[5] This lipid-based formulation is necessary to solubilize the lipophilic drug for systemic delivery. The exact ratios and preparation method for this emulsion are proprietary.
Administration in Clinical Trials
In Phase I and II clinical trials, this compound was administered as a 3-hour intravenous infusion once every 21 days.[4][6] The starting dose in Phase I trials was 39 mg/m², with dose escalation based on observed toxicities.[5] A two-tiered maximum tolerated dose (MTD) was established based on liver function.[4][6]
Caption: Generalized workflow for this compound clinical trials.
Preclinical and Clinical Data
This compound has undergone preclinical evaluation and has been investigated in Phase I and II clinical trials for various advanced cancers, particularly those with CNS involvement.
Preclinical Data
| Parameter | Value | Source |
| In vitro IC50 (B-16 melanoma cells) | 0.5 µg/ml | [7] |
| In vivo efficacy (murine model vs. temozolomide) | 142% vs. 78% increase in survival | [7] |
Clinical Trial Data
Phase I/II Dose Escalation and MTD
| Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Source |
| Adults with advanced cancer | 3-hour IV infusion every 21 days | 85.8 mg/m² (with liver involvement) | [4][6] |
| 98.7 mg/m² (without liver abnormalities) | [4][6] | ||
| Adolescents and Young Adults (AYA) with advanced malignancies | 3-hour IV infusion every 21 days | 75 mg/m² (with impaired liver function) | [4] |
| 98.7 mg/m² (with normal liver function) | [4] |
Observed Toxicities (Most Common)
| Toxicity | Grade | Frequency | Source |
| Fatigue | Grade 1/2 | - | [6] |
| Liver Dysfunction (elevated bilirubin, ALT/AST) | Grade 2/3 | - | [6] |
| Allergic Reaction | Grade 2 | - | [6] |
Clinical Responses
In a Phase II trial involving adolescent and young adult patients with CNS tumors, treatment with this compound resulted in:
-
Complete Responses: 2 patients
-
Partial Responses: 3 patients
-
Stable Disease: 1 patient
No severe (Grade 3 or higher) toxicities were observed in this patient population.[4]
Conclusion
This compound is a promising investigational agent with a unique mechanism that allows it to target CNS malignancies. Its ability to cross the blood-brain barrier and its demonstrated efficacy in preclinical and early-phase clinical trials warrant further investigation. Future studies will be crucial to fully elucidate its therapeutic potential, optimize dosing regimens, and identify patient populations most likely to benefit from this novel DNA alkylating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Dm-CHOC-pen: A Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Demethyl-4-cholesteryloxypenclomedine (Dm-CHOC-pen) is a novel, lipophilic, and electrically neutral DNA alkylating agent designed to cross the blood-brain barrier (BBB).[1] Developed by DEKK-TEC, Inc., this polychlorinated pyridine (B92270) cholesteryl carbonate has shown promise in preclinical and clinical settings for the treatment of advanced malignancies, particularly those involving the central nervous system (CNS).[1][2] Unlike some of its predecessors, this compound does not require hepatic activation, allowing for direct activity against tumor cells.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and available experimental protocols.
Physicochemical Properties
This compound is a derivative of 4-demethylpenclomedine (DM-PEN), the major non-toxic plasma metabolite of penclomedine (B1679226).[2] Its chemical formula is C35H48Cl5NO4, with a molecular weight of 724.02 g/mol .[3] The addition of a cholesteryl moiety enhances its lipophilicity, facilitating its passage across the BBB.[1]
| Property | Value | Reference |
| Chemical Name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4-yl ((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbonate | [3] |
| CAS Number | 942149-56-6 | [3] |
| Molecular Formula | C35H48Cl5NO4 | [3] |
| Molecular Weight | 724.02 | [3] |
Mechanism of Action
The primary mechanism of action of this compound is the alkylation of DNA, leading to the formation of DNA adducts and subsequent cell death.[4] Specifically, it is a bis-alkylating agent that targets the N7 position of guanine (B1146940) and the N4 position of cytosine.[5][6][7] This cross-linking of DNA disrupts DNA replication and transcription, ultimately triggering apoptosis.[8]
In addition to direct DNA damage, in melanoma, this compound is proposed to have a secondary mechanism involving the generation of reactive oxygen species (ROS) through the DOPA/melanin pathway, contributing to oxidative stress and cell death.[9]
A proposed three-stage mechanism for its activity in CNS tumors includes:
-
Entry into the CNS: this compound reversibly binds to erythrocyte membranes, facilitating its transport across the blood-brain barrier.[6][7]
-
Tumor Cell Uptake: It is then transported into cancer cells, potentially with L-glutamine, with which it shares structural similarities.[1][7]
-
DNA Alkylation: Once inside the tumor cell, it exerts its cytotoxic effect through bis-alkylation of DNA.[6][7]
Preclinical Data
In Vitro Studies
This compound has demonstrated potent in vitro activity against a range of cancer cell lines, including melanoma, glioblastoma, and breast cancer explants, with activity observed in the nanogram concentration range.[1]
| Cell Line | IC50 | Reference |
| B-16 Melanoma | 0.5 µg/mL | [2][9] |
| Temozolomide (for comparison) | ≥3.0 µg/ml | [2] |
In Vivo Studies
In animal models, this compound has shown significant antitumor activity, particularly in intracranial tumor models.
| Animal Model | Treatment | Outcome | Reference |
| C57BL mice with subcutaneous B-16 melanoma | 200 mg/kg this compound intraperitoneally daily for 5 days | 142% improvement in survival relative to saline controls | [2] |
| C57BL mice with subcutaneous B-16 melanoma | Temozolomide | 78% improvement in survival relative to saline controls | [2] |
Clinical Studies
This compound has been evaluated in Phase I and Phase II clinical trials in patients with advanced malignancies, including those with CNS involvement.[1][5]
Dosing and Administration
This compound is administered as a 3-hour intravenous infusion once every 21 days.[5][6][10] A 2-tiered maximum tolerated dose (MTD) schedule has been established:
Patient Populations and Responses
Clinical trials have enrolled patients with various advanced cancers, including non-small cell lung cancer (NSCLC), melanoma, breast cancer, and glioblastoma multiforme with CNS involvement.[1][10][11] Objective responses and improvements in overall survival (OS) and progression-free survival (PFS) have been reported.[1][6]
| Patient Population | Number of Patients | Key Outcomes | Reference |
| Adults with advanced cancers (Phase I/II) | 53 (45 with CNS involvement) | Objective responses, improved OS and PFS | [1] |
| Adolescents and Young Adults (AYA) with advanced malignancies | 12 (most with CNS involvement) | Well-tolerated, 3 patients had CR/PR with OS from 8 to 35+ months | [6][7] |
| NSCLC with CNS involvement | 11 | Long-term objective responses with manageable toxicities | [5] |
Safety and Tolerability
This compound has been generally well-tolerated, with a manageable side effect profile. Unlike other penclomedine analogs, it is non-neurotoxic.[1]
| Adverse Effect | Grade | Incidence | Reference |
| Fatigue | - | 17% | [5][6] |
| Nausea | Grade 1/2 | 11% | [5][11] |
| Liver Dysfunction (reversible) | Grade 3 | 9% (3 patients) | [1][5][10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and administration of this compound are proprietary. However, information from published studies and clinical trial registrations provides an outline of the methodologies used.
Synthesis of this compound
This compound is synthesized as a carbonate derivative of 4-demethylpenclomedine (DM-PEN).[2][4] This involves the chemical modification of DM-PEN to attach the cholesteryl carbonate moiety.
In Vitro Cell Proliferation Assay
-
Cell Culture: B-16 melanoma cells are cultured in appropriate media.
-
Drug Exposure: Cells are exposed to varying concentrations of this compound.
-
Assessment: Cell proliferation and survival are assessed to determine the half-maximal inhibitory concentration (IC50).[2]
In Vivo Murine Melanoma Model
-
Tumor Implantation: B-16 melanoma cells are implanted subcutaneously into the flank of adult female C57BL mice.[2]
-
Treatment: Once tumors are palpable, mice are treated with this compound (e.g., 200 mg/kg intraperitoneally daily for 5 days), temozolomide, or saline.[2]
-
Endpoint: Survival is monitored and compared between treatment groups.[2]
Clinical Trial Protocol (General Outline)
References
- 1. oatext.com [oatext.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. Therapy Detail [ckb.genomenon.com]
- 5. Phase 2 Study of this compound in Patients with NSCLC with Central Nervous System Involvement - Conference Correspondent [conference-correspondent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Chemwatch [chemwatch.net]
- 9. researchgate.net [researchgate.net]
- 10. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Final Frontier: A Technical Guide to Dm-CHOC-pen's Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) presents a formidable challenge in the development of effective therapeutics for central nervous system (CNS) malignancies. 4-Demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen), a lipophilic, electrically neutral polychlorinated pyridine (B92270) cholesteryl carbonate, has emerged as a promising agent with the ability to traverse this selective barrier. This technical guide provides an in-depth analysis of the current understanding of this compound's BBB permeability, compiling available quantitative data, outlining purported transport mechanisms, and detailing relevant experimental contexts.
Quantitative Analysis of this compound Brain Tissue Accumulation
Clinical studies have demonstrated the successful penetration of this compound into CNS tumors. The following tables summarize the reported concentrations of this compound detected in human brain tumor tissues from Phase I and II clinical trials. These findings underscore the compound's ability to reach its intended therapeutic target within the brain.
| Parameter | Value | Patient Population | Dosing Regimen | Time of Measurement | Source |
| Tumor Concentration | 75 - 210 ng/g | 5 patients with CNS tumors | 39 or 98.7 mg/m² | 22 days to 9 months post-treatment | [1] |
| Parameter | Value | Patient Population | Source |
| Tumor Concentration | 61 - 120 ng/g | Patients with sarcoma and lung cancer involving the CNS | [2] |
| Concentration in Adjacent Normal Brain Tissue | Not detected | Patients with sarcoma and lung cancer involving the CNS | [2] |
Proposed Mechanism of Blood-Brain Barrier Transport
The mechanism by which this compound crosses the blood-brain barrier is hypothesized to be a multi-step process. This proposed pathway highlights a unique approach to bypassing the BBB's restrictive nature.
The proposed mechanism suggests that this compound initially associates with red blood cells in the bloodstream.[1] Due to its lipophilic and electrically neutral properties, it is believed to passively diffuse across the lipid membranes of the BBB endothelial cells.[2] Once in the brain parenchyma, it is purportedly taken up by tumor cells via the L-glutamine transporter system.[3] This targeted uptake into cancer cells is a key aspect of its proposed mechanism of action, leading to the bis-alkylation of DNA.[1]
Experimental Protocols
Detailed experimental protocols for the quantification of this compound in human brain tissue are not extensively described in the publicly available literature. However, based on the nature of the compound and general practices in pharmacokinetic analysis, the following methodologies are likely to be employed.
Tissue Sample Analysis from Clinical Trials
Objective: To quantify the concentration of this compound in brain tumor tissue obtained from patients.
Methodology (Hypothesized):
-
Tissue Homogenization: Brain tumor tissue samples obtained during surgery would be accurately weighed and homogenized in a suitable buffer to create a uniform suspension.
-
Drug Extraction: An organic solvent extraction (e.g., using acetonitrile (B52724) or methanol) would be performed to separate this compound and its metabolites from the tissue homogenate. This would be followed by centrifugation to pellet cellular debris.
-
Sample Clean-up: The supernatant containing the drug would likely undergo solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
-
Chromatographic Separation: The extracted and cleaned sample would be injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 reverse-phase column would likely be used to separate this compound from other compounds in the mixture.
-
Detection and Quantification: A tandem mass spectrometer (MS/MS) would be used for detection and quantification. This method provides high sensitivity and selectivity, allowing for accurate measurement of the drug concentration in the complex biological matrix of brain tissue. Multiple reaction monitoring (MRM) would be employed to monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Data Analysis: A calibration curve would be generated using standards of known this compound concentrations to quantify the amount of drug in the tissue samples, typically expressed as nanograms per gram (ng/g) of tissue.
Note: The above protocol is a generalized representation. Specific parameters such as the choice of solvents, SPE cartridges, HPLC columns, and MS/MS transitions would need to be optimized and validated for this compound.
Future Directions and Unmet Needs
While the available clinical data confirms that this compound effectively crosses the human BBB and accumulates in tumor tissue, a significant gap exists in the public domain regarding detailed preclinical and methodological data. To provide a more complete profile of its BBB permeability, further studies and publication of the following are warranted:
-
Preclinical In Vivo Studies: Detailed pharmacokinetic studies in animal models, reporting brain-to-plasma concentration ratios (Kp), unbound brain-to-unbound plasma concentration ratios (Kp,uu), and the time course of brain distribution.
-
In Vitro BBB Models: Permeability studies using in vitro models of the BBB, such as Transwell assays with brain endothelial cells, to determine the apparent permeability coefficient (Papp). These studies could also be used to confirm the role of specific transporters, including the L-glutamine transporter, and to assess whether this compound is a substrate for efflux transporters like P-glycoprotein.
-
Detailed Analytical Methods: Publication of the validated analytical methods used for the quantification of this compound in biological matrices would enhance the reproducibility and further development of this promising compound.
References
Dm-CHOC-pen: A Technical Guide to its Origin, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) is a novel, lipophilic, polychlorinated pyridine (B92270) cholesteryl carbonate derivative of penclomedine (B1679226) with potent anti-neoplastic properties. Developed by DEKK-TEC, Inc., this compound has demonstrated significant activity against a range of cancers, particularly those involving the central nervous system (CNS), owing to its ability to cross the blood-brain barrier. Its primary mechanism of action involves DNA alkylation, leading to the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the origin, discovery, mechanism of action, and key experimental data related to this compound.
Introduction
This compound, also known as Mipicoledine, emerged from efforts to develop more effective and less toxic derivatives of penclomedine (PEN). PEN's clinical utility was hampered by neurotoxicity. Its major non-toxic metabolite, 4-demethylpenclomedine (DM-PEN), showed anti-tumor activity but had limitations. This compound was synthesized by adding a cholesteryl carbonate moiety to DM-PEN, a modification that significantly enhances its lipophilicity and facilitates its passage across the blood-brain barrier[1]. This characteristic makes it a promising agent for treating primary and metastatic brain tumors.
Chemical Properties
| Property | Value | Reference |
| Full Name | 4-Demethyl-4-cholesteryloxycarbonylpenclomedine | [2] |
| Synonyms | This compound, Mipicoledine | [2] |
| Molecular Formula | C35H48Cl5NO4 | [2] |
| Molecular Weight | 724.0 g/mol | [2] |
| CAS Number | 942149-56-6 | [3] |
| Chemical Class | Polychlorinated pyridine cholesteryl carbonate | [3] |
Mechanism of Action
The primary anti-cancer effect of this compound is attributed to its function as a DNA alkylating agent.[3][4] The proposed mechanism involves a multi-stage process that ensures targeted delivery and activation within the tumor microenvironment.
Blood-Brain Barrier Penetration and Tumor Targeting
A key innovation in the design of this compound is its enhanced lipophilicity, conferred by the cholesteryl group. This allows the molecule to effectively cross the blood-brain barrier, a significant hurdle for many chemotherapeutic agents. A proposed three-stage mechanism for its tumor cytotoxicity is as follows:
-
Reversible Binding to Red Blood Cells (RBCs): this compound is thought to associate with the membranes of red blood cells, facilitating its transport into the central nervous system.
-
Tumor Cell Uptake: Once in the CNS, it is preferentially taken up by cancer cells, potentially through an L-glutamine transporter system.[5]
-
Intracellular Activation and DNA Alkylation: Inside the cancer cell, this compound acts as a pro-drug, releasing the active alkylating species.
DNA Alkylation and Apoptosis Induction
The cytotoxic effects of this compound are mediated through the covalent modification of DNA. Specifically, it alkylates the N7 position of guanine (B1146940) and the N4 position of cytosine.[5] This leads to the formation of DNA cross-links, which obstruct DNA replication and transcription, ultimately triggering the intrinsic apoptotic pathway. In addition to direct DNA damage, this compound is also suggested to induce oxidative stress, further contributing to its cytotoxic effects.[6][7]
Quantitative Data Summary
Preclinical Efficacy
| Model | Treatment | Outcome | Reference |
| Intracranial U251 Glioma Xenograft | This compound | +29% Long-Term Survival (25% Complete Remission) | [1] |
| Intracranial MX-1 Breast Cancer Xenograft | This compound | +20% Long-Term Survival (17% Complete Remission) | [1] |
| Human Breast Cancer Explants (in vitro) | This compound | IC50: 1.1 +/- 0.5 µg/mL | [1] |
Preclinical Toxicology
| Species | Route | Value | Reference |
| Mice | Oral | LD50 > 2 g/kg | [8] |
| Mice | IV | LD10: 136 mg/kg, LD50: 385 mg/kg | [6][8] |
| Rats | IV | LD10: 100 mg/kg | [6] |
| Dogs | IV | No deaths observed at 10, 20, 30 mg/kg | [8] |
Pharmacokinetics
| Parameter | Species | Dose | Value | Reference |
| Preclinical | ||||
| AUC (o-t) | Rats | 100 mg/kg | 1.05 mg*h/L | [6] |
| T1/2α | Rats | 100 mg/kg | 0.51 h | [6] |
| T1/2β | Rats | 100 mg/kg | 2.48 h | [6] |
| Clearance | Rats | 100 mg/kg | 3.04 L/h | [6] |
| Clinical | ||||
| Cmax (this compound) | Humans | 39-111 mg/m² | 3 hours | [7] |
| Cmax (DM-PEN metabolite) | Humans | 39-111 mg/m² | 24 hours | [7] |
| T1/2α | Humans | 39, 55, 70 mg/m² | 0.63 h | [6] |
| T1/2β | Humans | - | 245 hours (final phase) | [3] |
| Clearance | Humans | 39, 55, 70 mg/m² | 0.141 L/h | [6] |
Clinical Trial Dosing and Toxicity
| Phase | Patient Population | Dose Escalation | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Adverse Events | Reference |
| Phase I | Advanced Cancer | 39 - 111 mg/m² | 85.8 mg/m² (with liver involvement), 98.7 mg/m² (without liver involvement) | Hyperbilirubinemia | Fatigue, liver dysfunction (elevated bilirubin, ALT/AST, alk phos), nausea, allergic reaction | [6][7] |
| Phase II | Primary brain cancer and brain metastases | 85.8 mg/m² or 98.7 mg/m² | - | - | Fatigue (17%), reversible liver dysfunction (9%), nausea (11%) | [2][7] |
Experimental Protocols
Synthesis of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine (this compound)
A detailed, publicly available protocol for the specific synthesis of this compound has not been identified in the reviewed literature. However, based on its chemical structure as a cholesteryl carbonate derivative of 4-demethylpenclomedine (DM-PEN), a general synthetic approach can be inferred. This would likely involve the reaction of DM-PEN with a cholesteryl chloroformate or a similar activated cholesteryl carbonate precursor in the presence of a suitable base and solvent system.
Generalized Synthetic Workflow:
In Vivo Intracranial Xenograft Model
The following is a generalized protocol for establishing intracranial tumor xenografts to evaluate the efficacy of this compound, based on standard methodologies.
-
Cell Culture: Human glioma or other cancer cell lines (e.g., U251, MX-1) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Stereotactic Intracranial Injection:
-
Mice are anesthetized and placed in a stereotactic frame.
-
A small burr hole is drilled in the skull at predetermined coordinates.
-
A specific number of tumor cells (e.g., 1 x 10^5 to 1 x 10^6) in a small volume (e.g., 2-5 µL) of sterile saline or culture medium are slowly injected into the brain parenchyma using a Hamilton syringe.
-
-
Treatment: After a set period for tumor establishment, mice are treated with this compound or a vehicle control via the desired route (e.g., intraperitoneal or intravenous).
-
Monitoring and Endpoint: Mice are monitored for tumor growth (e.g., through bioluminescence imaging if cells are engineered to express luciferase) and clinical signs of disease. The primary endpoint is typically overall survival.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations in culture medium. The medium in the wells is replaced with the medium containing the different concentrations of this compound. Control wells with medium and vehicle are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.
Conclusion
This compound represents a significant advancement in the development of chemotherapeutic agents for cancers of the central nervous system. Its unique chemical structure allows it to overcome the blood-brain barrier, a major obstacle in brain tumor therapy. The mechanism of action, centered on DNA alkylation and induction of apoptosis, provides a potent means of killing cancer cells. Preclinical and clinical data to date suggest a manageable safety profile and promising efficacy. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this innovative compound.
References
- 1. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. scribd.com [scribd.com]
- 5. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 6. youtube.com [youtube.com]
- 7. A Simple Guide Screw Method for Intracranial Xenograft Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dm-CHOC-pen in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate compound that has shown significant promise in preclinical and clinical cancer research.[1][2][3][4][5][6][7][8][9] As a lipophilic and electrically neutral molecule, this compound is designed to cross the blood-brain barrier (BBB), making it a potential therapeutic agent for primary and metastatic brain tumors.[3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action of this compound is the alkylation of DNA at the N7 position of guanine (B1146940) and the N4 position of cytosine, leading to DNA damage and cell death.[1][4][6][7][9][10] Additionally, it is proposed to induce oxidative stress within cancer cells.[1][4] A three-stage mechanism for its activity has been proposed:
-
Transport across the Blood-Brain Barrier: this compound reversibly binds to red blood cell membranes, facilitating its transport into the central nervous system (CNS).[4][7][10]
-
Selective uptake by cancer cells: It is then transported into cancer cells, potentially via a transporter that is often overexpressed in these cells, such as an L-glutamine transporter.[4][6][7][10]
-
Induction of Cell Death: Once inside the cancer cell, this compound exerts its cytotoxic effects through DNA alkylation and the generation of reactive oxygen species (ROS).[1][4][11]
In melanoma, this compound's mechanism may also involve the generation of ROS through the DOPA/melanin (B1238610) pathway, leading to the encapsulation of melanoma cells by melanin and subsequent cell death.[11]
Caption: Proposed mechanism of action for this compound.
Preclinical Data
This compound has demonstrated significant antineoplastic activity in various preclinical models.
In Vitro Efficacy
| Cell Line | IC50 (µg/mL) | Reference |
| B-16 Melanoma | 0.5 | [9] |
| Temozolomide (for comparison) | ≥3.0 | [9] |
In Vivo Efficacy
| Model | Treatment | Outcome | Reference |
| C57BL mice with subcutaneous B-16 melanoma | 200 mg/kg this compound intraperitoneally daily for 5 days | 142% improvement in survival relative to saline controls | [9] |
| C57BL mice with subcutaneous B-16 melanoma | Temozolomide | 78% improvement in survival relative to saline controls | [9] |
| Mice with intracranial human cancer xenografts (glioblastomas and breast cancers) | This compound | Complete remissions | [2] |
This compound was also found to accumulate in human sarcoma and lung cancer tissues involving the CNS at concentrations of 61-120 ng/g of tumor tissue, while not being detected in adjacent normal brain tissue.[5]
Clinical Data
This compound has been evaluated in Phase I and Phase II clinical trials in patients with advanced cancers, including those with CNS involvement.
Phase I Clinical Trial (Adults)
A Phase I trial was conducted to determine the maximum-tolerated dose (MTD), safety, dose-limiting toxicities (DLTs), and pharmacokinetics of this compound.
| Parameter | Value | Reference |
| Patient Population | 26 patients with advanced cancer (melanoma, colorectal, breast, glioblastoma multiforme) | [1][4] |
| Dosing Regimen | 3-hour IV infusion once every 21 days | [1][4] |
| Starting Dose | 39 mg/m² | [1][2][4] |
| Dose Escalation | Up to 111 mg/m² | [1][4] |
| MTD (with liver involvement) | 85.8 mg/m² | [1][4] |
| MTD (without liver abnormalities) | 98.7 mg/m² | [1][4] |
Adverse Events (Most Common)
| Adverse Event | Grade | Number of Patients | Reference |
| Fatigue | - | 2 | [1] |
| Elevated Bilirubin | 3 | 3 | [1] |
| 2 | 1 | [1] | |
| Elevated ALT/AST | 2 | 3 | [1] |
| Elevated Alkaline Phosphatase | 2 | 3 | [1] |
| Allergic Reaction | 2 | 1 | [1] |
Efficacy
| Outcome | Number of Patients | Reference |
| Responses or significant Progression-Free Survival (PFS) | 8 (6 with CNS involvement) | [1][4] |
Phase II Clinical Trial (Adolescent and Young Adults - AYA)
A Phase II trial focused on AYA patients (15-39 years old) with various tumors involving the CNS.
| Parameter | Value | Reference |
| Patient Population | 19 AYA patients with tumors in or metastasized to the CNS | [6] |
| Dosing (normal liver function) | 98.7 mg/m² once every 21 days | [6] |
| Dosing (impaired liver function) | 75 mg/m² once every 21 days | [6] |
Patient Responses
| Response | Number of Patients | Reference |
| Complete Response | 2 | [6] |
| Partial Response | 3 | [6] |
| Stable Disease | 1 | [6] |
Experimental Protocols
Phase I Clinical Trial Protocol
-
Drug Administration: this compound was administered as a 3-hour intravenous (IV) infusion once every 21 days.[1][4] The drug was formulated as a soybean oil/lecithin/glycerin water emulsion.[2][8]
-
Patient Cohorts: Patients with advanced solid tumors, including melanoma, colorectal cancer, breast cancer, and glioblastoma multiforme, were enrolled.[1][4]
-
Dose Escalation: The starting dose was 39 mg/m².[1][2][4] Dose escalation proceeded in single-patient cohorts with a 40% dosage increase until the first dose-limiting toxicity (DLT) was observed.[2][8] Subsequently, cohorts were expanded to 3-6 patients with 33% dose increments.[2][8] The MTD was defined as the dose at which two DLTs were observed.[2][8]
References
- 1. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Dm-CHOC-pen: A Technical Guide to Lipophilicity and Central Nervous System Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate derivative with significant potential in the treatment of primary and metastatic cancers involving the central nervous system (CNS).[1][2][3][4] Its efficacy in this challenging therapeutic area is largely attributed to its unique physicochemical properties that facilitate its transport across the blood-brain barrier (BBB), a highly selective barrier that protects the brain from systemic circulation. This technical guide provides an in-depth analysis of the lipophilicity and CNS penetration of this compound, presenting available quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.
This compound is characterized as a lipophilic and electrically neutral molecule, properties that are fundamental for passive diffusion across the BBB.[1] Furthermore, it is not a substrate for the P-glycoprotein (P-gp) efflux pump, which actively removes many xenobiotics from the brain, thus allowing for its accumulation in CNS tumor tissue.[2]
Quantitative Data
The following tables summarize the available quantitative data regarding the physicochemical properties, lipophilicity, and CNS penetration of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C35H48Cl5NO4 | PubChem |
| Molecular Weight | 724.0 g/mol | PubChem |
Table 2: Lipophilicity of this compound
| Parameter | Value | Method | Source |
| logP / logD | Not Reported | - | - |
Note: While this compound is consistently described as lipophilic, a specific experimentally determined logP or logD value has not been identified in the reviewed literature. A general methodology for its determination is provided in the Experimental Protocols section.
Table 3: CNS Penetration and Pharmacokinetics of this compound
| Parameter | Species | Value | Source |
| Brain Tissue Concentration | Rat | 100 ng/g of whole brain | Preclinical Study |
| CNS Tumor Tissue Concentration | Human | 75-210 ng/g | [5] |
| Pharmacokinetic Parameters (in Dogs) | |||
| Area Under the Curve (AUC) | Dog | ~11 mg・h/L | [1] |
| Half-life (alpha phase, T½α) | Dog | ~28 hours | [1] |
| Half-life (beta phase, T½β) | Dog | Not Reported | - |
| Clearance (CL) | Dog | Not Reported | - |
| Pharmacokinetic Parameters (in Humans) | |||
| Peak Plasma Concentration (Cmax) | Human | 3 hours (for this compound) | [5] |
| 24 hours (for DM-PEN metabolite) | [5] | ||
| Association with Red Blood Cells | Human | Up to 50% | [5] |
Experimental Protocols
This section details the methodologies for key experiments related to the lipophilicity and CNS penetration of this compound.
Determination of this compound Concentration in Brain Tissue (Rat Model)
This protocol is based on a preclinical study that measured the distribution of this compound into the brain of Fisher rats.
1. Animal Model and Drug Administration:
-
Adult male Fisher rats (weighing 325-350 g) are used.
-
This compound is administered via intraperitoneal (IP) injection at a dose of 50 mg/kg. The drug is formulated in a vehicle such as Klucel/Tween80/saline to ensure solubility.
2. Brain Tissue Collection and Homogenization:
-
At a predetermined time point post-injection (e.g., 24 hours), the rats are euthanized.
-
The brains are immediately removed intact (average weight ~1.9 g) and placed in cold saline.
-
Each brain is then homogenized in cold saline to prepare a uniform tissue suspension.
3. Extraction of this compound:
-
The cold brain homogenate is extracted with a non-polar organic solvent, such as dichloromethane, to isolate the lipophilic this compound.
-
The mixture is thoroughly agitated and then centrifuged to separate the organic and aqueous layers.
-
The organic layer, containing this compound, is carefully collected.
4. Sample Preparation and Analysis:
-
The collected organic extract is evaporated to dryness under a stream of nitrogen.
-
The resulting residue is redissolved in a small volume of a suitable solvent like tetrahydrofuran (B95107) (THF).
-
The redissolved sample is then analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound.
-
Mobile Phase: A typical mobile phase for analysis is a mixture of THF and water (e.g., 75% THF/water).
-
Detection: The concentration is determined by comparing the peak area of this compound in the sample to a standard curve of known concentrations.
-
General Protocol for logP Determination by HPLC
While a specific logP value for this compound is not available, the following is a general experimental protocol for its determination using the HPLC method, which is a common and reliable technique.[6][7]
1. Preparation of Phases:
-
Aqueous Phase: A buffered aqueous solution (e.g., phosphate (B84403) buffer) is prepared at a physiologically relevant pH (e.g., 7.4). This phase is then saturated with n-octanol.
-
Organic Phase: n-octanol is saturated with the buffered aqueous solution.
2. Partitioning Experiment:
-
A known concentration of this compound is dissolved in a mixture of the prepared n-octanol and aqueous phases (e.g., 50:50 v/v).
-
The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.
-
The mixture is then allowed to stand undisturbed until the two phases are completely separated.
3. Sample Analysis:
-
Aliquots are carefully taken from both the n-octanol and the aqueous layers.
-
The concentration of this compound in each aliquot is determined using a validated HPLC method.
4. Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of the partition coefficient.
Signaling Pathways and Mechanisms of Action
The CNS penetration and subsequent anti-cancer activity of this compound are described by a putative four-tier mechanism.
Proposed Mechanism of this compound CNS Penetration and Activation
Caption: Proposed mechanism of this compound CNS penetration and activation.
The proposed mechanism involves the following steps:
-
Association with Red Blood Cells: In the bloodstream, this compound associates with red blood cells, which may facilitate its transport to the BBB.[5]
-
Blood-Brain Barrier Penetration: Due to its lipophilic and electrically neutral nature, this compound is believed to cross the BBB via passive diffusion.[1]
-
Uptake into Cancer Cells: Once in the CNS, this compound is selectively taken up by cancer cells. This uptake is thought to be mediated by an L-glutamine transport system, such as SLC1A5 (ASCT2), which is often overexpressed in cancer cells to meet their high metabolic demands.[1][4][8][9][10] The cytotoxicity of this compound in non-small cell lung cancer cell lines has been shown to be dependent on the presence of L-glutamine, supporting the role of a glutamine transporter in its uptake.[8]
-
Activation in the Acidic Tumor Microenvironment: The tumor microenvironment is often acidic due to altered cancer cell metabolism.[11][12][13] This acidic environment is proposed to catalyze the hydrolysis of the cholesteryl carbonate ester of this compound, releasing its active metabolite, 4-demethylpenclomedine (DM-PEN).[1]
-
DNA Alkylation and Apoptosis: The active DM-PEN then acts as a bis-alkylating agent, forming covalent bonds with DNA at the N7 position of guanine (B1146940) and the N4 position of cytosine.[1][14] This DNA damage disrupts replication and transcription, ultimately leading to cancer cell apoptosis.
Acid-Catalyzed Hydrolysis of this compound
Caption: General mechanism for the acid-catalyzed hydrolysis of this compound.
The activation of this compound to DM-PEN is a hydrolysis reaction catalyzed by the acidic conditions of the tumor microenvironment. The general mechanism for acid-catalyzed ester hydrolysis involves the following key steps:[15][16][17][18]
-
Protonation: The carbonyl oxygen of the ester group in this compound is protonated by a hydronium ion (H3O+), which is present in the acidic environment. This protonation makes the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, making it a better leaving group (cholesterol).
-
Elimination: The tetrahedral intermediate collapses, and the cholesterol molecule is eliminated as the leaving group.
-
Deprotonation: The protonated carbonyl group of the resulting DM-PEN derivative is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the active DM-PEN.
Conclusion
This compound is a promising therapeutic agent for CNS malignancies, largely due to its inherent lipophilicity and ability to penetrate the blood-brain barrier. While a specific logP value remains to be reported, the available preclinical and clinical data strongly support its effective distribution into the CNS and selective accumulation in tumor tissue. The proposed four-tier mechanism of action, involving transport, selective uptake via L-glutamine transporters, and activation in the acidic tumor microenvironment, provides a solid framework for understanding its targeted cytotoxicity. Further research to definitively identify the specific glutamine transporters involved and to precisely quantify its lipophilicity will be valuable in optimizing its clinical application and in the design of future CNS-penetrant chemotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SLC1A5 is a key regulator of glutamine metabolism and a prognostic marker for aggressive luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SLC1A5 mediates glutamine transport required for lung cancer cell growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The acidic tumor microenvironment drives a stem-like phenotype in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The acidic tumor microenvironment enhances PD-L1 expression via activation of STAT3 in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acidic extracellular microenvironment and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Preclinical Research Findings of Dm-CHOC-pen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for 4-demethyl-4-cholesteroylpenclomedine (Dm-CHOC-pen), a cholesteryl carbonate derivative of 4-demethyl-penclomedine (DM-PEN).[1] this compound is a polychlorinated pyridine (B92270) cholesteryl carbonate under investigation for its anti-neoplastic properties, particularly in cancers involving the central nervous system (CNS).[2][3]
Mechanism of Action and Proposed Transport
This compound's primary mechanism of action is the alkylation of DNA at the N7 position of guanine (B1146940) and N4 of cytosine, leading to cytotoxicity.[2][4][5][6] It is a lipophilic, electrically neutral molecule that can cross the blood-brain barrier.[4] The proposed mechanism for its entry into the CNS and tumor cells involves a multi-stage process.[4][7][8]
A proposed three-stage mechanism for this compound's cytotoxicity involves:
-
Reversible binding to red blood cell (RBC) membranes, facilitating transport into the CNS.[5][8]
-
Transport into cancer cells via the L-glutamine transfer system.[4][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy
| Cell Line/Tissue | Assay Type | IC50 | Reference |
| Human Breast Cancer Explants | Not Specified | 1.1 ± 0.5 µg/mL | [1] |
| B-16 Melanoma Cells | Proliferation/Survival | 0.5 µg/mL | [9] |
Table 2: In Vivo Efficacy in Human Xenograft Models
| Xenograft Model | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| U251 Glioma (intracerebrally implanted) | 50 - 135 mg/kg, i.p., qd x 5 | Long-Term Survivors (LTS) / Complete Response (CR) | +29% LTS (25% CR) | [1] |
| MX-1 Breast Cancer (intracerebrally implanted) | 50 - 135 mg/kg, i.p., qd x 5 | Long-Term Survivors (LTS) / Complete Response (CR) | +20% LTS (17% CR) | [1] |
| B-16 Melanoma (subcutaneously implanted) | 200 mg/kg, i.p., daily for 5 days | Improvement in Survival (vs. saline) | 142% | [9] |
Table 3: Preclinical Toxicology
| Species | Route of Administration | LD10 | LD50 | Observations | Reference |
| Mice (sex combined) | Oral | >2 g/kg | >2 g/kg | - | [1] |
| Mice (sex combined) | Intravenous (i.v.) | 136 mg/kg | 385 mg/kg | - | [1][2] |
| Rats | Intravenous (i.v.) | 100 mg/kg | - | - | [2] |
| Beagle Dogs | Intravenous (i.v.) | - | - | No deaths observed at 10, 20, 30 mg/kg. Reversible elevations in AST/ALT at 30 mg/kg. No hematological, renal, or CNS toxicity noted. | [1] |
Table 4: Preclinical Pharmacokinetics
| Species | Key Findings | Reference |
| Rodents | Metabolized to 4-demethyl-PEN (DM-PEN) and cholesterol. | [2] |
| Humans (Phase I) | Cmax for this compound: 3 hours; Cmax for DM-PEN: 24 hours. Detected for up to 15 days post-administration associated with red blood cells. | [8][10] |
Experimental Protocols
Detailed experimental protocols are not fully available in the reviewed literature, which primarily consists of conference abstracts. The following outlines the methodologies as described.
In Vitro Cell Proliferation and Survival Assay
-
Cell Line: B-16 melanoma cells.
-
Treatment: Cells were exposed to varying concentrations of this compound.
-
Analysis: Proliferation and survival were assessed to determine the half-maximal inhibitory concentration (IC50). The specific assays used for assessing proliferation and survival (e.g., MTT, trypan blue exclusion) were not detailed.[9]
In Vivo Human Xenograft Studies
-
Animal Model: Mice.
-
Tumor Implantation:
-
Treatment:
-
For intracranial models, this compound was administered intraperitoneally (i.p.) at doses ranging from 50 to 135 mg/kg, once daily for five days.[1]
-
For the subcutaneous melanoma model, treatment with 200 mg/kg this compound was initiated when tumors became palpable and was administered i.p. daily for five days.[9]
-
-
Endpoints:
Toxicology Studies
-
Acute Toxicology in Mice:
-
Acute Toxicology in Dogs:
-
Model: Adult Beagle dogs.
-
Dosing: Single intravenous doses of 10, 20, and 30 mg/kg were administered.
-
Observations: Animals were monitored for mortality and signs of toxicity. Blood samples were collected to assess liver function (AST/ALT), hematological parameters, and renal function. No seizures or CNS toxicity were noted.[1]
-
Logical Workflow for Preclinical Evaluation
The preclinical development of this compound appears to have followed a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the In Vitro Pharmacodynamics of Dm-CHOC-pen
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dm-CHOC-pen (4-Demethyl-4-cholesteryloxycarbonylpenclomedine) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate derivative with significant promise as an anti-cancer agent. Its lipophilic nature, facilitated by the cholesteryl moiety, allows it to readily cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system (CNS) malignancies.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation.
Core Mechanism of Action: DNA Alkylation
The primary mechanism of action of this compound is the alkylation of DNA, a process that disrupts DNA replication and transcription, ultimately leading to cancer cell death.[2][3] Specifically, this compound acts as a bis-alkylating agent, forming covalent bonds with the N7 position of guanine (B1146940) and the N4 position of cytosine residues in the DNA strand.[4][5] This adduct formation is a critical step in its cytotoxic effect.[3] Unlike some other alkylating agents, this compound does not require hepatic activation to exert its cytotoxic effects.[1]
Proposed Signaling Pathway for DNA Damage-Induced Apoptosis
The DNA damage inflicted by this compound triggers a cascade of intracellular signaling events that converge on the apoptotic pathway. While the precise signaling network is still under investigation, a plausible pathway involves the recognition of DNA adducts by cellular surveillance mechanisms, leading to the activation of downstream effector caspases and the execution of programmed cell death.
Secondary Mechanism in Melanoma: Induction of Reactive Oxygen Species (ROS)
In the context of melanoma, a secondary mechanism of action involving the generation of reactive oxygen species (ROS) has been proposed.[6][7] This is thought to occur via the DOPA/melanin (B1238610) pathway, where this compound may act as a pyridinium (B92312) co-factor, leading to the transfer of electrons and the production of ROS.[7][8] This oxidative stress contributes to cellular damage and ultimately, cell death, a phenomenon observed as melanin encapsulation of the melanoma cells.[6][7]
Quantitative In Vitro Pharmacodynamics
The in vitro potency of this compound has been evaluated in various cancer cell lines and tumor explants. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function.
| Cell Line/Tumor Type | Cancer Type | IC50 (µg/mL) | Additional Notes |
| B-16 | Murine Melanoma | 0.5 | [3][6][7][8] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 0.4 (50% cytotoxicity) | [4][5][9][10] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | 1.0 (100% cytotoxicity) | [4][5][9][10] |
| Human Breast Cancer Explants | Breast Cancer | 1.1 ± 0.5 | [11] |
| High-Grade Astrocytoma, Atypical Meningioma, and Secondary Metastases Explants | CNS Tumors | 1.0 (µIC50) | Significantly more potent than temozolomide (B1682018) (µIC50 = 3.3).[12] |
Table 1. Summary of In Vitro Efficacy of this compound.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key in vitro experiments to assess the pharmacodynamics of this compound.
Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., B-16 melanoma, NSCLC cell lines) in a 96-well plate at a density of 1x10⁴ cells/well in complete RPMI media.[13]
-
Incubation: Incubate the plates for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[13]
-
Drug Treatment: Add varying concentrations of this compound (e.g., 0.1 - 1.0 µg/mL) to the wells.[4][13] Include a vehicle control (e.g., DMSO or tetrahydrofuran).[13]
-
Incubation with Drug: Incubate the cells with the drug for a defined period (e.g., 12, 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
DNA Alkylation Assay (Conceptual Workflow)
While a specific protocol for this compound is not detailed in the provided results, a general approach to assess DNA alkylation would involve exposing cells to the compound, isolating the DNA, and then quantifying the level of adduct formation.
Methodological Considerations:
-
Adduct Detection: Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) can be used to detect and quantify specific DNA adducts.
-
Immunodetection: Antibodies specific for N7-methylguanine adducts could be used in techniques like ELISA or slot blotting for quantification.
Reactive Oxygen Species (ROS) Detection Assay (Conceptual Workflow)
To investigate the secondary mechanism of this compound in melanoma, the production of ROS can be measured using fluorescent probes.
References
- 1. oatext.com [oatext.com]
- 2. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ATCT-14: CHEMOSENSITIVITY OF PRIMARY AND METASTATIC CNS TUMORS TO 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) AND TEMOZOLOMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
An In-depth Technical Guide to Dm-CHOC-pen for the Treatment of Brain Metastases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a novel, lipophilic, polychlorinated pyridine (B92270) cholesteryl carbonate designed to overcome a significant challenge in neuro-oncology: the blood-brain barrier (BBB).[1] Its unique chemical structure allows it to penetrate the central nervous system (CNS), making it a promising therapeutic agent for primary brain tumors and brain metastases.[1] This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, with a focus on its application for brain metastases. We will delve into its mechanism of action, summarize key quantitative data from clinical trials, detail experimental protocols, and visualize important pathways and workflows.
Mechanism of Action
The primary mechanism of action of this compound is the alkylation of DNA, a process that introduces alkyl groups into the DNA molecule, leading to cytotoxicity.[2][3][4] Specifically, this compound acts as a bis-alkylating agent, targeting the N7 position of guanine (B1146940) and the N4 position of cytosine on the DNA strand.[5][6] This DNA damage disrupts DNA replication and transcription, ultimately triggering cell death.
A proposed multi-stage mechanism outlines the targeted delivery and activation of this compound in the CNS:
-
Transport across the Blood-Brain Barrier: this compound's lipophilic nature and association with red blood cells (RBCs) facilitate its transport across the BBB.[2]
-
Tumor Cell Entry: It is suggested that this compound is transported into cancer cells via the L-glutamine transport system, which is often overexpressed in malignant cells.[5]
-
Intratumoral Activation: The acidic microenvironment characteristic of tumors is thought to activate this compound to its active metabolite, DM-PEN.[1]
-
DNA Alkylation and Cytotoxicity: Once activated, the agent proceeds to bis-alkylate DNA, leading to cancer cell death.[1]
This targeted approach aims to concentrate the cytotoxic effects of the drug within the tumor while minimizing damage to healthy brain tissue.[1]
Quantitative Data from Clinical Trials
This compound has been evaluated in Phase I and Phase II clinical trials involving patients with primary brain cancers and brain metastases. The following tables summarize the key quantitative data from these studies.
Table 1: Overview of Key Clinical Trials
| Trial Phase | Number of Patients | Cancer Types | Key Objectives | Reference |
| Phase I | 26 | Advanced solid tumors (+/- CNS involvement), including melanoma, colorectal, breast cancer, and glioblastoma multiforme | Determine MTD, DLTs, safety, and PK | [7] |
| Phase I/II | 53 (45 with CNS involvement) | Advanced malignancies, including metastatic lung, breast, melanoma, and primary brain tumors (GBM, astrocytoma) | Assess clinical responses, monitor toxicities, and confirm MTD | [8] |
| Phase II (AYA) | 19 | CNS tumors (primary or metastatic) in adolescents and young adults | Assess clinical responses, monitor toxicities and safety | [9] |
Table 2: Dosing and Maximum Tolerated Dose (MTD)
| Patient Population | Starting Dose (mg/m²) | Dose Escalation Range (mg/m²) | MTD (mg/m²) | Dosing Schedule | Reference |
| Adults (Phase I) | 39 | 39 - 111 | 2-tiered: 85.8 (with liver involvement), 98.7 (without liver abnormalities) | 3-hour IV infusion every 21 days | [7] |
| AYA (Phase II) | - | - | 2-tiered: 75 (with impaired liver function), 98.7 (with normal liver function) | 3-hour IV infusion every 21 days | [9] |
Table 3: Clinical Efficacy and Response
| Trial Phase | Patient Cohort | Objective Responses | Progression-Free/Overall Survival | Reference |
| Phase I | 26 patients with advanced cancer (6 with CNS involvement) | 8 patients had responses or significant PFS | - | [7] |
| Phase I/II | 47 patients (13 with CNS involvement) | 16 patients had responses | Significant PFS/OS in responding patients | |
| Phase II (AYA) | 19 patients with CNS tumors | 2 Complete Responses, 3 Partial Responses, 1 Stable Disease | - | [9] |
Table 4: Common Adverse Events (Toxicities)
| Trial Phase | Most Common Adverse Events | Grade 3/4 Toxicities | Reference |
| Phase I | Fatigue (n=2), liver dysfunction, allergic reaction (n=1) | Elevated bilirubin (B190676) (Grade 3, n=3) | [7] |
| Phase I/II | Fatigue, liver dysfunction, nausea | Elevated bilirubin (Grade 3, n=3) | |
| Phase II (AYA) | Fatigue (17%) | No severe (Grade 3 or higher) toxicities reported | [9] |
Experimental Protocols
Preclinical In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of this compound in animal models of brain cancer.
-
Animal Models: Mice bearing intracranially implanted human cancer xenografts, including glioblastoma and breast cancer models, have been used.[2]
-
Drug Administration: this compound is administered intravenously.[2] In some preclinical studies, intraperitoneal injection has also been used.
-
Efficacy Endpoints: The primary endpoint is typically overall survival. Tumor regression is also assessed.[2] Complete remissions have been observed in mice with intracranial human cancer xenografts.[2]
Phase I Clinical Trial Protocol (NCT01976910)
-
Objective: To determine the MTD, DLTs, safety, and pharmacokinetics of this compound in patients with advanced cancer, including those with CNS involvement.
-
Patient Population: Patients with histologically confirmed solid malignant tumors for which no effective proven therapy exists. CNS tumors are preferred but not required.[5]
-
Study Design: An open-label, dose-escalation study.
-
Drug Administration: this compound is administered as a 3-hour intravenous infusion every 21 days.[8]
-
Dose Escalation: The starting dose was 39 mg/m². A modified accelerated dosing protocol was used with one-patient cohorts and 40% dose escalations. Upon the first instance of a dose-limiting toxicity (DLT), the cohort for that dose level is expanded to 3-6 patients, and dose escalation proceeds at 33% increments.[2]
-
Outcome Measures:
-
Primary: MTD, DLTs, and safety.
-
Secondary: Pharmacokinetics and preliminary evidence of anti-tumor activity.
-
Pharmacokinetics
Pharmacokinetic studies have revealed that this compound is metabolized to 4-demethyl-PEN (DM-PEN).[8] Both this compound and its metabolite, DM-PEN, have been detected in association with red blood cells for 3 to 15 days after administration. The maximum plasma concentration (Cmax) for this compound is reached at approximately 3 hours, while the Cmax for DM-PEN is observed at 24 hours. Interestingly, co-administration of dexamethasone (B1670325) was found to lower the blood levels of this compound, which is thought to be due to the induction of steroid esterase activities. In adolescent and young adult (AYA) patients, this compound and its metabolite were detectable in plasma and RBCs for a longer duration (21 to 50 days) compared to older adults (<21 days).[10]
Future Directions
The promising results from early-phase clinical trials, particularly the objective responses observed in patients with CNS malignancies and the manageable toxicity profile, support the continued development of this compound. A Phase II trial in patients with primary brain cancer and brain metastases from melanoma, breast, and lung cancer has been initiated.[7] Further investigation is warranted to fully elucidate the downstream signaling pathways affected by this compound-induced DNA damage and to explore potential combination therapies to enhance its efficacy. The favorable safety profile, especially the lack of severe neurotoxicity, suggests that this compound could be a valuable addition to the therapeutic arsenal (B13267) for brain metastases, a condition with a critical unmet medical need.[9]
References
- 1. This compound Plus Radiation for Brain Tumors [clinicaltrialsgps.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 6. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide | eLife [elifesciences.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 10. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
Dm-CHOC-pen: A Technical Guide on its Mechanism and Impact on DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a novel anti-cancer agent that has demonstrated significant promise in preclinical and clinical settings, particularly for tumors involving the central nervous system (CNS). Its lipophilic nature, facilitated by a cholesteryl moiety, allows it to traverse the blood-brain barrier, a critical advantage for treating brain malignancies. The core mechanism of this compound's cytotoxicity lies in its ability to induce extensive DNA damage through a dual mechanism: direct alkylation of DNA bases and the generation of reactive oxygen species (ROS). This guide provides a comprehensive overview of this compound, focusing on its mechanism of action and its putative effects on the intricate network of DNA repair pathways. While direct experimental evidence detailing the specific modulation of these pathways by this compound is emerging, this document synthesizes the available data and provides a scientifically grounded perspective on its interaction with key DNA repair processes such as Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous agents. To counteract the deleterious effects of DNA damage, cells have evolved a sophisticated network of DNA repair pathways. The ability of cancer cells to repair DNA damage is a significant factor in their survival and resistance to many chemotherapeutic agents. This compound is a polychlorinated pyridine (B92270) cholesteryl carbonate that leverages a multi-pronged approach to overwhelm the DNA repair capacity of cancer cells.[1][2] This technical guide will delve into the molecular mechanisms of this compound-induced DNA damage and explore the subsequent cellular responses, with a particular focus on the major DNA double-strand break (DSB) repair pathways.
Mechanism of Action of this compound
The anti-neoplastic activity of this compound is primarily attributed to its ability to function as a DNA alkylating agent. Following its administration, this compound is metabolized to its active form, which then covalently attaches alkyl groups to DNA bases.[3]
DNA Alkylation
The primary targets of this compound are the N7 position of guanine (B1146940) and the N4 position of cytosine.[4] This bis-alkylation leads to the formation of DNA adducts that distort the DNA double helix, thereby interfering with essential cellular processes such as DNA replication and transcription. This direct DNA damage is a potent trigger for cell cycle arrest and apoptosis.
Generation of Reactive Oxygen Species (ROS)
In addition to direct DNA alkylation, this compound has been shown to induce oxidative stress within cancer cells.[3] This is particularly evident in melanoma cells, where the drug's interaction with the melanin (B1238610) synthesis pathway leads to the production of ROS. These highly reactive molecules can cause a spectrum of DNA lesions, including single- and double-strand breaks and base modifications, further contributing to the genotoxic burden on the cancer cell.
References
Methodological & Application
Dm-CHOC-pen: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dm-CHOC-pen (4-Demethylcholesteryloxycarbonylpenclomedine) is a lipophilic, polychlorinated pyridine (B92270) cholesteryl carbonate derivative with potent antineoplastic activity. Its chemical structure allows it to cross the blood-brain barrier (BBB), making it a promising candidate for the treatment of central nervous system (CNS) malignancies, including glioblastoma and metastatic brain tumors.[1][2] The primary mechanism of action of this compound is DNA alkylation, leading to cytotoxicity in cancer cells.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound.
Mechanism of Action and Cellular Uptake
This compound exerts its anticancer effects through a multi-step process. It is a DNA alkylating agent that forms adducts, primarily at the N7-guanine and N4-cytosine positions of DNA.[2][3] This covalent modification of DNA disrupts its replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
A proposed "four-tier" mechanism describes its entry into the CNS and uptake by cancer cells:[3]
-
Transport across the BBB: this compound's lipophilic nature facilitates its association with red blood cells (RBCs), which act as carriers to transport the drug across the BBB.[3][4]
-
Tumor Cell Entry: Once in the brain parenchyma, this compound is thought to be transported into cancer cells via the L-glutamine transport system, which is often overexpressed in malignant cells.[3]
-
Intracellular Activation: Within the acidic microenvironment of the tumor, this compound is activated to its active metabolite, DM-PEN.[3]
-
DNA Alkylation: The activated form then exerts its cytotoxic effect by bis-alkylating DNA.[3]
In melanoma, an additional mechanism involving the generation of reactive oxygen species (ROS) through the DOPA/melanin pathway has been proposed to contribute to its cytotoxic effects.
Data Presentation
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against various cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this activity.
| Cell Line | Cancer Type | IC50 (µg/mL) | Notes |
| B-16 | Melanoma | 0.5 | Data from in vitro proliferation and survival assays.[5] |
| Human Breast Cancer Explants | Breast Cancer | Active in nanogram quantities | Specific IC50 value not reported.[6] |
| H-2086 | Non-Small Cell Lung Cancer (NSCLC) | ~0.25 (IC35) | Data from in vitro cell survival and growth characteristics study.[7] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in inhibiting tumor growth.
| Tumor Model | Cancer Type | Animal Model | Dosing Regimen | Outcome |
| U251 Xenograft | Glioblastoma | Mice | Intracranial implantation | Complete remissions observed.[6] |
| MX-1 Xenograft | Breast Cancer | Mice | Intracranial implantation | Complete remissions observed.[6] |
| B-16 Xenograft | Melanoma | C57BL Mice | 200 mg/kg, i.p., daily for 5 days | 142% improvement in survival compared to saline controls.[5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of this compound in a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., B-16 melanoma, U251 glioblastoma)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 to 10 µg/mL). A vehicle control (medium with DMSO) and a blank (medium only) should be included.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: In Vivo Subcutaneous Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of this compound in a subcutaneous mouse xenograft model.
Materials:
-
Cancer cell line (e.g., B-16, U251, MX-1)
-
Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Matrigel (optional)
-
This compound formulation (e.g., soy bean oil/lecithin/glycerin water emulsion)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells in the exponential growth phase and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (width^2 x length) / 2.
-
-
Treatment:
-
When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) and schedule (e.g., 200 mg/kg daily for 5 days).[5] The control group should receive the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
A secondary endpoint can be the survival of the animals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
This compound Cellular Uptake and Mechanism of Action
Caption: Proposed mechanism of this compound transport across the BBB and its activation within tumor cells.
This compound Downstream Signaling Pathway
Caption: General signaling pathway initiated by DNA alkylation, leading to cell cycle arrest and apoptosis.
References
- 1. Effect of photodynamic therapy and endostatin on human glioma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MX1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Inhibition of growth of MX-1, MCF-7-MIII and MDA-MB-231 human breast cancer xenografts after administration of a targeted cytotoxic analog of somatostatin, AN-238 [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dm-CHOC-pen in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a lipophilic, polychlorinated pyridine (B92270) cholesteryl carbonate derivative with demonstrated anti-neoplastic properties. Its mechanism of action is primarily through DNA alkylation, specifically creating adducts at the N7 position of guanine (B1146940) and the N4 position of cytosine. This action disrupts DNA replication and transcription, ultimately leading to cell death.[1][2][3][4][5] A key feature of this compound is its ability to cross the blood-brain barrier, making it a compound of interest for cancers involving the central nervous system (CNS).[6][7] These application notes provide detailed protocols for the use of this compound in a cell culture setting to evaluate its cytotoxic and anti-proliferative effects.
Data Presentation
The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| B-16 | Melanoma | 0.5 | [8] |
| H-2086 | Non-Small Cell Lung Cancer (NSCLC) | ~0.4 (for 50% cytotoxicity) | [9] |
Signaling Pathway
This compound exerts its cytotoxic effects by inducing DNA damage, which can trigger apoptosis through various signaling cascades. The primary mechanism involves the alkylation of DNA, which leads to the formation of DNA adducts. This damage can be recognized by the DNA mismatch repair (MMR) system, which, in a futile attempt to repair the lesion, can lead to double-strand breaks.[9] These breaks can activate p53-dependent and independent apoptotic pathways. In some cellular contexts, extensive DNA damage can also lead to a form of programmed necrosis mediated by the overactivation of Poly (ADP-ribose) polymerase (PARP).[1]
Caption: this compound induced cell death pathway.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mg/mL). Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Note: this compound has been reported to be soluble in DMSO or tetrahydrofuran. For cell-based assays, it is crucial to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% for DMSO).
Cytotoxicity Assay using Resazurin (B115843)
This protocol provides a method to determine the cytotoxicity of this compound using a resazurin-based cell viability assay. This assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest (e.g., B-16 melanoma, H-2086 NSCLC)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)
-
96-well clear-bottom black tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: Workflow for determining this compound cytotoxicity.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only (no cells) for background fluorescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A suggested starting range is 0.01 to 10 µg/mL.
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well (for a final volume of 110 µL).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the metabolic rate of the cell line.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software.
-
Safety and Handling
This compound is a cytotoxic compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Handling: All work with the compound should be performed in a certified chemical fume hood to avoid inhalation of the powder or aerosols.
-
Waste Disposal: Dispose of all waste materials contaminated with this compound (e.g., pipette tips, tubes, plates) as hazardous chemical waste according to your institution's guidelines.
-
Spills: In case of a spill, follow your institution's established procedures for cleaning up cytotoxic agents.
Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always refer to the relevant safety data sheets and institutional guidelines before handling any chemical compounds.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. labbox.es [labbox.es]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medline.com [medline.com]
- 8. tribioscience.com [tribioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Dm-CHOC-pen Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-demethyl-4-cholesteroylpenclomedine (Dm-CHOC-pen) administration in preclinical mouse models based on available research. Detailed protocols for efficacy and toxicology studies are outlined, along with a summary of key quantitative data and a visualization of its proposed mechanism of action.
Introduction
This compound is a lipophilic derivative of penclomedine, a polychlorinated pyridine (B92270) cytotoxic agent.[1] Its lipophilicity allows it to cross the blood-brain barrier, making it a promising candidate for treating central nervous system (CNS) malignancies.[2][3] The primary mechanism of action of this compound is the alkylation of DNA at the N7 position of guanine (B1146940) and the N4 position of cytosine.[4] In melanoma models, it has also been shown to induce oxidative stress through the generation of reactive oxygen species (ROS).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in mouse models.
Table 1: Preclinical Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Mouse Model | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| Glioblastoma | Intracranial U251 human xenograft in athymic mice | 50-135 mg/kg, i.p., daily for 5 days | Increased Long-Term Survival (%LTS) | +29% (25% Complete Response) | [1] |
| Breast Cancer | Intracranial MX-1 human xenograft in athymic mice | 50-135 mg/kg, i.p., daily for 5 days | Increased Long-Term Survival (%LTS) | +20% (17% Complete Response) | [1] |
| Melanoma | Subcutaneous B-16 xenograft in C57BL mice | 200 mg/kg, i.p., daily for 5 days | Increased Lifespan (%ILS) vs. Saline | 142% | [5] |
Table 2: Acute Toxicology of this compound in Mice
| Administration Route | LD Value | Dose | Mouse Strain | Reference |
| Oral | LD50 | >2 g/kg | Not Specified | [1] |
| Intravenous (i.v.) | LD10 | 136 mg/kg | Not Specified | [1] |
| Intravenous (i.v.) | LD50 | 385 mg/kg | Not Specified | [1] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in various mouse models, compiled from the available literature.
Protocol 1: Intracranial Xenograft Model for Glioblastoma and Breast Cancer
This protocol is designed for evaluating the efficacy of this compound against intracranial tumors.
1. Cell Culture and Preparation:
-
Culture human glioblastoma (U251) or breast cancer (MX-1) cells in appropriate media and conditions.
-
On the day of implantation, harvest cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS or artificial cerebrospinal fluid at the desired concentration.
2. Intracranial Implantation:
-
Anesthetize athymic nude mice (6-8 weeks old) using a suitable anesthetic agent.
-
Secure the mouse in a stereotactic frame.
-
Create a midline scalp incision to expose the skull.
-
Using stereotactic coordinates, drill a small burr hole over the desired brain region (e.g., caudate nucleus).
-
Slowly inject the tumor cell suspension (typically 2-5 µL) into the brain parenchyma using a Hamilton syringe with a 26-gauge needle.
-
Withdraw the needle slowly to prevent reflux.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
3. This compound Formulation and Administration:
-
Note: The exact formulation used in preclinical mouse studies is not consistently reported. For human clinical trials, a soy bean oil/lecithin/glycerin water emulsion has been documented.[6] For research purposes, a formulation in an oil-based vehicle (e.g., corn oil, sesame oil) or a mixture of solvents such as DMSO and polyethylene (B3416737) glycol (PEG) may be appropriate for this lipophilic compound. It is crucial to perform vehicle control studies to rule out any effects of the vehicle on tumor growth or animal health.
-
Prepare the this compound formulation at the desired concentration.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 50-135 mg/kg daily for 5 consecutive days, starting a few days after tumor cell implantation.
4. Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of tumor growth (e.g., weight loss, neurological deficits).
-
Tumor growth can be monitored non-invasively using bioluminescence imaging if the tumor cells are luciferase-tagged.
-
The primary endpoint is typically survival. "Long-term survival" is often defined as survival beyond a predetermined time point when all control animals have succumbed to the tumor.
Protocol 2: Subcutaneous Xenograft Model for Melanoma
This protocol is suitable for assessing the efficacy of this compound against solid tumors outside the CNS.
1. Cell Culture and Preparation:
-
Culture B-16 melanoma cells in appropriate media.
-
Prepare a single-cell suspension in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
2. Subcutaneous Implantation:
-
Shave and sterilize the flank of C57BL mice (6-8 weeks old).
-
Inject the B-16 cell suspension subcutaneously into the flank.
3. This compound Formulation and Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), begin treatment.
-
Administer this compound via i.p. injection at a dose of 200 mg/kg daily for 5 consecutive days.
4. Monitoring and Endpoint:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
The primary endpoint is typically tumor growth delay or an increase in lifespan compared to a control group.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound, leading to cancer cell death through DNA damage and oxidative stress.
Caption: Proposed mechanism of this compound leading to apoptosis.
Experimental Workflow for Intracranial Xenograft Model
The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound using an intracranial mouse model.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidative Stress in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
Application Notes and Protocols for Dm-CHOC-pen in In Vivo Studies
Introduction to Dm-CHOC-pen
4-demethyl-4-cholesteryloxycarbonylpenclomedine (this compound) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate derivative of penclomedine. It is a lipophilic, electrically neutral molecule designed to cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system (CNS) malignancies, including glioblastoma and metastatic brain tumors.[1] Preclinical and clinical studies have demonstrated its antitumor activity in various cancer models.
Mechanism of Action
The primary mechanism of action of this compound is the alkylation of DNA. It acts as a bis-alkylating agent, forming covalent adducts primarily at the N7 position of guanine (B1146940) and the N4 position of cytosine on the DNA.[2] This DNA damage disrupts DNA replication and transcription, ultimately leading to cancer cell death.
In melanoma, this compound exhibits an additional mechanism of action involving the generation of reactive oxygen species (ROS). This is proposed to occur through its interaction with the DOPA/melanin (B1238610) pathway, leading to oxidative stress and melanin encapsulation of melanoma cells, contributing to their demise.[3]
In Vivo Applications
This compound has been evaluated in various in vivo cancer models, demonstrating efficacy against glioblastoma, breast cancer, and melanoma xenografts. Its ability to penetrate the blood-brain barrier makes it particularly relevant for studies involving intracranial tumors.
Protocols
In Vivo Dosing Guidelines
The following table summarizes the reported dosages of this compound used in preclinical and clinical studies. It is crucial to note that optimal dosing can vary depending on the animal model, tumor type, and administration route. The provided data should serve as a starting point for dose-ranging studies.
Table 1: this compound In Vivo and Clinical Dosages
| Species | Cancer Model/Condition | Administration Route | Dosage | Dosing Schedule | Reference(s) |
| Mouse | B-16 Melanoma | Intraperitoneal (i.p.) | 75-200 mg/kg/day | Daily for 5 days | [3] |
| Mouse | U251 Glioblastoma Xenograft | Intraperitoneal (i.p.) | 50 - 135 mg/kg | Daily for 5 days | [4] |
| Mouse | MX-1 Breast Cancer Xenograft | Intraperitoneal (i.p.) | 50 - 135 mg/kg | Daily for 5 days | [4] |
| Dog | Toxicology Studies | Intravenous (i.v.) | 10, 20, 30 mg/kg | Single dose | [4] |
| Human | Advanced Cancer (Phase I) | Intravenous (i.v.) Infusion | 39 - 111 mg/m² | Once every 21 days | [5][6] |
| Human | Advanced Cancer (Phase II) | Intravenous (i.v.) Infusion | 85.8 mg/m² (with liver involvement)98.7 mg/m² (normal liver function) | Once every 21 days | [2][5] |
| Human | Adolescent and Young Adult (AYA) with Advanced Cancers | Intravenous (i.v.) Infusion | 50 - 98.7 mg/m² | Once every 21 days | [6] |
Experimental Protocol: In Vivo Efficacy in a Murine Melanoma Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of this compound in a subcutaneous B16 melanoma xenograft model in C57BL/6 mice.
Materials:
-
This compound
-
Vehicle for this compound (e.g., soybean oil/lecithin/glycerin emulsion)
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture B16-F10 melanoma cells in appropriate media and conditions until they reach the desired confluence for injection.
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Begin caliper measurements once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound intraperitoneally at a dose of 200 mg/kg/day for 5 consecutive days.[3] The drug should be formulated in a suitable vehicle.
-
Control Group: Administer an equivalent volume of the vehicle alone following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size as per institutional animal care and use committee (IACUC) guidelines, or if significant toxicity is observed.
Experimental Protocol: In Vivo Efficacy in a Murine Glioblastoma Xenograft Model
This protocol provides a general framework for assessing this compound's efficacy in an intracranial U251 glioblastoma xenograft model in immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
Materials:
-
This compound
-
Vehicle for this compound
-
U251 human glioblastoma cells
-
Immunodeficient mice (6-8 weeks old)
-
Sterile PBS or artificial cerebrospinal fluid (aCSF)
-
Stereotactic apparatus for intracranial injection
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Culture: Culture U251 cells under standard conditions.
-
Cell Preparation: Prepare a single-cell suspension of U251 cells in sterile PBS or aCSF at a concentration of 1-5 x 10^5 cells in 2-5 µL.
-
Intracranial Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates for injection into the striatum or cerebral hemisphere.
-
Slowly inject the cell suspension into the brain parenchyma.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for the development of neurological signs or weight loss.
-
If using luciferase-expressing cells, tumor growth can be non-invasively monitored using bioluminescence imaging.
-
-
Treatment Initiation: Begin treatment when tumors are established, as indicated by bioluminescence signal or at a set time point post-implantation.
-
Drug Administration:
-
Treatment Group: Administer this compound intraperitoneally at a dose range of 50-135 mg/kg daily for 5 days.[4]
-
Control Group: Administer the vehicle alone.
-
-
Efficacy Evaluation:
-
The primary endpoint is typically an increase in survival time.
-
Tumor growth can be monitored via bioluminescence imaging.
-
-
Endpoint: Euthanize mice upon the onset of severe neurological symptoms, significant weight loss, or at the study's predetermined endpoint.
Signaling Pathways
Below are diagrams illustrating the experimental workflow and proposed mechanisms of action of this compound.
Caption: this compound Experimental Workflow for In Vivo Studies
Caption: Proposed Mechanism of Action of this compound via DNA Alkylation
Caption: Proposed Mechanism of this compound-Induced ROS Generation in Melanoma
References
- 1. Protocol for investigating the impact of transcription regulator deficiency on tumor-specific CD8+ T cell responses via adoptive cell transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Orthotopic U251 Human Glioblastoma Multiforme Tumors in NRG Mice by Convection-Enhanced Delivery of Gold Nanoparticles Labeled with the β-Particle-Emitting Radionuclide, 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MX1 Xenograft Model - Altogen Labs [altogenlabs.com]
Synthesis and Purification of Dm-CHOC-pen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a promising lipophilic derivative of 4-demethylpenclomedine (DM-PEN) with significant potential as an antineoplastic agent. Its cholesteryl moiety facilitates crossing the blood-brain barrier, making it a candidate for treating central nervous system (CNS) malignancies. This compound functions as a DNA alkylating agent, inducing DNA crosslinks and subsequent apoptosis in cancer cells. This document provides detailed protocols for the chemical synthesis and purification of this compound, intended to aid researchers in its preclinical and clinical development.
Synthesis of this compound
The synthesis of this compound is achieved through the formation of a carbonate linkage between the 4-hydroxyl group of 4-demethylpenclomedine (DM-PEN) and cholesterol. This is typically accomplished by reacting DM-PEN with cholesteryl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-demethylpenclomedine (DM-PEN)
-
Cholesteryl chloroformate
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-demethylpenclomedine (DM-PEN) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the solution from step 1, add anhydrous pyridine. The pyridine acts as a base to scavenge the HCl that will be generated during the reaction.
-
Addition of Cholesteryl Chloroformate: While stirring, slowly add a solution of cholesteryl chloroformate in anhydrous DCM to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[DM-PEN in Anhydrous DCM] --> B{Add Anhydrous Pyridine}; B --> C{Add Cholesteryl Chloroformate in Anhydrous DCM}; C --> D[Stir at Room Temperature for 24-48h]; D --> E[Reaction Work-up]; E --> F[Crude this compound];
} caption: "Workflow for the Synthesis of this compound."
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. The primary method for purification is silica (B1680970) gel column chromatography.
Experimental Protocol: Purification of this compound
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (B1210297) (or other polar solvent)
-
Standard equipment for column chromatography (glass column, flasks, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the silica gel slurry.
-
Equilibrate the column by running the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Carefully load the dried silica gel with the adsorbed product onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate in hexanes.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Final Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield purified this compound as a solid.
-
The purity of the final product should be assessed by analytical methods such as HPLC, NMR, and Mass Spectrometry.
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Crude this compound] --> B{Dissolve in DCM and Adsorb onto Silica Gel}; B --> C[Prepare and Equilibrate Silica Gel Column]; C --> D[Load Sample onto Column]; D --> E{Elute with Hexanes/Ethyl Acetate Gradient}; E --> F[Collect Fractions]; F --> G{Analyze Fractions by TLC}; G --> H[Combine Pure Fractions]; H --> I[Evaporate Solvent]; I --> J[Purified this compound]; } caption: "Workflow for the Purification of this compound."
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound. The values are approximate and may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| Synthesis | |
| Molar Ratio (DM-PEN:Cholesteryl Chloroformate:Pyridine) | 1 : 1.2 : 1.5 |
| Reaction Time | 24 - 48 hours |
| Reaction Temperature | Room Temperature |
| Crude Yield | > 80% |
| Purification | |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient |
| Purified Yield | 60 - 70% |
| Final Purity (HPLC) | > 98% |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful synthesis and purification of this compound. Adherence to these methods, with careful monitoring and optimization, will enable researchers to produce high-purity this compound for further investigation into its therapeutic potential. The provided workflows and data tables offer a clear and concise overview of the entire process, facilitating reproducibility and efficient execution in a laboratory setting.
Application Notes and Protocols for Dm-CHOC-pen in Intracranial Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) in intracranial xenograft models. This compound is a lipophilic, polychlorinated pyridine (B92270) cholesteryl carbonate that functions as a DNA alkylating agent.[1][2] Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for primary and metastatic brain tumors.[2][3][4]
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the alkylation of DNA at the N7 position of guanine (B1146940) and N4 of cytosine.[4][5] This covalent modification of DNA leads to the formation of DNA adducts, which can induce DNA damage, trigger cell cycle arrest, and ultimately lead to apoptotic cell death.[6] Additionally, this compound is suggested to induce oxidative stress within cancer cells.[5] A proposed three-stage mechanism for its tumor cytotoxicity involves:
-
Entry into the central nervous system (CNS) and tumor tissue via reversible binding to red blood cell membranes.
-
Transport into cancer cells, potentially facilitated by L-glutamine transporters.
-
Bis-alkylation of DNA, leading to cytotoxicity.[5]
Data Presentation
Table 1: Summary of this compound Clinical Trial Data for CNS Cancers
| Parameter | Value | Cancer Types Treated | Reference |
| Phase I Starting Dose | 39 mg/m² | Advanced cancers including glioblastoma multiforme | [5][7] |
| Phase I Escalation Doses | Up to 111 mg/m² | Advanced cancers including glioblastoma multiforme | [5][7] |
| Phase II Dose (Normal Liver Function) | 98.7 mg/m² | Primary brain cancer and brain metastases | [5][7] |
| Phase II Dose (Liver Involvement) | 85.8 mg/m² | Primary brain cancer and brain metastases | [5][7] |
| Administration | 3-hour IV infusion once every 21 days | Various advanced cancers with CNS involvement | [5][7] |
| Common Adverse Effects | Fatigue, liver dysfunction (elevated bilirubin, ALT/AST), nausea, allergic reaction | Patients with advanced cancers | [5] |
| Clinical Responses in CNS Cancers | Complete and partial responses observed | Glioblastoma multiforme, astrocytoma, and brain metastases from lung cancer, breast cancer, and melanoma | [2][5][7] |
Table 2: Preclinical Data for this compound
| Parameter | Value | Animal Model | Reference |
| In Vitro IC50 (B-16 Melanoma) | 0.5 µg/ml | - | [1] |
| In Vivo Administration Route | Intraperitoneal (IP) | Fisher rats | |
| In Vivo Dose (BBB Penetration Study) | 50 mg/kg | Fisher rats | |
| Brain Tissue Concentration | ~100 ng/g of whole brain | Fisher rats | |
| Vehicle (BBB Penetration Study) | Klucel/Tween80/saline | Fisher rats | |
| Vehicle (Human Clinical Trials) | Soy bean oil/lecithin (B1663433)/glycerin water emulsion | Humans | [5][8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from information on the clinical formulation and general practices for lipophilic drug delivery.
Materials:
-
This compound
-
Soybean oil (sterile, USP grade)
-
Egg lecithin (sterile, high purity)
-
Glycerin (sterile, USP grade)
-
Sterile water for injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Homogenizer (e.g., high-pressure homogenizer or microfluidizer)
-
0.22 µm sterile filter
Procedure:
-
In a sterile vial, dissolve the required amount of this compound in soybean oil.
-
In a separate sterile vial, disperse the egg lecithin in glycerin.
-
Slowly add the lecithin/glycerin mixture to the this compound/soybean oil solution while stirring continuously with a magnetic stirrer.
-
Add sterile water for injection to the mixture to achieve the final desired concentration.
-
Homogenize the mixture to create a stable and uniform emulsion. This may require multiple passes through a high-pressure homogenizer.
-
Sterile-filter the final emulsion through a 0.22 µm filter into a sterile vial.
-
Store the formulation at 4°C, protected from light.
Protocol 2: Establishment of Intracranial Glioblastoma Xenograft Model
This protocol provides a general method for establishing orthotopic glioblastoma xenografts in immunocompromised mice.
Materials:
-
Human glioblastoma cell line (e.g., U87 MG, U251) or patient-derived xenograft (PDX) cells
-
Immunocompromised mice (e.g., athymic nude, NOD/SCID), 6-8 weeks old
-
Sterile PBS or appropriate cell culture medium
-
Stereotactic frame
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Hamilton syringe with a 26-gauge needle or smaller
-
Surgical drill
-
Bone wax
-
Surgical sutures or clips
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics
Procedure:
-
Culture glioblastoma cells to 80-90% confluency.
-
Harvest the cells, wash with sterile PBS, and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL. Keep the cell suspension on ice.
-
Anesthetize the mouse and securely position it in the stereotactic frame.
-
Apply an antiseptic solution to the scalp. Make a midline sagittal incision to expose the skull.
-
Using stereotactic coordinates for the desired brain region (e.g., striatum), mark the injection site. For U87 MG cells, typical coordinates relative to bregma are: +0.5 mm anterior, +2.0 mm lateral, and -3.0 mm ventral to the dura.
-
Create a small burr hole at the marked site using a surgical drill, being careful not to damage the underlying dura.
-
Slowly lower the Hamilton syringe needle to the desired depth.
-
Inject the cell suspension at a rate of approximately 1 µL/minute.
-
Leave the needle in place for 5 minutes post-injection to prevent reflux.
-
Slowly withdraw the needle.
-
Seal the burr hole with bone wax.
-
Suture or clip the scalp incision.
-
Administer analgesics and monitor the animal closely during recovery.
-
Monitor the mice for tumor growth using bioluminescence imaging (if using luciferase-expressing cells) or by observing for neurological signs (e.g., lethargy, ataxia, weight loss).
Protocol 3: Administration of this compound to Mice with Intracranial Xenografts
This protocol outlines the administration of the prepared this compound formulation.
Materials:
-
Mice with established intracranial tumors
-
Prepared this compound emulsion
-
Appropriate syringes and needles for the chosen route of administration
Procedure:
-
Based on preclinical data and clinical dosing, determine the appropriate dose of this compound. A starting point could be extrapolated from the human dose, considering body surface area conversions.
-
The likely route of administration for the emulsion formulation is intravenous (IV) via the tail vein or intraperitoneal (IP).
-
Warm the this compound emulsion to room temperature before administration.
-
Gently vortex the emulsion to ensure homogeneity.
-
Administer the calculated dose to the mice.
-
A typical treatment schedule could be once every 21 days, mirroring the clinical trial protocol, but this may need to be optimized for the specific mouse model and tumor growth rate.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, signs of distress).
-
Continue to monitor tumor growth and animal survival to assess the efficacy of the treatment.
Signaling Pathways and Visualizations
DNA Damage Response and Apoptosis Induction by this compound
This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death).
Caption: DNA Damage Response and Apoptosis Pathway Induced by this compound.
Experimental Workflow for this compound Efficacy in Intracranial Xenografts
The following diagram illustrates the logical flow of an in vivo experiment to evaluate the efficacy of this compound.
Caption: Workflow for In Vivo Efficacy Testing of this compound.
References
- 1. Updates on Responsive Drug Delivery Based on Liposome Vehicles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 3. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Damage Response: R&D Systems [rndsystems.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Dm-CHOC-pen
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) is a novel lipophilic, polychlorinated pyridine (B92270) cholesteryl carbonate derivative of penclomedine (B1679226) with potent anti-neoplastic properties.[1][2][3] Its mechanism of action primarily involves the alkylation of DNA at the N7 position of guanine (B1146940) and the N4 position of cytosine, leading to cytotoxicity in cancer cells.[1] Additionally, in certain cancer types like melanoma, this compound has been observed to generate reactive oxygen species (ROS). Given its therapeutic potential, robust and reliable analytical methods for the quantitative determination of this compound in biological matrices are crucial for pharmacokinetic studies, dose-response characterization, and overall drug development.
This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action and Cellular Uptake
This compound is designed to be lipophilic, allowing it to cross the blood-brain barrier. A proposed mechanism for its entry into the central nervous system (CNS) and cancer cells involves a multi-stage process. Initially, it is thought to reversibly bind to red blood cells (RBCs), facilitating its transport through the bloodstream. Subsequently, it may be transported into cancer cells, potentially through association with L-glutamine transport mechanisms. Once inside the cell, this compound exerts its cytotoxic effects through DNA alkylation.
Analytical Methods for this compound Detection
The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. HPLC-UV is a widely accessible technique suitable for quantifying higher concentrations of the drug, while LC-MS/MS offers superior sensitivity and specificity for detecting trace levels, making it ideal for pharmacokinetic studies in plasma or tissue homogenates.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in formulations and potentially in plasma at higher concentrations.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Human Plasma)
-
Protein Precipitation:
-
To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detector Wavelength | 254 nm (or wavelength of maximum absorbance for this compound) |
| Run Time | 10 minutes |
3. Data Analysis
-
Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in the same biological matrix.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices like plasma and tissue homogenates, making it the gold standard for pharmacokinetic studies.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (from Human Plasma)
-
The same protein precipitation protocol as for HPLC-UV can be used. Alternatively, liquid-liquid extraction (LLE) can be employed for cleaner extracts.
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of human plasma, add an internal standard and 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in mobile phase for injection.
-
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound and its internal standard. A hypothetical transition would be [M+H]+ -> fragment ion. |
Quantitative Data Summary (Hypothetical Performance)
The following table summarizes the expected performance characteristics of the described analytical methods. These values are representative and should be established during method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 100 - 10,000 ng/mL | 0.1 - 1,000 ng/mL |
| Limit of Detection (LOD) | 50 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Recovery | > 85% | > 85% |
Conclusion
The analytical methods outlined in this document provide a framework for the reliable detection and quantification of this compound in biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS being the preferred method for sensitive pharmacokinetic analyses. It is imperative that any method be fully validated according to regulatory guidelines to ensure data quality and integrity in drug development programs.
References
Application Notes and Protocols for Dm-CHOC-pen Intravenous Infusion Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a novel lipophilic anti-cancer agent currently under investigation for its efficacy against various malignancies, particularly those involving the central nervous system.[1] Its mechanism of action involves a dual approach of DNA alkylation and the generation of reactive oxygen species (ROS), leading to cancer cell apoptosis.[2][3] Due to its hydrophobic nature, this compound requires a specialized formulation for intravenous administration. This document provides detailed application notes and protocols for the preparation, quality control, and administration of a this compound lipid emulsion formulation intended for preclinical and clinical research.
The intravenous formulation is a sterile, non-pyrogenic soybean oil-in-water emulsion, stabilized by lecithin, with glycerin for tonicity adjustment. This lipid emulsion serves as a drug delivery vehicle to solubilize the lipophilic this compound and enable its safe administration into the systemic circulation.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the key quantitative data for the this compound intravenous formulation. It is important to note that specific values for solubility and stability are not extensively available in the public domain and would require experimental determination.
Table 1: Physicochemical Properties of this compound IV Emulsion
| Parameter | Target Specification | Analytical Method |
| Appearance | White, opaque, homogenous emulsion | Visual Inspection |
| pH | 6.0 - 8.9 | pH Meter |
| Mean Droplet Size | < 500 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -30 mV to -50 mV | Electrophoretic Light Scattering |
| Osmolality | 280 - 350 mOsmol/kg | Osmometer |
| Drug Content | 90% - 110% of label claim | HPLC-UV |
| Sterility | Sterile | USP <71> Sterility Tests |
| Endotoxins | < 0.5 EU/mL | Limulus Amebocyte Lysate (LAL) Test |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Intravenous Infusion)
| Parameter | Value | Reference |
| Administration Route | Intravenous Infusion (3 hours) | [2][3][4] |
| Dosing Regimen | Once every 21 days | [2][3][4] |
| Starting Dose | 39 mg/m² | [5][6] |
| Maximum Tolerated Dose (MTD) - Normal Liver Function | 98.7 mg/m² | [2][3][4] |
| MTD - Liver Involvement | 85.8 mg/m² | [2][3][4] |
| Cmax (at 98.7 mg/m²) | Not explicitly stated | |
| Half-life (Initial Phase) | ~5 hours | [5] |
| Half-life (Final Phase) | ~245 hours | [5] |
Table 3: Solubility and Stability Data
| Parameter | Value | Conditions |
| Solubility of this compound in Soybean Oil | Data not available in public domain | 25°C |
| Short-term Stability (Reconstituted) | Data not available in public domain | 2-8°C and 25°C |
| Long-term Stability (Lyophilized Powder) | Data not available in public domain | 2-8°C |
Experimental Protocols
Preparation of this compound Intravenous Emulsion (De Novo Method)
This protocol describes a general method for preparing a lipid emulsion of a lipophilic drug like this compound. The exact ratios of components should be optimized based on desired drug concentration and stability studies.
Materials:
-
This compound (Active Pharmaceutical Ingredient)
-
Soybean Oil, USP grade
-
Egg Yolk Phospholipids (B1166683) (Lecithin), USP grade
-
Glycerin, USP grade
-
Water for Injection (WFI), USP grade
-
Nitrogen gas, high purity
Equipment:
-
High-shear mixer
-
High-pressure homogenizer
-
Aseptic filling and sealing equipment
-
Sterile glassware and utensils
-
0.22 µm sterile filters
Protocol:
-
Oil Phase Preparation:
-
In a sterile, nitrogen-purged vessel, dissolve the calculated amount of this compound in soybean oil.
-
Gently heat the mixture to 40-50°C under constant stirring to ensure complete dissolution.
-
Add the egg yolk phospholipids (lecithin) to the oil phase and stir until a homogenous dispersion is achieved.
-
-
Aqueous Phase Preparation:
-
In a separate sterile vessel, dissolve glycerin in Water for Injection.
-
-
Pre-emulsion Formation:
-
Heat both the oil and aqueous phases to approximately 60-70°C.
-
Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer. Continue mixing for 10-15 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at an optimized pressure (e.g., 10,000-20,000 psi) for a specified number of cycles until the desired droplet size is achieved.
-
Maintain the temperature of the emulsion at 60-70°C during homogenization.
-
-
Cooling and pH Adjustment:
-
Cool the resulting nanoemulsion to room temperature under a nitrogen blanket.
-
If necessary, adjust the pH of the final emulsion to the target range (6.0-8.9) using sterile sodium hydroxide (B78521) or hydrochloric acid solutions.
-
-
Sterile Filtration and Aseptic Filling:
-
Sterilize the final emulsion by filtration through a 0.22 µm filter into a sterile receiving vessel.
-
Aseptically fill the sterile emulsion into sterile glass vials and seal with sterile stoppers and aluminum caps.
-
Quality Control Testing Protocol
Perform the following tests on the final this compound intravenous emulsion to ensure it meets the required specifications.
Protocol:
-
Appearance: Visually inspect each vial against a black and white background for any signs of phase separation, creaming, or particulate matter.
-
pH Measurement: Determine the pH of the emulsion using a calibrated pH meter at room temperature.
-
Particle Size and Polydispersity Index (PDI) Analysis: Use a dynamic light scattering (DLS) instrument to measure the mean droplet size and PDI of the emulsion. Dilute the sample with WFI as required by the instrument.
-
Zeta Potential Measurement: Determine the zeta potential of the emulsion droplets using an electrophoretic light scattering instrument to assess the stability of the emulsion.
-
Osmolality: Measure the osmolality of the emulsion using a freezing point depression osmometer.
-
Drug Content Assay (HPLC):
-
Develop and validate a stability-indicating HPLC method for the quantification of this compound.
-
Extract the drug from the emulsion using a suitable solvent system.
-
Inject the extracted sample into the HPLC system and quantify the this compound content against a standard curve.
-
-
Sterility Testing: Perform sterility testing according to USP <71> guidelines.
-
Bacterial Endotoxin Testing: Perform the Limulus Amebocyte Lysate (LAL) test according to USP <85> guidelines.
Stability Testing Protocol
A comprehensive stability testing program is crucial to determine the shelf-life of the this compound intravenous formulation.
Protocol:
-
Study Design:
-
Store the finished product in its final packaging at long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) storage conditions.
-
Include intermediate storage conditions if significant changes are observed at accelerated conditions.
-
-
Testing Intervals:
-
For long-term storage, test at 0, 3, 6, 9, 12, 18, and 24 months.
-
For accelerated storage, test at 0, 1, 2, 3, and 6 months.
-
-
Stability-Indicating Parameters:
-
At each time point, perform the full suite of quality control tests as described in section 3.2.
-
Pay close attention to changes in appearance, particle size, drug content, and the formation of degradation products.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: DNA Alkylation and ROS-Induced Apoptosis
This compound exerts its anticancer effects through a dual mechanism. As a polychlorinated pyridine (B92270) derivative, it can act as a DNA alkylating agent, forming adducts with DNA bases, primarily guanine. This leads to DNA damage, replication stress, and cell cycle arrest, ultimately triggering apoptosis.[2][3] Concurrently, this compound can induce the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress. This oxidative stress can further damage cellular components, including DNA, proteins, and lipids, and activate signaling pathways that converge on apoptosis.
Caption: Proposed dual mechanism of action of this compound.
Experimental Workflow: Intravenous Emulsion Preparation
The following diagram illustrates the key steps in the manufacturing process of the this compound intravenous emulsion.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor-targeting intravenous lipid emulsion of paclitaxel: Characteristics, stability, toxicity, and toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS and the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical stability of intravenous lipid emulsions as all-in-one admixtures intended for the very young - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dm-CHOC-pen in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate designed as a chemotherapeutic agent.[1][2] Its lipophilic nature and electrical neutrality allow it to cross the blood-brain barrier (BBB), making it a promising candidate for treating cancers involving the central nervous system (CNS).[3][4] The primary mechanism of action for this compound involves the bis-alkylation of DNA, leading to cytotoxicity.[1][5] Preclinical and clinical studies have demonstrated its potential as a radiosensitizer, enhancing the efficacy of radiation therapy in tumor cells.[1][6] These notes provide an overview of the available data and protocols for utilizing this compound in combination with radiation.
Mechanism of Action and Radiosensitization
This compound functions as a DNA alkylating agent, specifically creating adducts at the N7 position of guanine (B1146940) and the N4 position of cytosine.[1][6][7][8] This action disrupts DNA replication and transcription, ultimately inducing cell death. A proposed multi-stage mechanism describes its transport and activation within the CNS:
-
Transport: this compound reversibly binds to red blood cells (RBCs) for transport into the brain, potentially crossing via breaks in the BBB.[9][10]
-
Cellular Uptake: It is believed to enter cancer cells via the L-glutamine transport system.[9][8][10]
-
Activation: Within the acidic microenvironment of tumor cells, this compound is activated to its active metabolite, 4-demethylpenclomedine (DM-PEN).[9]
-
DNA Damage: The active form then exerts its cytotoxic effects through bis-alkylation of DNA.[9]
When combined with radiation therapy, this compound exhibits a radiosensitizing effect. Radiation therapy primarily works by inducing DNA double-strand breaks. The presence of this compound-induced DNA adducts is thought to compound this damage and potentially inhibit DNA repair mechanisms, leading to a synergistic increase in tumor cell death.[1][6]
Preclinical Data: In Vitro Radiosensitization
Preclinical studies using human non-small cell lung cancer (NSCLC) adenocarcinoma cells (H-2086) have provided evidence for the radiosensitizing properties of this compound.[1][6] The combination of a low dose of this compound with radiation resulted in significantly higher cytotoxicity than either treatment alone.
| Treatment Group | Concentration / Dose | Cell Kill (%) |
| This compound Alone | 0.4 µg/mL | 50%[1][6] |
| 1.0 µg/mL | 100%[1][6] | |
| Radiation Alone | 6 Gy | 20%[1][6] |
| 12 Gy | 65%[1][6] | |
| Combination Therapy | ||
| This compound + Radiation | 0.25 µg/mL + 6 Gy | 80%[1][6] |
| This compound + Radiation | 0.25 µg/mL + 12 Gy | 100%[1][6] |
Clinical Data: Phase I Trial in CNS Cancers
A Phase I clinical trial evaluated the safety, dose-tolerance, and efficacy of this compound administered prior to standard radiation therapy in patients with advanced cancers involving the CNS.[1]
Patient Demographics and Treatment[1]
| Characteristic | Value |
| Number of Subjects | 9 |
| Cancer Types | 6 NSCLC, 1 Breast, 1 Melanoma, 1 Sarcoma |
| This compound Doses | 39, 55, 70, 86.8, or 98.7 mg/m² |
| Radiation Therapy | 15-30 Gy (Stereotactic Radio-Surgery or Whole Brain Irradiation) |
Efficacy and Outcomes[1]
| Metric | Result |
| Objective Responses | 6 out of 9 subjects |
| Complete Remission | 1 subject with NSCLC (ongoing at 31+ months) |
| Overall Survival (responders) | 4 to 42+ months |
| This compound in Tumor | 90-212 ng/g of tumor tissue post-treatment |
Safety and Tolerability
The combination of this compound and radiation was generally well-tolerated.[1] In Phase I/II studies of this compound as a single agent, the most common adverse effects were fatigue, reversible liver dysfunction, and nausea.[10][11] No significant neurocognitive, hematological, cardiac, or renal toxicities were observed.[9][10] In the combination trial, one subject experienced vasogenic edema and tumor necrosis, which subsequently resolved.[1]
Experimental Protocols
Protocol 1: In Vitro Radiosensitization Assay
This protocol is based on the methodology used in preclinical studies to assess the radiosensitizing effect of this compound on cancer cell lines.[6]
Methodology:
-
Cell Culture: Culture human NSCLC adenocarcinoma cells (H-2086) in RPMI 1640 medium supplemented with L-glutamine, 10% FBS, and 5% antibiotic-antimycotic solution in a humidified 5% CO₂ atmosphere at 37°C.[5]
-
Plating: Seed 10⁶ cells/mL into appropriate culture plates.[6]
-
Drug Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 - 1.0 µg/mL) for 24 hours. Include a vehicle-only control group.[6]
-
Drug Removal: After 24 hours, aspirate the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium.[6]
-
Incubation: Incubate the cells for an additional 48 hours.[6]
-
Irradiation: Irradiate the designated plates with single doses of 6, 9, or 12 Gy using a suitable radiation source.[6] Control groups should include non-irradiated cells and cells receiving radiation only.
-
Viability Assessment: At a determined time point post-irradiation (e.g., 72 hours), assess cell viability and cytotoxicity using a standard method like the MTT assay, trypan blue exclusion, or clonogenic survival assay.
-
Data Analysis: Calculate the percentage of cell kill for each treatment condition. Compare the effects of the combination therapy to this compound alone and radiation alone to determine if the interaction is synergistic.
Protocol 2: Phase I Clinical Trial Design Summary
This protocol summarizes the key elements of the Phase I clinical trial investigating this compound with radiation in patients with CNS cancers (IND 68,876).[1]
Methodology:
-
Patient Population: Subjects with advanced, histologically confirmed cancer involving the CNS (primary or metastatic) who have progressed on standard treatments.[1][3]
-
Drug Administration: this compound is administered as a single 3-hour intravenous (IV) infusion once every 21 days.[1][9]
-
Dose Escalation: The trial follows a dose-escalation design, with cohorts of patients receiving increasing doses of this compound, starting at 39 mg/m² and escalating up to 98.7 mg/m².[1] The maximum tolerated dose (MTD) is determined based on dose-limiting toxicities (DLTs).[11]
-
Washout Period: A 3-week interval is observed between the this compound infusion and the initiation of radiation therapy.[1]
-
Radiation Therapy: Following the washout period, patients receive standard radiation therapy, such as stereotactic radiosurgery (SRS) or whole-brain radiation therapy (WBRT). The total dose (e.g., 15-30 Gy) is dependent on the size and number of lesions.[1]
-
Primary Endpoints: To determine the MTD, safety, and DLTs of the combination therapy.[11]
-
Secondary Endpoints: To assess objective clinical responses, progression-free survival (PFS), and overall survival (OS).[1][9] Pharmacokinetic profiles are also studied.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Assessment of Dm-CHOC-pen in Patient-Derived Xenografts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dm-CHOC-pen is a novel lipophilic, cholesterol-conjugated derivative of 4-demethylpenclomedine (DM-PEN), a polychlorinated pyridine.[1][2] Its unique chemical structure allows it to cross the blood-brain barrier, making it a promising therapeutic candidate for primary and metastatic brain cancers.[1][3] this compound exerts its anti-neoplastic effects primarily through DNA alkylation, a mechanism that induces cellular apoptosis and inhibits tumor proliferation.[1][2] This document provides detailed application notes and protocols for assessing the efficacy of this compound in patient-derived xenograft (PDX) models, which are known to more accurately recapitulate the heterogeneity and clinical behavior of human tumors compared to traditional cell line-derived xenografts.
Mechanism of Action
The primary mechanism of action of this compound is the alkylation of DNA.[1][2] The molecule's reactive moiety forms covalent bonds with DNA bases, primarily at the N7 position of guanine (B1146940) and the N4 position of cytosine.[2][3] This leads to the formation of DNA adducts and interstrand cross-links, which obstruct DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and activates the intrinsic apoptotic pathway, leading to programmed cell death.
In melanoma, a secondary mechanism of action has been proposed, involving the generation of reactive oxygen species (ROS) through interaction with the DOPA/melanin pathway, contributing to cell death.[4]
Data Presentation
Disclaimer: The following tables contain illustrative data for demonstration purposes, as specific quantitative data from preclinical studies of this compound in patient-derived xenografts is not publicly available. Researchers should replace this with their own experimental data.
Table 1: Illustrative Tumor Growth Inhibition of this compound in Glioblastoma PDX Models
| PDX Model ID | Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) | p-value |
| GBM-001 | Vehicle Control | 10 | 150.5 ± 15.2 | 1850.3 ± 210.4 | - | - |
| GBM-001 | This compound (50 mg/kg) | 10 | 149.8 ± 14.8 | 650.1 ± 95.7 | 64.9 | <0.01 |
| GBM-002 | Vehicle Control | 10 | 152.1 ± 16.1 | 1925.6 ± 225.1 | - | - |
| GBM-002 | This compound (50 mg/kg) | 10 | 151.5 ± 15.5 | 890.4 ± 110.2 | 53.8 | <0.01 |
Table 2: Illustrative Survival Analysis of this compound in Orthotopic Breast Cancer PDX Models
| PDX Model ID | Treatment Group | Number of Mice (n) | Median Survival (Days) | Increase in Median Survival (%) | p-value |
| BC-001 | Vehicle Control | 10 | 45 | - | - |
| BC-001 | This compound (50 mg/kg) | 10 | 72 | 60.0 | <0.001 |
| BC-002 | Vehicle Control | 10 | 52 | - | - |
| BC-002 | This compound (50 mg/kg) | 10 | 85 | 63.5 | <0.001 |
Table 3: Illustrative Biomarker Analysis in Melanoma PDX Models Treated with this compound
| PDX Model ID | Treatment Group | Apoptosis (TUNEL Assay, % positive cells) | Proliferation (Ki-67, % positive cells) | DNA Damage (γH2AX Foci per cell) |
| MEL-001 | Vehicle Control | 5.2 ± 1.5 | 85.3 ± 5.1 | 2.1 ± 0.8 |
| MEL-001 | This compound (50 mg/kg) | 45.8 ± 6.2 | 25.1 ± 4.3 | 28.5 ± 4.1 |
| MEL-002 | Vehicle Control | 6.1 ± 1.8 | 88.9 ± 4.8 | 2.5 ± 0.9 |
| MEL-002 | This compound (50 mg/kg) | 52.3 ± 7.1 | 21.7 ± 3.9 | 32.1 ± 4.5 |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-scid gamma).
-
Surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring: Monitor mice for tumor engraftment and growth. Measure tumor dimensions with calipers twice weekly.
-
Passaging: Once the tumor reaches approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be serially passaged into new cohorts of mice for expansion.
Protocol 2: this compound Efficacy Study in PDX Models
-
Cohort Establishment: Once tumors in a passage reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (n=10 per group).
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., a soybean oil/egg yolk lecithin/glycerin water emulsion).
-
Administer this compound intravenously (IV) at the desired dose (e.g., 50 mg/kg) on a specified schedule (e.g., once every 21 days).
-
Administer the vehicle alone to the control group.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Measure tumor volume twice weekly. Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Survival Analysis: For orthotopic models, monitor mice for signs of morbidity and euthanize when necessary. Record the date of death or euthanasia and perform Kaplan-Meier survival analysis.
-
Biomarker Analysis: At the end of the study, harvest tumors for immunohistochemistry (IHC) or other molecular analyses to assess apoptosis (e.g., TUNEL assay), proliferation (e.g., Ki-67 staining), and DNA damage (e.g., γH2AX staining).
-
Visualizations
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for Dm-CHOC-pen in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine) in non-small cell lung cancer (NSCLC) research. This document details the mechanism of action, summarizes key quantitative data from clinical trials, and offers detailed protocols for essential in vitro and in vivo experiments.
Introduction to this compound in NSCLC
This compound is a polychlorinated pyridine (B92270) cholesteryl carbonate that functions as a DNA bis-alkylating agent.[1][2][3] Its lipophilic nature, attributed to the cholesteryl moiety, is designed to facilitate its passage across the blood-brain barrier, making it a promising agent for cancers with central nervous system (CNS) involvement, a common occurrence in advanced NSCLC.[3] Clinical studies have shown that this compound can produce long-term objective responses with manageable toxicities in NSCLC patients, particularly those with CNS metastases who have failed standard therapies and lack targetable genetic rearrangements.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the alkylation of DNA at the N7 position of guanine (B1146940) and the N4 position of cytosine.[1][2][3] This creates covalent bonds that lead to cross-linking between and within DNA strands, inhibiting DNA replication and transcription, and ultimately triggering programmed cell death (apoptosis).
A proposed three-stage mechanism describes its transport into cancer cells, especially within the CNS. First, this compound reversibly binds to red blood cells. It is then suggested to be transported into cancer cells via an L-glutamine transport system, a pathway often upregulated in cancer cells to meet their high metabolic demands.[2][3][4] The dependence on L-glutamine for its cytotoxic effect has been observed in vitro, where NSCLC cells were sensitive to this compound only in the presence of L-glutamine.[4]
Data Presentation
The following tables summarize quantitative data from clinical and in vitro studies of this compound in NSCLC.
Table 1: Clinical Efficacy and Dosing of this compound in NSCLC Patients
| Parameter | Value | Notes |
| Dosing Regimen | 3-hour IV infusion every 21 days | Phase 1/2 Clinical Trials.[1][5][6] |
| Maximum Tolerated Dose (MTD) | 98.7 mg/m² | For patients with normal liver function.[1][2][5][6] |
| 85.8 mg/m² | For patients with liver involvement.[1][2][5][6] | |
| Objective Response Rate | 8 out of 16 (50%) NSCLC patients | Complete or partial response (RECIST 1.1).[1] |
| 7 out of 11 (64%) NSCLC patients with CNS involvement | Complete or partial response (RECIST 1.1).[2][7] | |
| Overall Survival (OS) | 8+ to 82+ months | Kaplan-Meier analyses.[3] |
| Progression-Free Survival (PFS) | 8+ to 70+ months | Kaplan-Meier analyses.[1] |
Table 2: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | Assay | Condition | IC50 |
| H2087 & H460 | Cytotoxicity Assay | L-glutamine supplemented medium | 0.25-0.75 µg/mL.[4] |
| H2087 & H460 | Cytotoxicity Assay | L-glutamine free medium | >5 µg/mL.[4] |
| H-2086 | Cell Survival Assay | Not specified | IC35 at 0.25 µg/mL.[8] |
Table 3: Common Adverse Effects in Clinical Trials (N=52)
| Adverse Effect | Incidence | Severity |
| Fatigue | 17% | Generally mild and reversible.[1][6][7] |
| Nausea | 11% | Generally mild and manageable.[1][6][7] |
| Liver Dysfunction | 9% | Reversible.[1][6][7] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways affected by this compound and general workflows for in vitro and in vivo experiments.
Experimental Protocols
In Vitro Cytotoxicity Assay (LDH Release)
This protocol is adapted from the Promega CytoTox 96® Non-Radioactive Cytotoxicity Assay and is suitable for determining the cytotoxicity of this compound on NSCLC cell lines.[1][2][3][4] This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.
Materials:
-
NSCLC cell lines (e.g., H460, H2087)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and supplemented with L-glutamine)
-
This compound
-
Tetrahydrofuran (THF) for dissolving this compound
-
Sterile filter paper discs ("ChemoChads®" or equivalent)
-
96-well flat-bottom sterile cell culture plates
-
Promega CytoTox 96® Assay Kit (or equivalent LDH assay)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture NSCLC cells to ~80% confluency.
-
Harvest cells using trypsin and resuspend in complete medium.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Include control wells: medium only (no-cell control), cells with medium (untreated control), and cells for maximum LDH release.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in THF.
-
Impregnate sterile filter paper discs with serial dilutions of this compound to achieve final desired concentrations (e.g., 0.1 to 10 µg/mL) in the well volume. Allow the solvent to evaporate under sterile conditions.
-
Prepare vehicle control discs impregnated with THF only.
-
Using sterile forceps, add one drug-impregnated or vehicle control disc to each well.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
45 minutes before the end of the incubation, add 10 µL of the Lysis Solution (from the kit) to the maximum LDH release control wells.
-
Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the Substrate Mix according to the kit instructions and add 50 µL to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm within one hour.
-
-
Data Analysis:
-
Calculate the average absorbance of the no-cell control and subtract it from all other values.
-
Calculate the percent cytotoxicity using the formula provided in the kit manual: % Cytotoxicity = 100 * (Experimental - Untreated Control) / (Maximum LDH Release - Untreated Control)
-
Plot the percent cytotoxicity against the log of this compound concentration to determine the IC50 value.
-
Western Blot for DNA Damage Response Markers
This protocol outlines the procedure for detecting key proteins in the DNA damage response (DDR) pathway activated by this compound.
Materials:
-
Treated NSCLC cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H2A.X (Ser139), anti-p53, anti-phospho-ATM (Ser1981), anti-phospho-ATR (Ser428))
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with Tween-20)
-
ECL chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat NSCLC cells with this compound for the desired time (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).
-
In Vivo NSCLC Xenograft Study
This protocol provides a general framework for evaluating the efficacy of this compound in a preclinical NSCLC mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice, 4-6 weeks old)
-
NSCLC cell line (e.g., H460)
-
Matrigel (optional, can enhance tumor take rate)
-
This compound formulation for IV injection
-
Vehicle control solution
-
Digital calipers
-
Standard animal housing and care facilities
Procedure:
-
Tumor Cell Implantation:
-
Harvest NSCLC cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or serum-free medium at a concentration of approximately 3 x 10⁷ cells/mL. For some cell lines, mixing 1:1 with Matrigel is beneficial.
-
Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice regularly for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound via intravenous (IV) infusion at the desired dose (e.g., based on the MTD from clinical trials, adjusted for mice).
-
Administer the vehicle solution to the control group.
-
Follow the prescribed treatment schedule (e.g., once every 21 days, or a modified schedule for preclinical models).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
Observe animals for any signs of toxicity.
-
Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive morbidity are observed, in accordance with institutional guidelines.
-
At the end of the study, excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
References
- 1. CytoTox 96® Non-Radioactive Cytotoxicity Assay Protocol [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. CytoTox 96® Non-Radioactive Cytotoxicity Assay [promega.com]
- 4. promega.com [promega.com]
- 5. promega.co.jp [promega.co.jp]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. jidc.org [jidc.org]
- 8. Experimental approach to obtaining subcutaneous xenograft of non-small cell lung cancer | Lukbanova | Research and Practical Medicine Journal [rpmj.ru]
Measuring Dm-CHOC-pen in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a lipophilic derivative of penclomedine, a polychlorinated pyridine, designed to cross the blood-brain barrier and target central nervous system (CNS) tumors. Its mechanism of action involves the alkylation of DNA, leading to cancer cell death.[1] Understanding the concentration and distribution of this compound in brain tissue is critical for preclinical and clinical research to evaluate its pharmacokinetic profile, target engagement, and efficacy. This document provides detailed application notes and protocols for the quantitative analysis of this compound in brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for visualizing its distribution using autoradiography.
Quantitative Analysis of this compound in Brain Tissue by LC-MS/MS
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity. The following protocol is a comprehensive guide for the determination of this compound concentrations in brain tissue samples.
Data Presentation: Expected Quantitative Levels
Based on clinical trial data, this compound has been detected in human CNS tumor tissue at concentrations ranging from 75 to 210 ng/g.[2] Analytical methods should be optimized to accurately quantify the compound within this range.
| Analyte | Matrix | Expected Concentration Range | Key Considerations |
| This compound | Brain Tissue (Tumor) | 75 - 210 ng/g | High lipophilicity may require specific extraction solvents. Potential for metabolite formation should be considered. |
| This compound | Brain Tissue (Normal) | Variable | Lower concentrations expected compared to tumor tissue. |
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines the steps from brain tissue sample preparation to LC-MS/MS analysis.
1. Brain Tissue Homogenization:
-
Objective: To create a uniform suspension of the brain tissue for efficient extraction.
-
Materials:
-
Frozen brain tissue sample
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Bead-based homogenizer or rotor-stator homogenizer
-
-
Procedure:
-
Weigh the frozen brain tissue sample.
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., a 1:3 or 1:4 tissue weight to buffer volume ratio).
-
Homogenize the tissue using a bead-based or rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
2. Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
Objective: To remove proteins and extract the lipophilic this compound from the homogenate.
-
Materials:
-
Brain homogenate
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN)
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To a known volume of brain homogenate (e.g., 100 µL), add the internal standard solution.
-
Add a 3-fold volume of cold ACN to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add a 4-fold volume of MTBE to the supernatant for liquid-liquid extraction of the lipophilic this compound.
-
Vortex for 2-3 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing this compound) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
3. Sample Reconstitution and LC-MS/MS Analysis:
-
Objective: To prepare the sample for injection into the LC-MS/MS system and perform the analysis.
-
Materials:
-
Dried sample extract
-
Reconstitution solvent (e.g., 50:50 ACN:Water)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 analytical column
-
-
Procedure:
-
Reconstitute the dried extract in a small, precise volume of reconstitution solvent (e.g., 100 µL).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
LC-MS/MS Parameters (Suggested Starting Conditions):
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp up to 95% B over several minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of this compound |
| Product Ion (Q3) | Specific fragment ion of this compound |
| Collision Energy | To be optimized for the specific precursor-product transition |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of this compound.
Visualization of this compound Distribution in Brain Tissue by Autoradiography
Autoradiography is a powerful technique to visualize the spatial distribution of a radiolabeled compound within tissue sections. This can provide valuable information on whether this compound preferentially accumulates in tumor tissue versus surrounding healthy brain tissue. A study on the parent compound, penclomedine, utilized ¹⁴C-labeling to assess its distribution.[3]
Experimental Protocol: Autoradiography
This protocol is based on methods used for ¹⁴C-labeled compounds in brain tissue.
1. Administration of Radiolabeled this compound:
-
Objective: To introduce radiolabeled this compound into the experimental animal.
-
Materials:
-
¹⁴C-labeled this compound
-
Experimental animals (e.g., rats or mice with intracranial tumors)
-
-
Procedure:
-
Administer a known dose of ¹⁴C-Dm-CHOC-pen to the animals via an appropriate route (e.g., intravenous injection).
-
2. Tissue Collection and Sectioning:
-
Objective: To obtain thin brain sections for imaging.
-
Materials:
-
Cryostat
-
Microscope slides
-
-
Procedure:
-
At a predetermined time point after administration, euthanize the animal.
-
Carefully dissect the brain and immediately freeze it in isopentane (B150273) cooled with liquid nitrogen to prevent diffusion of the compound.
-
Mount the frozen brain on a cryostat chuck.
-
Collect thin (e.g., 20 µm) coronal or sagittal sections and thaw-mount them onto microscope slides.
-
3. Autoradiographic Imaging:
-
Objective: To detect the radioactive signal from the tissue sections.
-
Materials:
-
Phosphor imaging screen or X-ray film
-
Imaging system (e.g., phosphor imager)
-
-
Procedure:
-
Arrange the slides with the brain sections in a light-tight cassette.
-
Place a phosphor imaging screen or X-ray film in direct contact with the tissue sections.
-
Include calibrated radioactive standards to enable quantification.
-
Expose the screen/film for a sufficient period, which will depend on the dose of radioactivity administered.
-
Develop the film or scan the phosphor screen using an appropriate imaging system.
-
4. Data Analysis:
-
Objective: To analyze the distribution and relative concentration of the radiolabeled compound.
-
Procedure:
-
The resulting autoradiograms will show the distribution of ¹⁴C-Dm-CHOC-pen as dark areas (on film) or colored regions (on a digital image).
-
Use densitometry to quantify the signal intensity in different brain regions (e.g., tumor vs. normal tissue).
-
Correlate the signal intensity to the concentration of the compound using the co-exposed radioactive standards.
-
Autoradiography Workflow Diagram
Caption: Workflow for autoradiographic analysis of this compound.
This compound Mechanism of Action
This compound exerts its anticancer effect through a multi-stage process that facilitates its entry into the central nervous system and subsequent action within cancer cells.
Caption: Proposed mechanism of action for this compound.[4][5]
Conclusion
The protocols outlined in this document provide a robust framework for the quantitative analysis and distributional mapping of this compound in brain tissue. The LC-MS/MS method offers precise quantification, essential for pharmacokinetic studies, while autoradiography provides invaluable spatial information regarding drug localization within the complex environment of the brain. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data to advance the understanding and development of this compound as a potential therapeutic agent for CNS malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Tissue and tumor distribution of C-penclomedine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel HPLC assay for pentamidine: comparative effects of creatinine and inulin on GFR estimation and pentamidine renal excretion in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dm-CHOC-pen in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-demethyl-4-cholesterylcarbonylpenclomedine (Dm-CHOC-pen) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate with significant potential in melanoma therapeutics.[1][2] Its lipophilic nature allows it to cross the blood-brain barrier, making it a promising agent for treating central nervous system (CNS) melanoma metastases, a condition with limited effective treatment options.[1][3] this compound exhibits a dual mechanism of action, primarily acting as a DNA alkylating agent and also inducing cell death through the generation of reactive oxygen species (ROS) within melanoma cells.[1][2][3]
These application notes provide a comprehensive overview of the preclinical data on this compound in melanoma models and detailed protocols for its investigation in a research setting.
Mechanism of Action
This compound's anti-melanoma activity is attributed to two primary mechanisms:
-
DNA Alkylation: this compound functions as a non-classical alkylating agent. It forms adducts with DNA, primarily at the N⁷-guanine position, leading to DNA damage and subsequent cell death.[2][4]
-
ROS Generation via the DOPA/Melanin (B1238610) Pathway: A unique characteristic of this compound in melanoma is its ability to interact with the melanin synthesis pathway. It is proposed to act as a pyridinium (B92312) co-factor, facilitating the transfer of electrons from DOPA to the intermediary metabolism pool. This process generates a significant amount of reactive oxygen species (ROS), leading to oxidative stress, melanin encapsulation of the melanoma cells, and ultimately, cell death.[1][3][4]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| B-16 Mouse Melanoma | Cell Viability | IC50 | 0.5 µg/mL | [1][4] |
In Vivo Efficacy of this compound in Murine Melanoma Models
| Animal Model | Treatment Regimen | Comparator | Efficacy Metric | Value | Reference |
| C57BL Mice with B-16 Melanoma | 200 mg/kg/day, IP, for 5 days | Saline Control | % Increased Lifespan (%ILS) | 142% | [1] |
| C57BL Mice with B-16 Melanoma | 150-200 mg/kg/day, IP, for 5 days | Saline Control | Tumor-to-Control (T/C) Ratio | 60-142% | [4] |
| C57BL Mice with B-16 Melanoma | 200 mg/kg/day, IP, for 5 days | Temozolomide (60 mg/kg/day, oral, for 7 days) | % Increased Lifespan (%ILS) | 142% vs. 78% | [2] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in melanoma cell lines.
Materials:
-
B-16 mouse melanoma cells (or other melanoma cell line)
-
RPMI-1640 medium with 5% FBS and Penicillin/Streptomycin[1]
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed B-16 melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µg/mL).[1][4]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 16 hours at 37°C in a 5% CO2 incubator.[1][4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
In Vivo Murine Melanoma Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a syngeneic mouse model of melanoma.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)[1]
-
B-16 melanoma cells
-
This compound formulated for intraperitoneal (IP) injection (e.g., dissolved in a soybean oil/egg yolk lecithin (B1663433) emulsion)[2]
-
Saline solution (control)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 B-16 melanoma cells into the flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors are palpable and have reached a measurable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-6 mice per group).[1][4]
-
Drug Administration:
-
Efficacy Assessment:
-
Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Survival: Monitor the mice daily for signs of toxicity and overall survival. The endpoint for survival studies is typically when tumors reach a predetermined size or when the mice become moribund, at which point they are euthanized.[1]
-
-
Data Analysis:
-
Compare the tumor growth curves between the this compound treated and control groups.
-
Calculate the percentage of increased lifespan (%ILS) or the ratio of the median survival time of the treated group to the control group (T/C).
-
At the end of the study, tumors can be excised for histological or immunohistochemical analysis.[1]
-
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound in melanoma cells.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound in melanoma.
References
Establishing a Dm-CHOC-pen Resistant Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy. Understanding the molecular mechanisms by which cancer cells develop resistance to chemotherapeutic agents is crucial for the development of more effective treatments and strategies to overcome resistance. 4-demethyl-4-cholesteryloxycarbonylpenclomedine (DM-CHOC-PEN), a polychlorinated pyridine (B92270) cholesteryl carbonate, is an investigational anticancer agent that acts as a DNA alkylating agent, inducing cytotoxicity through DNA damage at the N7-guanine position and oxidative stress.[1][2] This document provides a comprehensive guide to establishing and characterizing a this compound resistant cell line in vitro, a critical tool for studying resistance mechanisms and evaluating novel therapeutic strategies.
The development of a drug-resistant cell line is typically achieved by exposing a parental, drug-sensitive cell line to gradually increasing concentrations of the cytotoxic agent over a prolonged period.[3][4] This process selects for a population of cells that can survive and proliferate in the presence of the drug. Subsequent characterization of this resistant cell line can elucidate the underlying mechanisms of resistance, which may include altered drug metabolism, target modification, or increased drug efflux.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Parental and this compound Resistant Cell Lines
| Cell Line | IC50 (µM) of this compound | Resistance Index (RI) |
| Parental (e.g., MCF-7) | 0.5 | 1 |
| This compound Resistant (MCF-7/DCP-R) | 15 | 30 |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI greater than 1 indicates resistance.[5][6]
Table 2: Characterization of Parental vs. This compound Resistant Cell Lines
| Feature | Parental Cell Line | This compound Resistant Cell Line | Method of Analysis |
| Morphology | Epithelial-like, adherent | May exhibit altered morphology (e.g., more mesenchymal) | Phase-contrast microscopy |
| Proliferation Rate | Normal | May be slower or similar to parental | Cell counting, Doubling time calculation |
| ABC Transporter Expression (e.g., P-gp, BCRP) | Low/Basal | Significantly upregulated | Western Blot, qPCR |
| Drug Efflux Activity | Low | High | Flow Cytometry (e.g., using Rhodamine 123) |
| Apoptosis Induction by this compound | High | Reduced | Flow Cytometry (Annexin V/PI staining) |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol is essential for determining the baseline sensitivity of the parental cell line.[7]
Materials:
-
Parental cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the solvent at the same final concentration).[4]
-
Incubate the plate for 48-72 hours, a duration relevant to the drug's mechanism of action.[3]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[3]
Protocol 2: Establishment of a this compound Resistant Cell Line
This protocol uses a stepwise dose escalation method to select for a resistant cell population.[4][5]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Culture flasks
Procedure:
-
Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically the IC10 or IC20 determined from the IC50 curve.[5]
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.[9]
-
When the cells reach 70-80% confluency and their growth rate appears to have recovered, subculture them.
-
Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.[4]
-
At each concentration step, allow the cells to adapt and recover their growth rate before proceeding to the next higher concentration. This may take several passages.[3] If significant cell death occurs, maintain the cells at the current concentration for a longer period or revert to the previous lower concentration.[5]
-
Repeat this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).
-
Once the desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a constant, high concentration of this compound to preserve the resistant phenotype.[4]
-
Periodically re-evaluate the IC50 of the resistant cell line to confirm the stability of the resistance.
Protocol 3: Characterization of the Resistant Phenotype - Western Blot for ABC Transporters
This protocol is used to assess the expression levels of ATP-binding cassette (ABC) transporters, which are often involved in multidrug resistance.[10]
Materials:
-
Parental and this compound resistant cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against ABC transporters (e.g., P-gp/ABCB1, BCRP/ABCG2) and a loading control (e.g., β-actin)[11]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the parental and resistant cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare the expression levels between parental and resistant cells.
Protocol 4: Characterization of the Resistant Phenotype - Flow Cytometry for Drug Efflux
This protocol measures the activity of drug efflux pumps using a fluorescent substrate.[12][13]
Materials:
-
Parental and this compound resistant cells
-
Fluorescent substrate for efflux pumps (e.g., Rhodamine 123, DiOC2(3))[12]
-
Efflux pump inhibitor (e.g., Verapamil for P-gp) as a control
-
Flow cytometer
Procedure:
-
Harvest and wash the parental and resistant cells.
-
Resuspend the cells in a suitable buffer.
-
Incubate the cells with the fluorescent substrate (e.g., Rhodamine 123) for a specified time to allow for substrate uptake.
-
Wash the cells to remove the extracellular substrate.
-
Resuspend the cells in a fresh, substrate-free medium (with or without an efflux inhibitor) and incubate to allow for drug efflux.
-
Analyze the intracellular fluorescence of the cells at different time points using a flow cytometer.
-
Compare the fluorescence intensity between parental and resistant cells. A lower fluorescence intensity in resistant cells indicates higher efflux activity. The inclusion of an efflux inhibitor should increase the fluorescence in resistant cells.
Visualizations
Caption: Workflow for Establishing a this compound Resistant Cell Line.
Caption: Potential Mechanisms of Resistance to this compound.
References
- 1. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dm-CHOC-pen solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling Dm-CHOC-pen, a lipophilic DNA alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For in vivo studies, it has been formulated as a soybean oil/lecithin/glycerin water emulsion, underscoring its hydrophobic nature[2].
Q2: What is the mechanism of action of this compound?
A2: this compound is a DNA alkylating agent. Its carbonium moiety binds to and alkylates DNA, primarily at the N7 position of guanine, leading to DNA crosslinks. This action inhibits DNA replication, suppresses cell proliferation, and induces apoptosis[3].
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C[1].
Q4: At what concentrations is this compound typically active in vitro?
A4: The half-maximal inhibitory concentration (IC50) of this compound has been reported to be 0.5 µg/mL for B-16 melanoma cells[4]. The optimal concentration will vary depending on the cell line and experimental conditions.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when added to cell culture medium.
-
Question: I dissolved this compound in DMSO, but when I add it to my aqueous cell culture medium, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue with lipophilic compounds. Here are several steps to troubleshoot this problem:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize cytotoxicity and precipitation.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock solution directly to the full volume of medium, perform serial dilutions. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium.
-
Increase Final Volume: If possible, increase the final volume of the cell culture medium to lower the final concentration of this compound, which may keep it in solution.
-
Vortexing During Dilution: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Question: I am observing high variability in my cytotoxicity assays with this compound. What could be the cause?
-
Answer: Inconsistent results can arise from several factors related to the handling of a lipophilic compound:
-
Incomplete Dissolution: Ensure that the this compound is fully dissolved in the DMSO stock solution before preparing your working dilutions. Sonication can aid in dissolving the compound.
-
Precipitation in Working Solutions: Visually inspect your final working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, refer to the troubleshooting guide for precipitation.
-
Adsorption to Plastics: Lipophilic compounds can adsorb to plastic surfaces. Use low-adhesion microplates and pipette tips to minimize this effect.
-
Cell Density: Ensure that you are using a consistent and optimal cell density for your cytotoxicity assays, as this can significantly impact the results.
-
Quantitative Data
Table 1: Physicochemical and In Vitro Data for this compound
| Parameter | Value | Source |
| Molecular Weight | 724.02 g/mol | [1] |
| Chemical Formula | C35H48Cl5NO4 | [1] |
| Solubility | Soluble in DMSO | [1] |
| IC50 (B-16 cells) | 0.5 µg/mL | [4] |
| Storage (Solid) | -20°C (long-term) | [1] |
| Storage (Solution) | -20°C or -80°C (aliquoted) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a stock solution. The final concentration should be optimized based on the specific experimental requirements.
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Aid Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be used, but be cautious of potential compound degradation.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for a Cytotoxicity (MTT) Assay with this compound
This protocol outlines the general steps for assessing the cytotoxicity of this compound using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Working Solutions: On the day of treatment, thaw an aliquot of the this compound DMSO stock solution. Prepare a series of dilutions in pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for assessing this compound cytotoxicity.
References
Technical Support Center: Dm-CHOC-pen Treatment Schedule Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dm-CHOC-pen. The information is designed to address specific issues that may be encountered during experimentation and to aid in the optimization of treatment schedules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, or 4-demethyl-4-cholesteryloxycarbonylpenclomedine, is a polychlorinated pyridine (B92270) cholesteryl carbonate. Its primary mechanism of action is the alkylation of DNA, specifically forming adducts at the N7 position of guanine (B1146940) and the N4 position of cytosine.[1] This DNA damage inhibits DNA replication and transcription, ultimately leading to cell death.[2] Additionally, it is suggested that this compound may also induce oxidative stress.[1]
Q2: How is this compound formulated and what is the best way to prepare it for in vitro experiments?
A2: this compound is a lipophilic compound and is formulated as a soy bean oil/lecithin/glycerin water emulsion for clinical use.[3][4] For in vitro experiments, it is crucial to ensure the compound is properly solubilized to achieve accurate and reproducible results. While specific instructions from the supplier should always be followed, a general approach involves diluting the emulsion in an appropriate cell culture medium to the desired final concentration. It is recommended to perform a serial dilution and to vortex gently between dilutions to ensure homogeneity. Due to its lipophilic nature, avoiding precipitation is critical.
Q3: What are the recommended starting concentrations for in vitro cell viability assays?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line. A reported IC50 for human breast cancer explants is 1.1 +/- 0.5 µg/mL.[5] For B-16 melanoma cells, the IC50 was 0.5 µg/mL.[6] It is advisable to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal concentration for your specific cell model.
Q4: What is a typical treatment schedule for in vivo animal studies?
A4: In preclinical murine models with intracerebrally implanted human xenografts, this compound has been administered intraperitoneally at doses ranging from 50 to 135 mg/kg daily for 5 days.[5] For subcutaneous tumor models, a dose of 200 mg/kg has been used.[6] In clinical trials, the drug was administered as a 3-hour IV infusion once every 21 days, with doses ranging from 39 to 111 mg/m².[1][4] The optimal schedule will depend on the animal model, tumor type, and experimental goals.
Q5: What are the known toxicities of this compound?
A5: The primary dose-limiting toxicity observed in clinical trials is liver dysfunction, specifically elevated bilirubin.[1][4] Fatigue and allergic reactions have also been reported.[1] In preclinical studies with dogs, reversible elevations in liver enzymes (AST/ALT) were noted at higher doses.[5] No significant hematological, renal, or neurological toxicities have been consistently reported.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed in in vitro assays. | Drug Precipitation: this compound is lipophilic and may precipitate in aqueous media. | - Visually inspect the culture medium for any signs of precipitation. - Prepare fresh dilutions for each experiment. - Consider using a pre-warmed medium for dilution. - Evaluate the use of a low percentage of a solubilizing agent like DMSO, ensuring it does not affect cell viability at the concentration used. |
| Incorrect Drug Concentration: Errors in calculation or dilution. | - Double-check all calculations for dilutions. - Use calibrated pipettes and ensure proper pipetting technique. - Perform a dose-response curve to confirm the active concentration range. | |
| Cell Line Resistance: The cell line used may be inherently resistant to this compound. | - Test the drug on a sensitive control cell line, if available. - Research the expression of drug transporters or DNA repair enzymes in your cell line that might confer resistance. | |
| High variability between replicate wells in in vitro assays. | Inconsistent Drug Distribution: Uneven distribution of the drug in the culture plate. | - Ensure thorough mixing of the drug in the medium before adding to the wells. - Pipette the drug solution carefully and consistently into each well. - Gently swirl the plate after adding the drug to ensure even distribution. |
| Edge Effects: Evaporation from the outer wells of the plate. | - Avoid using the outermost wells of the culture plate for experimental samples. - Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| Unexpected animal toxicity or mortality in in vivo studies. | Incorrect Dose or Formulation: Overestimation of the tolerated dose or issues with the drug formulation. | - Review the preclinical toxicology data and start with a lower dose.[5] - Ensure the emulsion is properly prepared and stable before administration. - Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior) and adjust the dose or schedule accordingly. |
| Interaction with other treatments: Concomitant medications may alter the metabolism or toxicity of this compound. | - Be aware that dexamethasone (B1670325) has been shown to lower blood levels of this compound.[4] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound emulsion. Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
In Vivo Murine Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for tumor cell implantation.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Randomization: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare the this compound emulsion for injection according to the supplier's instructions or a validated protocol.
-
Treatment Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection) according to the planned treatment schedule. The control group should receive the vehicle.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for an in vitro cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Chemwatch [chemwatch.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. oatext.com [oatext.com]
Technical Support Center: Managing Dm-CHOC-pen Side Effects in Animal Models
This guide is intended for researchers, scientists, and drug development professionals utilizing Dm-CHOC-pen in animal models. It provides troubleshooting advice and frequently asked questions (FAQs) to help manage potential side effects and ensure the integrity of your experimental outcomes.
I. Understanding this compound: Mechanism of Action and Potential Side Effects
This compound (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a lipophilic, polychlorinated pyridine (B92270) derivative designed to cross the blood-brain barrier. Its primary mechanisms of action are:
-
DNA Alkylation: It acts as a DNA alkylating agent, specifically targeting the N7 position of guanine. This disrupts DNA replication and transcription, leading to cancer cell death.[1]
-
Oxidative Stress: this compound can also induce oxidative stress within cells, contributing to its cytotoxic effects.[1]
Based on preclinical and clinical data, the primary side effect of concern in animal models is hepatotoxicity (liver injury) . Other potential side effects, extrapolated from human clinical trials, may include fatigue and nausea, which can manifest in animals as reduced activity, weight loss, and changes in feeding behavior.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected signs of toxicity in animal models treated with this compound?
A1: The most consistently reported adverse effect in preclinical studies is reversible liver toxicity.[2] Researchers should be vigilant for both clinical and biochemical signs of hepatotoxicity.
-
Clinical Signs:
-
Reduced activity, lethargy
-
Decreased food and water consumption
-
Weight loss
-
Hunched posture
-
Piloerection (hair standing on end)
-
Jaundice (yellowing of the skin, ears, or eyes - may be difficult to observe in rodents)
-
-
Biochemical Signs:
-
Elevated serum levels of liver enzymes, primarily Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Q2: What are the reported toxic doses of this compound in common animal models?
A2: Acute toxicology studies have established the following dose-related effects. Note that toxicity can vary based on the strain, sex, and health status of the animals.
| Animal Model | Route of Administration | Dose and Observed Effects |
| Mouse | Oral | LD50 > 2 g/kg[2] |
| Mouse | Intravenous (IV) | LD10: 136 mg/kgLD50: 385 mg/kg[2] |
| Dog | Intravenous (IV) | 10 mg/kg & 20 mg/kg: No significant adverse effects observed.30 mg/kg: Reversible elevations in AST and ALT, returning to normal within 7-10 days. No hematological, renal, or central nervous system toxicity was observed.[2] |
Q3: How should I monitor for this compound-induced liver injury?
A3: A multi-faceted monitoring approach is recommended, combining regular clinical observations with biochemical assessments.
| Monitoring Parameter | Frequency | Justification |
| Clinical Observations | Daily | Early detection of general malaise and signs of toxicity. |
| Body Weight | Daily to 3 times per week | A sensitive indicator of overall health. A sustained weight loss of >10% is a significant concern. |
| Serum ALT/AST | Baseline (pre-treatment) and then periodically throughout the study (e.g., weekly for the first month, then bi-weekly). More frequent monitoring is advised if clinical signs appear or after high-dose administration. | Direct and sensitive markers of hepatocellular injury. |
| Serum Bilirubin & Alkaline Phosphatase (ALP) | Baseline and if ALT/AST levels are significantly elevated. | To assess for cholestatic injury (impaired bile flow), which can also occur with liver damage. |
III. Troubleshooting Guide: Managing Hepatotoxicity
This section provides a stepwise approach to managing elevated liver enzymes and other signs of liver injury during your experiments.
Issue: Elevated Serum ALT/AST Levels
An increase in ALT and/or AST is the most likely adverse event. The following table outlines a tiered response plan based on the severity of the elevation.
| Severity of Elevation | Recommended Actions |
| Mild (1.5 - 3x Upper Limit of Normal - ULN) | 1. Confirm the finding: Repeat the blood test to rule out sample handling errors.2. Increase monitoring: Increase the frequency of clinical observations and body weight measurements to daily.3. Consider supportive care: Ensure easy access to food and water. A highly palatable, high-calorie dietary supplement can be provided.4. Continue dosing with caution: If the animal appears clinically well, continue the experiment but with heightened monitoring. |
| Moderate (3 - 5x ULN) | 1. Dose reduction: Consider a 25-50% reduction in the this compound dose.2. Supportive care: Implement supportive care as described above. Subcutaneous fluid administration (e.g., warmed sterile saline or Lactated Ringer's solution) may be necessary for dehydration.3. Hepatoprotectants: The use of hepatoprotective agents such as N-acetylcysteine (NAC) or S-adenosylmethionine (SAMe) may be considered in consultation with a veterinarian. |
| Severe (>5x ULN) | 1. Suspend dosing: Immediately suspend the administration of this compound.2. Intensive supportive care: Provide intensive supportive care, including fluid therapy and nutritional support. Consult with veterinary staff.3. Evaluate for humane endpoints: If the animal's condition deteriorates or if there is evidence of severe liver dysfunction (e.g., jaundice, ascites), humane euthanasia should be considered in accordance with your institution's animal care and use committee (IACUC) guidelines. |
IV. Experimental Protocols
Protocol 1: Blood Collection for Liver Function Monitoring in Mice (Tail Vein)
-
Animal Restraint: Gently restrain the mouse, for example, by using a commercial restraint tube.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (37-40°C) for a few minutes to dilate the lateral tail veins.
-
Sample Collection: Using a sterile needle (e.g., 27-gauge), make a small puncture in one of the lateral tail veins. Collect 50-100 µL of blood into a micro-collection tube containing a serum separator.
-
Post-Collection Care: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops. Return the animal to its home cage and monitor for any signs of distress.
-
Sample Processing: Allow the blood to clot, then centrifuge to separate the serum. Analyze the serum for ALT, AST, and other relevant parameters.
Protocol 2: Administration of Subcutaneous Fluids for Supportive Care
-
Fluid Preparation: Warm a bag of sterile, isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) to body temperature (~37°C).
-
Animal Restraint: Gently restrain the animal. For mice and rats, this can often be done manually.
-
Injection Site: Tent the skin over the back, between the shoulder blades.
-
Administration: Insert a sterile needle (e.g., 23-25 gauge) into the base of the skin tent, parallel to the spine. Administer the calculated volume of fluids. The typical volume for a mouse is 1-2 mL.
-
Post-Administration: Gently massage the area to help disperse the fluid. Return the animal to its cage and monitor.
V. Visualizing Key Concepts
Signaling Pathways
Caption: Mechanism of action of this compound leading to cell death.
Experimental Workflow
Caption: Experimental workflow for in vivo studies with this compound.
Troubleshooting Logic
References
Dm-CHOC-pen Maximum Tolerated Dose Determination: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for determining the maximum tolerated dose (MTD) of Dm-CHOC-pen in preclinical and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a polychlorinated pyridine (B92270) cholesteryl carbonate derivative.[1] Its primary mechanism of action is the bis-alkylation of DNA at the N7 position of guanine (B1146940) and the N4 position of cytosine, leading to DNA damage and subsequent cell death in cancer cells.[2] In melanoma, it may also induce oxidative stress.[3]
Q2: What is the Maximum Tolerated Dose (MTD) of this compound?
The MTD of this compound varies depending on the species, administration route, and the physiological state of the subject, particularly liver function.
Q3: What are the observed dose-limiting toxicities (DLTs) for this compound in humans?
In clinical trials, the primary dose-limiting toxicity has been reversible liver dysfunction, specifically hyperbilirubinemia (elevated bilirubin (B190676) levels).[3][4] Other common adverse effects include fatigue and nausea, which are generally manageable.[2][4][5] Importantly, significant hematological, renal, cardiac, or neurological toxicities have not been commonly observed.[2][5]
Q4: How is the starting dose for Phase I clinical trials determined?
The starting dose for the initial Phase I clinical trial in humans was 39 mg/m², which was based on one-tenth of the LD10 (lethal dose for 10% of the population) observed in mice and rats.[6][7]
Quantitative Data Summary
The following tables summarize the maximum tolerated dose and lethal dose data for this compound from various studies.
Table 1: Preclinical Maximum Tolerated and Lethal Doses of this compound
| Species | Administration Route | Dosing Schedule | Observed Dose | Endpoint | Key Findings |
| Mice | Oral (p.o.) | Single dose | >2 g/kg | LD50 | Low acute oral toxicity.[1] |
| Mice | Intravenous (i.v.) | Single dose | 136 mg/kg | LD10 | |
| 385 mg/kg | LD50 | ||||
| Dogs | Intravenous (i.v.) | Single dose | 30 mg/kg | MTD | No deaths observed. Reversible elevations in liver enzymes (AST/ALT) were noted.[1] Higher doses were not attempted due to solubility issues.[1] |
Table 2: Clinical Maximum Tolerated Doses (MTD) of this compound in Humans
| Patient Population | Liver Function | Administration Route | Dosing Schedule | MTD | Dose-Limiting Toxicity |
| Adult | Normal | Intravenous (i.v.) | 3-hour infusion once every 21 days | 98.7 mg/m²[2][3][4] | Hyperbilirubinemia[3][4] |
| Adult | Liver Involvement | Intravenous (i.v.) | 3-hour infusion once every 21 days | 85.8 mg/m²[2][3][4] | Hyperbilirubinemia[3][4] |
| Adolescent and Young Adult (AYA) | Normal | Intravenous (i.v.) | 3-hour infusion once every 21 days | 98.7 mg/m² | No severe toxicities observed at this dose.[8] |
| Adolescent and Young Adult (AYA) | Impaired | Intravenous (i.v.) | 3-hour infusion once every 21 days | 75 mg/m² |
Experimental Protocols & Troubleshooting
This section provides a generalized protocol for determining the MTD of this compound in a preclinical setting, followed by a troubleshooting guide.
Protocol: Single-Dose MTD Determination in Rodents (e.g., Mice)
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice), typically 6-8 weeks old, with equal numbers of males and females.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study begins.
-
Dose Formulation: Prepare this compound in a suitable vehicle. An emulsion of soybean oil, lecithin, and glycerin in water has been used for clinical formulations.[6][7]
-
Dose Groups: Establish multiple dose groups, including a vehicle control group. Dose selection can be guided by existing data, starting with a wide range and then narrowing down. A common approach is a dose escalation design.
-
Administration: Administer a single dose of this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Observation Period: Monitor animals for a minimum of 14 days post-administration.
-
Parameters to Monitor:
-
Mortality: Record the number and time of any deaths.
-
Clinical Signs: Observe for any signs of toxicity, such as changes in appearance, behavior, activity level, and respiratory rate.
-
Body Weight: Measure body weight just before dosing and at regular intervals (e.g., daily for the first week, then twice weekly).
-
Feed and Water Consumption: Monitor for any significant changes.
-
-
Endpoint Analysis:
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Histopathology: Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) for histopathological examination, especially from animals showing signs of toxicity and from the highest dose group.
-
Blood Analysis: Collect blood samples for hematology and clinical chemistry analysis to assess organ function (e.g., liver enzymes, kidney function markers).
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or produce unacceptable signs of toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High mortality at the lowest dose | - Incorrect dose calculation or formulation.- High sensitivity of the chosen animal strain. | - Double-check all calculations and the concentration of the dosing solution.- Consider using a lower starting dose.- Evaluate if the chosen animal model is appropriate. |
| Inconsistent results between animals in the same dose group | - Variability in animal health.- Inconsistent dosing technique. | - Ensure all animals are healthy and within a narrow weight range at the start of the study.- Provide additional training on the administration technique to ensure consistency. |
| Precipitation or instability of the dosing solution | - Poor solubility of this compound in the chosen vehicle.- Degradation of the compound. | - Re-evaluate the formulation vehicle. Consider using co-solvents or emulsifying agents.- Prepare fresh dosing solutions before each use. |
| No signs of toxicity even at very high doses | - Low bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound. | - Consider a different route of administration (e.g., i.v. instead of oral).- Conduct pharmacokinetic studies to assess drug exposure. |
| Unexpected signs of toxicity (e.g., neurotoxicity) | - Off-target effects of the compound.- Contaminants in the drug substance. | - Perform a thorough literature review for similar compounds.- Verify the purity of the this compound batch. |
Visualizations
Experimental Workflow for MTD Determination
Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD).
Proposed Signaling Pathway for this compound Action
Caption: Proposed signaling pathway of this compound leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 5. Animal toxicology for early clinical trials with anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
Technical Support Center: Dm-CHOC-pen
Welcome to the technical support center for Dm-CHOC-pen (4-Demethyl-4-cholesteryloxycarbonylpenclomedine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polychlorinated pyridine (B92270) cholesteryl carbonate derivative.[1][2] Its principal mechanism of action is the alkylation of DNA, specifically forming adducts at the N⁷-guanine position, which leads to cytotoxicity and cell death.[3] In melanoma cells, it has also been shown to generate reactive oxygen species (ROS) through the DOPA/melanin pathway.[3]
Q2: What is the recommended formulation for in vivo studies?
A2: this compound is a lipophilic compound and is formulated as a soy bean oil/lecithin (B1663433)/glycerin water emulsion for intravenous (IV) administration.[1][2] A stable and effective emulsion is critical for bioavailability and to avoid precipitation.
Q3: What are the known toxicities associated with this compound?
A3: The primary dose-limiting toxicity observed in preclinical and clinical studies is hepatic, specifically elevated bilirubin.[1] In adolescent and young adult populations, the drug has been generally well-tolerated with fatigue being the most common adverse effect.[4]
Q4: How does this compound cross the blood-brain barrier (BBB)?
A4: this compound is lipophilic and electrically neutral, properties that facilitate its passage across the BBB.[5] It is also suggested that it associates with red blood cells, which may aid in its transport into the central nervous system.[6] It is not a substrate for the P-glycoprotein (P-gp) efflux pump.[5]
Q5: Is there a known active metabolite of this compound?
A5: Yes, this compound is metabolized to 4-demethylpenclomedine (DM-PEN), which is also an active antitumor agent.[6]
Troubleshooting Guides
In Vitro Experimentation
Issue: High variability in cytotoxicity assay results.
-
Possible Cause 1: Inconsistent Drug Formulation. this compound is lipophilic and requires careful preparation for in vitro use. Precipitation of the compound can lead to inconsistent concentrations in your assays.
-
Troubleshooting Tip: Prepare a stock solution in a suitable organic solvent like DMSO. When diluting into aqueous culture media, ensure rapid mixing to prevent precipitation. Visually inspect for any signs of precipitation before adding to cells. For some applications, a serum-containing medium may help maintain solubility.
-
-
Possible Cause 2: Cell Line Dependent Sensitivity. Different cancer cell lines can exhibit varying sensitivity to this compound due to differences in cellular uptake, DNA repair capacity, or other factors.
-
Troubleshooting Tip: If you are not seeing the expected cytotoxicity, consider screening a panel of cell lines to find a sensitive model. Refer to the table below for reported IC50 values in different cell lines.
-
-
Possible Cause 3: Inaccurate Cell Seeding Density. The number of cells seeded can influence the outcome of cytotoxicity assays.
-
Troubleshooting Tip: Optimize cell seeding density for each cell line to ensure they are in the exponential growth phase during the drug treatment period.
-
Issue: Unexpectedly low cytotoxicity.
-
Possible Cause 1: Inefficient Cellular Uptake. The uptake of this compound into cancer cells is thought to be partially mediated by L-glutamine transporters.[6]
-
Troubleshooting Tip: Ensure that the cell culture medium contains an adequate concentration of L-glutamine. You can also investigate the expression levels of L-glutamine transporters (e.g., ASCT2, SLC1A5) in your cell line of choice.
-
-
Possible Cause 2: High DNA Repair Capacity. Cell lines with highly efficient DNA repair mechanisms may be more resistant to DNA alkylating agents like this compound.
-
Troubleshooting Tip: Consider co-treatment with a DNA repair inhibitor to sensitize the cells to this compound. You can assess the level of DNA damage using a DNA alkylation assay (see Experimental Protocols).
-
In Vivo Experimentation
Issue: Inconsistent tumor growth inhibition in animal models.
-
Possible Cause 1: Improper Formulation and Administration. The lipid emulsion of this compound must be prepared correctly and administered intravenously to ensure proper bioavailability.
-
Troubleshooting Tip: Follow a validated protocol for the preparation of the soy bean oil/lecithin/glycerin emulsion (see Experimental Protocols). For intravenous tail vein injections in mice, ensure proper technique to avoid subcutaneous administration. Warming the tail can help with vein dilation.
-
-
Possible Cause 2: Drug-Drug Interactions. Co-administration of other drugs can affect the pharmacokinetics of this compound.
-
Troubleshooting Tip: Be aware that co-administration of dexamethasone (B1670325) can induce steroid esterases (carboxylesterases), leading to increased metabolism of this compound and potentially lower plasma concentrations and reduced efficacy.[7][8][9] If dexamethasone is a necessary part of your experimental design, consider this potential interaction when interpreting your results.
-
-
Possible Cause 3: Animal Model Selection. The choice of xenograft or syngeneic model can significantly impact the observed efficacy.
-
Troubleshooting Tip: Select a tumor model with known sensitivity to DNA alkylating agents. If using a cell line for which you have in vitro data, this can help guide your in vivo model selection.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| B-16 | Melanoma | ~0.5 |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | 22.4 |
Note: IC50 values can vary depending on the assay conditions and duration of exposure. This table provides an approximate range based on available data.[10]
Table 2: Preclinical Pharmacokinetics of this compound in Rats (100 mg/kg IV)
| Parameter | Value | Unit |
| AUC₀-t | 1.05 | mg·h/L |
| t½β | 2.48 | h |
| CL | 3.04 | L/h |
AUC₀-t: Area under the concentration-time curve from time zero to the last measurable concentration; t½β: Elimination half-life; CL: Clearance.[6]
Experimental Protocols
Preparation of this compound Lipid Emulsion for Intravenous Administration
This protocol is a general guideline for preparing a soy bean oil-based lipid emulsion. The exact ratios may need to be optimized for your specific application.
Materials:
-
This compound
-
Soybean oil
-
Soybean lecithin
-
Water for injection
-
High-pressure homogenizer or sonicator
Procedure:
-
Prepare the Oil Phase: Dissolve the soybean lecithin in the soybean oil. Gently heat to 50°C to aid dissolution. Add the this compound to the oil phase and stir until completely dissolved. Maintain the temperature at 45-50°C.
-
Prepare the Aqueous Phase: Dissolve glycerol in water for injection.
-
Form a Pre-emulsion: While stirring the aqueous phase, slowly add the oil phase. Mix at high speed (e.g., 8000 rpm) for 10-15 minutes to form a coarse primary emulsion.[11]
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a pressure of approximately 1,000 bar for at least 4 cycles.[12] Alternatively, a high-power probe sonicator can be used, ensuring the sample is kept on ice to prevent overheating.
-
Characterization: The final emulsion should be visually inspected for uniformity. Particle size and zeta potential should be measured to ensure consistency between batches.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the cells and add the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
DNA Alkylation Assessment (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, can be used to detect DNA strand breaks resulting from alkylation.
Materials:
-
Cells treated with this compound
-
Normal melting point agarose (B213101)
-
Low melting point agarose
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Gold)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and cast onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[13][14]
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dexamethasone differentially regulates expression of carboxylesterase genes in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone regulates differential expression of carboxylesterase 1 and carboxylesterase 2 through activation of nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone-induced methylprednisolone hemisuccinate hydrolase: its identification as a member of the rat carboxylesterase 2 family and its unique existence in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN113041222B - Injection emulsion and preparation method thereof - Google Patents [patents.google.com]
- 12. Preparation and Characterization of a Lecithin Nanoemulsion as a Topical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
Dm-CHOC-pen Off-Target Effects: Technical Support Center
Welcome to the technical support center for Dm-CHOC-pen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating and understanding potential off-target effects of this DNA alkylating agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, or 4-demethyl-4-cholesteryloxycarbonylpenclomedine, is a polychlorinated pyridine (B92270) cholesteryl carbonate. Its primary mechanism of action is the alkylation of DNA, specifically forming adducts at the N7 position of guanine (B1146940) and also with cytosine bases.[1] This action disrupts DNA replication and transcription, leading to cytotoxicity in cancer cells. It is designed to be lipophilic to cross the blood-brain barrier, making it a candidate for treating central nervous system (CNS) tumors.[2][3]
Q2: What are the known clinical side effects (off-target effects) of this compound?
Clinical trials have identified several side effects, which can be considered macroscopic off-target effects. The most common adverse effects observed in patients include:
-
Liver dysfunction: This is characterized by elevated levels of bilirubin, ALT (alanine aminotransferase), and AST (aspartate aminotransferase).[4]
-
Fatigue [4]
-
Nausea [4]
-
Allergic reactions [4]
It is important to note that in some studies, these toxicities were found to be manageable and, in some cases, reversible.[2]
Q3: Beyond DNA, what are the potential molecular off-targets of this compound?
As a DNA alkylating agent, the primary intended target of this compound is DNA. However, like many small molecule inhibitors, it has the potential for off-target interactions with other cellular macromolecules, such as proteins. Due to its reactive nature, this compound could potentially interact with nucleophilic residues on proteins, leading to altered protein function. At present, specific, widespread molecular off-target profiling data for this compound (e.g., kinome scans) are not extensively available in the public domain. Researchers are encouraged to perform their own off-target analysis in their specific experimental systems.
Q4: How can I be sure the observed phenotype in my experiment is due to the on-target activity of this compound?
To increase confidence that an observed phenotype is due to the on-target (DNA alkylation) effects of this compound, a multi-faceted approach is recommended:
-
Use an Orthogonal Probe: Employ another DNA alkylating agent with a different chemical structure to see if it recapitulates the phenotype.
-
Use a Negative Control: If available, a structurally similar but inactive analog of this compound that does not alkylate DNA should be used. This helps to distinguish between effects caused by the specific chemical structure versus the DNA-damaging activity.
-
Dose-Response Correlation: The observed phenotype should correlate with the dose of this compound used and its known potency for inducing DNA damage.
-
Rescue Experiments: In some contexts, it may be possible to rescue the phenotype by overexpressing DNA repair enzymes that specifically remove the types of adducts formed by this compound.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Cellular Phenotypes
You observe a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with previous reports or varies between experiments.
| Possible Cause | Troubleshooting Step |
| Off-Target Protein Binding | The observed phenotype might be due to this compound interacting with proteins unrelated to DNA damage response. |
| Cell Line Specific Effects | Different cell lines have varying expression levels of drug transporters, metabolic enzymes, and DNA repair proteins, which can influence the response to this compound. |
| Compound Instability or Degradation | This compound may be unstable in your cell culture media or experimental buffer. |
Problem 2: High Background Signal in Target Engagement Assays
You are using a cellular thermal shift assay (CETSA) or a similar method to confirm target engagement, but you observe high background or non-specific signals.
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding at High Concentrations | Using excessively high concentrations of this compound can lead to non-specific interactions. |
| Cell Permeability Issues | The compound may not be efficiently entering the cells, leading to the need for higher concentrations and increased off-target effects. |
Quantitative Data Summary
The following table summarizes hypothetical data from a series of experiments designed to assess the selectivity of a chemical probe like this compound. This data is for illustrative purposes to guide your own experimental design and interpretation.
| Parameter | This compound | Orthogonal Probe (e.g., Temozolomide) | Negative Control |
| Target | DNA | DNA | None |
| Biochemical Potency (IC50 for DNA alkylation) | 50 nM | 75 nM | > 100 µM |
| Cellular Potency (EC50 for cell death) | 300 nM | 500 nM | > 100 µM |
| Observed Phenotype | G2/M cell cycle arrest, Apoptosis | G2/M cell cycle arrest, Apoptosis | No effect |
| Off-Target Kinase A Inhibition (IC50) | 25 µM | > 50 µM | > 50 µM |
| Off-Target Kinase B Inhibition (IC50) | > 50 µM | > 50 µM | > 50 µM |
Experimental Protocols
Protocol 1: Analysis of DNA Adducts by LC-MS/MS
This protocol outlines a general workflow for the sensitive and specific quantification of DNA adducts formed by this compound.
-
Cell Treatment and DNA Isolation:
-
Treat your cell line of interest with this compound at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Harvest the cells and isolate genomic DNA using a standard DNA extraction kit, ensuring high purity.
-
-
Enzymatic Hydrolysis of DNA:
-
Digest the purified DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
-
Chromatographic Separation:
-
Separate the resulting mixture of normal and adducted deoxynucleosides using ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) with a C18 column.
-
-
Mass Spectrometric Detection:
-
Introduce the separated nucleosides into a tandem mass spectrometer (MS/MS).
-
Identify and quantify specific this compound-DNA adducts based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.
-
Protocol 2: Off-Target Protein Identification using Chemical Proteomics
This protocol describes a competitive affinity-based protein profiling approach to identify potential off-target proteins of this compound.
-
Proteome Preparation:
-
Prepare cell or tissue lysates from your experimental system.
-
-
Competitive Incubation:
-
Pre-incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.
-
-
Probe Labeling:
-
Add a broad-spectrum, "clickable" probe (e.g., containing an alkyne or azide (B81097) group) that reacts with similar functional groups as this compound might. This probe will label proteins that are not already bound by this compound.
-
-
Click Chemistry Reaction:
-
Ligate a reporter tag (e.g., biotin-azide) to the alkyne-tagged probe using a copper-catalyzed click reaction.
-
-
Enrichment and Digestion:
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Perform on-bead digestion of the enriched proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Proteins that show a dose-dependent decrease in signal in the this compound-treated samples are considered potential off-targets.
-
Visualizations
Caption: On-target signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for investigating this compound's effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Dm-CHOC-pen Synthesis and Characterization
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine). Here you will find troubleshooting guides, frequently asked questions, and detailed protocols related to its synthesis and handling.
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis and handling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of Starting Material: 4-demethylpenclomedine (DM-PEN) may be unstable. 2. Inactive Reagents: Cholesteryl chloroformate or triethylamine (B128534) may have degraded. 3. Improper Reaction Temperature: Temperature not maintained at -78°C. 4. Presence of Moisture: Reaction is sensitive to water. | 1. Confirm the purity and integrity of DM-PEN via analytical methods (e.g., NMR, LC-MS) before use. 2. Use freshly opened or properly stored reagents. Test the activity of the chloroformate on a simpler alcohol if necessary. 3. Use a dry ice/acetone bath and monitor the temperature closely throughout the addition of reagents. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Presence of Impurities in Final Product | 1. Incomplete Reaction: Unreacted DM-PEN or cholesteryl chloroformate remains. 2. Side Reactions: Undesired reactions occurring due to contaminants or improper conditions. 3. Ineffective Purification: The chosen purification method (e.g., column chromatography) is not adequately separating the product from impurities. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time if necessary. 2. Ensure high-purity starting materials and solvents. Maintain the recommended low temperature to minimize side reactions. 3. Optimize the purification protocol. For column chromatography, try different solvent systems or stationary phases. Consider recrystallization as an alternative or additional purification step. |
| Product Instability or Degradation During Storage | 1. Hydrolysis of the Carbonate Linker: The carbonate bond is susceptible to hydrolysis. 2. Exposure to Light or Air: The compound may be sensitive to photodegradation or oxidation. 3. Improper Storage Conditions: Stored at an inappropriate temperature or in a non-inert atmosphere. | 1. Store the final product in a desiccated, airtight container. 2. Protect the product from light by using amber vials or wrapping the container in foil. Store under an inert atmosphere. 3. Store at a low temperature (e.g., -20°C or -80°C) as recommended for long-term stability. |
| Difficulty in Characterizing the Final Product | 1. Complex NMR Spectra: Overlapping peaks or complex splitting patterns. 2. Inaccurate Mass Spectrometry Data: Incorrect molecular ion peak or fragmentation pattern. | 1. Use higher field NMR (e.g., 500 MHz or greater) for better resolution. 2D NMR techniques (e.g., COSY, HSQC) can help in assigning protons and carbons. 2. Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass determination. Compare the observed isotopic pattern with the theoretical pattern for a polychlorinated compound. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis of this compound involves the formation of a carbonate ester. This is achieved by reacting the hydroxyl group of 4-demethylpenclomedine (DM-PEN) with cholesteryl chloroformate in the presence of a base, such as triethylamine. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.
Q2: Why is the reaction carried out at -78°C?
A2: The reaction is conducted at a low temperature (-78°C, typically in a dry ice/acetone bath) to control the reactivity of the reagents and minimize the formation of side products. Cholesteryl chloroformate is highly reactive, and low temperatures help to ensure a clean and selective reaction.
Q3: What are the key safety precautions to take during the synthesis?
A3: this compound and its precursors are potent cytotoxic agents and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The synthesis should be performed in a well-ventilated fume hood. Dichloromethane (B109758) is a hazardous solvent and should be handled with care.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (DM-PEN and cholesteryl chloroformate) on a TLC plate, the consumption of reactants and the formation of the product can be visualized.
Q5: What is the mechanism of action of this compound?
A5: this compound is a DNA alkylating agent. Its proposed mechanism involves the alkylation of guanine (B1146940) residues in DNA, leading to DNA damage and ultimately cell death in cancer cells.[1]
Experimental Protocols
Synthesis of 4-demethyl-4-cholesteryloxycarbonylpenclomedine (this compound)
This protocol is a general method for the synthesis of carbonate derivatives of 4-demethylpenclomedine (DM-PEN).[2][3]
Materials:
-
4-demethylpenclomedine (DM-PEN)
-
Cholesteryl chloroformate
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dry ice and acetone
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1 gram of 4-demethylpenclomedine (DM-PEN) in 15 mL of anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add 0.5 mL of triethylamine to the cooled solution with stirring.
-
In a separate flask, dissolve one molar equivalent of cholesteryl chloroformate in 5 mL of anhydrous dichloromethane.
-
Add the cholesteryl chloroformate solution dropwise to the DM-PEN solution at -78°C with continuous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with a mild aqueous acid (e.g., 1% HCl), followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following tables summarize key quantitative data related to the clinical and preclinical evaluation of this compound.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Model System | Reference |
| In Vitro IC₅₀ | 0.5 µg/mL | B-16 Melanoma Cells | [1] |
| In Vivo Dosage | 200 mg/kg (i.p. daily for 5 days) | C57BL Mice with B-16 Melanoma | [1] |
| Improvement in Survival | 142% (relative to saline control) | C57BL Murine Model | [1] |
Table 2: Clinical Dosing and Maximum Tolerated Dose (MTD) of this compound
| Patient Population | Dosage | Study Phase | Reference |
| Adults with Advanced Cancer | Escalating doses from 39 to 111 mg/m² | Phase I | [4] |
| Adults with Liver Involvement | 85.8 mg/m² | Phase II | [4] |
| Adults with Normal Livers | 98.7 mg/m² | Phase II | [4] |
| Adolescents and Young Adults (Normal Liver Function) | 98.7 mg/m² | Phase II | |
| Adolescents and Young Adults (Impaired Liver Function) | 75 mg/m² | Phase II |
Visualizations
Logical Workflow for this compound Synthesis Troubleshooting
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Proposed Signaling Pathway of this compound Action
Caption: The proposed mechanism of action for this compound leading to cancer cell death.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of several new analogues of penclomedine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Liver Toxicity of Dm-CHOC-pen
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the potential liver toxicity associated with the investigational drug Dm-CHOC-pen. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a polychlorinated pyridine (B92270) cholesteryl carbonate derivative of 4-demethyl-penclomedine (DM-PEN).[1] Its primary mechanism of action is as a DNA alkylating agent, specifically causing bis-alkylation of DNA at N7-guanine and N4-cytosine, which leads to cell death.[2] It has been investigated in clinical trials for various cancers, including those with central nervous system involvement.[2][3]
Q2: Is liver toxicity a known side effect of this compound?
Yes, liver dysfunction is a known and reported adverse effect of this compound observed in both preclinical and clinical studies.[1][3][4][5] The most commonly reported manifestations of liver toxicity are elevations in liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), as well as increased bilirubin (B190676) levels.[1][4] In clinical trials, this liver dysfunction has been described as reversible.[3][6]
Q3: What are the typical signs of this compound-induced liver toxicity to monitor in my experiments?
In preclinical animal models, researchers should monitor for elevations in serum ALT, AST, and bilirubin levels.[1] Histopathological examination of liver tissue may reveal signs of cellular damage. In clinical settings, the most common adverse effects related to liver function include elevated bilirubin, ALT, and alkaline phosphatase (alk phos).[1][4]
Q4: Does the liver toxicity of this compound appear to be dose-dependent?
Yes, clinical data suggests that the liver toxicity of this compound is dose-dependent.[1][4] Higher doses have been associated with a greater incidence and severity of liver-related adverse events, particularly in patients with pre-existing liver metastasis.[1][4] This has led to the establishment of a two-tiered dosing regimen in clinical trials.[4][6][7]
Q5: How is this compound dosed to manage liver toxicity in clinical trials?
A two-tiered maximum tolerated dose (MTD) schedule has been employed in clinical trials to manage liver toxicity.[6] For patients with normal liver function, the MTD has been established at 98.7 mg/m².[1][4][6] For patients with pre-existing liver involvement or dysfunction, a lower MTD of 85.8 mg/m² is used.[1][4][6][7] In some studies with adolescent and young adult patients, a dose of 75 mg/m² was used for those with impaired liver function.[8]
Troubleshooting Guide
Issue: I am observing elevated liver enzymes (ALT/AST) in my animal models treated with this compound.
Possible Cause: This is a known toxicity of this compound. The elevation is likely dose-dependent.
Suggested Actions:
-
Confirm the findings: Repeat the liver function tests on a separate blood sample to rule out experimental error.
-
Dose-response assessment: If not already done, include multiple dose groups in your study to establish a clear dose-response relationship for the hepatotoxicity.
-
Histopathological analysis: Euthanize a subset of animals and perform a thorough histopathological examination of the liver tissue to characterize the nature and extent of the damage.
-
Consider a reduced dose: Based on the severity of the findings, consider lowering the dose in subsequent experiments to a level that maintains efficacy while minimizing liver damage.
-
Monitor for reversibility: In a cohort of animals, cease this compound administration and monitor liver enzyme levels over time to determine if the toxicity is reversible, as has been observed in clinical settings.[1][3]
Data Presentation
Table 1: Summary of Preclinical Toxicology of this compound
| Species | Route of Administration | Dosing | Observed Liver Toxicity | Other Observations |
| Dogs | Intravenous (single dose) | 10, 20, 30 mg/kg | Reversible elevations in AST/ALT at 30 mg/kg, returning to normal within 7-10 days.[1] | No deaths observed. No hematological or renal toxicities.[1] |
| Mice | Oral | >2 g/kg | LD50 >2 g/kg.[1] | - |
| Mice | Intravenous | - | LD10/50 of 136/385 mg/kg.[1] | - |
Table 2: Clinically Observed Liver-Related Adverse Events with this compound
| Adverse Event | Grade | Number of Patients (in a 26-patient study) | Dose Levels Associated with Severe Toxicity |
| Elevated Bilirubin | Grade 3 | 3 | 98.7 mg/m² and 111 mg/m² in patients with liver metastasis.[1] |
| Grade 2 | 1 | - | |
| Elevated ALT/AST | Grade 2 | 3 | - |
| Elevated Alkaline Phosphatase | Grade 2 | 3 | - |
Experimental Protocols
Protocol 1: Assessment of In Vitro Hepatotoxicity using Cultured Hepatocytes
This protocol provides a general framework for assessing the direct cytotoxic effects of this compound on liver cells.
1. Cell Culture:
- Culture human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes in appropriate media and conditions.
- Seed cells in 96-well plates at a density that will result in a confluent monolayer at the time of treatment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Create a serial dilution of this compound in culture medium to achieve a range of final concentrations for treatment.
- Replace the culture medium in the 96-well plates with the medium containing the different concentrations of this compound. Include vehicle control (medium with solvent) and positive control (a known hepatotoxin) wells.
- Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
3. Cytotoxicity Assay (e.g., MTT Assay):
- Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
- Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: In Vivo Assessment of this compound Hepatotoxicity in Rodent Models
This protocol outlines a general procedure for evaluating the liver toxicity of this compound in mice or rats.
1. Animal Dosing:
- House animals in accordance with institutional guidelines.
- Administer this compound via the desired route (e.g., intravenous, intraperitoneal) at various dose levels. Include a vehicle control group.
- Administer the compound according to the planned study schedule (e.g., single dose, repeat dosing).
2. Monitoring and Sample Collection:
- Monitor animals for clinical signs of toxicity throughout the study.
- At specified time points, collect blood samples via an appropriate method (e.g., retro-orbital sinus, tail vein) for serum chemistry analysis.
- At the end of the study, euthanize the animals and perform a necropsy.
3. Serum Chemistry:
- Separate serum from the collected blood samples.
- Measure the levels of liver function enzymes (ALT, AST) and bilirubin using a clinical chemistry analyzer.
4. Histopathology:
- Collect liver tissues during necropsy.
- Fix the tissues in 10% neutral buffered formalin.
- Process the fixed tissues, embed them in paraffin, and section them.
- Stain the tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E).
- A qualified pathologist should examine the slides microscopically to assess for any pathological changes, such as necrosis, inflammation, and steatosis.
Visualizations
Caption: Experimental workflow for assessing this compound liver toxicity.
Caption: Troubleshooting decision tree for elevated liver enzymes.
Caption: Hypothetical signaling pathway for this compound induced liver injury.
References
- 1. In vitro and in vivo experimental hepatotoxic models in liver research: applications to the assessment of potential hepatoprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. focusontoxpath.com [focusontoxpath.com]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. caymanchem.com [caymanchem.com]
- 8. ALT And AST: Your Guide To Liver Function Tests - Birmingham Gastroenterology Associates [bgapc.com]
challenges in Dm-CHOC-pen clinical application
Frequently Asked Questions (FAQs)
Q1: What is Dm-CHOC-pen and what is its primary mechanism of action?
A1: Due to the limited public information on this compound, a detailed description of its mechanism of action cannot be provided at this time. Generally, novel therapeutic agents undergo rigorous preclinical and clinical testing to elucidate their biological pathways. For a hypothetical agent, this would involve identifying the target receptor or enzyme and the subsequent downstream signaling cascade.
Q2: What are the common challenges encountered during the in vitro testing of this compound?
A2: Common in vitro challenges for novel compounds can include issues with solubility, stability in culture media, and off-target effects leading to cytotoxicity. It is crucial to establish a stable and reproducible experimental system to obtain meaningful data.
Q3: Are there any known resistance mechanisms to this compound?
A3: The development of resistance is a common challenge for many therapeutic agents. While specific resistance mechanisms for this compound are unknown, general mechanisms can include target mutation, upregulation of efflux pumps, or activation of alternative signaling pathways.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during the experimental application of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in experimental results | Inconsistent compound purity or batch-to-batch variation. | Ensure the use of a single, high-purity batch of this compound for a set of experiments. Perform quality control checks on each new batch. |
| Cell line instability or high passage number. | Use low-passage number cells and regularly perform cell line authentication. | |
| Pipetting errors or inconsistent cell seeding density. | Calibrate pipettes regularly and ensure a uniform cell suspension before seeding. | |
| Low or no observable effect of this compound | Sub-optimal compound concentration. | Perform a dose-response curve to determine the optimal effective concentration (EC50). |
| Inadequate incubation time. | Conduct a time-course experiment to identify the optimal duration of treatment. | |
| Compound degradation. | Check the stability of this compound under experimental conditions (e.g., in media at 37°C). Prepare fresh solutions for each experiment. | |
| Unexpected cytotoxicity | Off-target effects of the compound. | Perform counter-screening against a panel of relevant targets to identify potential off-target interactions. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the cell line being used. Run a solvent-only control. |
Experimental Protocols
Protocol 1: Determination of EC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.
Visualizations
Below are generalized diagrams representing common experimental workflows and signaling pathways that may be relevant to the study of a novel therapeutic agent like this compound.
Caption: A generalized experimental workflow for in vitro compound testing.
Caption: A hypothetical signaling pathway for this compound.
Technical Support Center: Dm-CHOC-pen Formulation Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Dm-CHOC-pen formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound, a lipophilic drug formulated as a soy bean oil/lecithin (B1663433)/glycerin water emulsion for intravenous administration.[1]
Issue 1: Inconsistent Results in HPLC Assay for this compound
Question: We are observing significant variability in the concentration of this compound between different preparations of the same stability sample when using our HPLC method. What are the potential causes and solutions?
Answer:
Inconsistent HPLC results for a drug in an emulsion formulation often stem from the sample preparation process, which is critical for breaking the emulsion and extracting the analyte quantitatively.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Emulsion Breaking | The emulsion must be completely broken to release the drug for extraction. Anhydrous sodium sulphate is a common agent used for this purpose.[2] Ensure thorough mixing and sufficient incubation time after its addition. |
| Inefficient Drug Extraction | This compound is lipophilic and will be partitioned in the oil phase. The choice of extraction solvent is crucial. A solvent system that is miscible with the oil phase but can also be injected into a reversed-phase HPLC system is needed. Methanol is often a good starting point.[2] Consider multiple extraction steps to ensure complete recovery. |
| Precipitation of Excipients | The oil and lecithin components of the emulsion can precipitate upon addition of the extraction solvent, potentially trapping the drug. Centrifugation at a sufficiently high speed for an adequate duration is necessary to pellet all precipitated material.[2] |
| Sample Diluent Incompatibility | The final sample diluent injected into the HPLC must be compatible with the mobile phase to ensure good peak shape. If the extraction solvent is too strong, it can cause peak distortion. Evaporation of the extraction solvent and reconstitution in a weaker solvent or the initial mobile phase may be necessary.[3] |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram During Stability Studies
Question: Our HPLC analysis of a this compound stability sample shows new, unexpected peaks that were not present at the initial time point. How do we identify these peaks?
Answer:
The appearance of new peaks is a strong indicator of degradation. A systematic approach is required to identify whether these are degradation products, impurities from the formulation components, or artifacts.
Potential Causes and Identification Strategy:
-
Forced Degradation Studies: To generate potential degradation products, subject the this compound formulation to forced degradation conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress).[4][5][6][7] This will help in tentatively identifying the degradation products seen in the stability study.
-
LC-MS/MS Analysis: Couple the HPLC system to a mass spectrometer to obtain mass-to-charge (m/z) ratios of the unexpected peaks.[8][9][10] This data is invaluable for proposing molecular structures of the degradation products.
-
Analyze Placebo Formulation: Prepare and analyze a placebo emulsion (containing all excipients but no this compound) that has been subjected to the same stability conditions. This will help to distinguish between drug degradation products and degradation of the excipients.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak and the new peaks. Co-elution of impurities can be an issue in complex matrices.[11]
Issue 3: Changes in Physical Appearance of the Emulsion
Question: During our stability study, we've observed creaming and an increase in the globule size of the this compound emulsion. What does this signify and how should we quantify it?
Answer:
Changes in the physical appearance of an emulsion are critical indicators of instability. Creaming, flocculation, and coalescence are common failure modes for pharmaceutical emulsions.[12]
Significance and Quantification:
| Observation | Significance | Recommended Analytical Technique |
| Creaming | Reversible aggregation of droplets due to density differences. It is an early sign of instability.[12] | Visual inspection, Light Scattering techniques. |
| Flocculation | Reversible aggregation of droplets to form clusters. | Microscopy, Particle Size Analysis. |
| Coalescence | Irreversible merging of droplets to form larger ones, leading to phase separation. This is a critical stability failure.[12] | Particle Size Analysis (monitoring the large-diameter tail of the distribution), Microscopy. |
| Increase in Globule Size | Indicates droplet coalescence and potential for emulsion breakdown. Droplets larger than 5 µm can pose a safety risk in parenteral emulsions.[13] | Dynamic Light Scattering (DLS) for mean droplet size, and Light Obscuration or Single Particle Optical Sizing (SPOS) for detecting large diameter globules. |
| Changes in Viscosity | Can indicate changes in the emulsion structure and droplet interactions. | Rheological measurements. |
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for a lipophilic drug in an oil-in-water emulsion like this compound?
A1: Forced degradation studies for an emulsion formulation should stress both the drug substance and the dosage form. Typical conditions include:
-
Acid/Base Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide (B78521) at elevated temperatures (e.g., 60°C). The emulsion may need to be broken first to ensure the drug is exposed to the acidic/basic conditions.
-
Oxidation: Exposure to hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperatures.[4]
-
Thermal Degradation: Storing the emulsion at high temperatures (e.g., 70-80°C).
-
Photostability: Exposing the emulsion to light according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[5]
Q2: How can I prepare a this compound emulsion sample for HPLC analysis?
A2: A multi-step extraction is typically required:
-
Emulsion Breaking: Mix a known volume of the emulsion with a dehydrating agent like anhydrous sodium sulphate and vortex thoroughly.[2]
-
Solvent Extraction: Add a suitable organic solvent, such as methanol, to extract the this compound from the lipid matrix. Vortex and sonicate to ensure complete extraction.[2]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) to separate the precipitated excipients from the supernatant containing the drug.[2]
-
Further Clean-up (if necessary): A liquid-liquid extraction step using a non-polar solvent like ethyl ether can be used to further purify the sample.[2]
-
Final Preparation: The supernatant can be directly injected if the solvent is compatible with the mobile phase, or it can be evaporated to dryness and reconstituted in the mobile phase.
Q3: What are the critical quality attributes (CQAs) to monitor during a this compound emulsion stability study?
A3: For a parenteral emulsion, the following CQAs are critical:
-
Assay of this compound: To ensure the drug content remains within specification.
-
Purity/Impurities: To monitor the formation of degradation products.
-
Globule Size Distribution: Particularly the volume-weighted percent of fat globules larger than 5 µm (PFAT5), which should be below 0.05% according to USP <729>.[14]
-
pH of the aqueous phase.
-
Zeta Potential: As an indicator of the stability of the emulsion droplets.
-
Visual Appearance: For signs of phase separation, creaming, or discoloration.
-
Viscosity.
Q4: My this compound stability samples show a decrease in pH over time. What could be the cause?
A4: A decrease in pH in a lipid emulsion can be due to the hydrolysis of the triglycerides in the soy bean oil, leading to the formation of free fatty acids. This can be accelerated by elevated temperatures. It is important to monitor the pH as it can affect both the stability of the emulsion and the chemical stability of the drug.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound in Emulsion
This protocol provides a general framework. Method development and validation are required for specific applications.
-
Sample Preparation:
-
Accurately transfer 1.0 mL of the this compound emulsion into a 10 mL centrifuge tube.
-
Add 200 mg of anhydrous sodium sulphate and vortex for 2 minutes.
-
Add 5.0 mL of methanol, vortex for 5 minutes, and sonicate for 10 minutes.
-
Centrifuge at 10,000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 237 nm.[11]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify this compound concentration against a standard curve prepared from a reference standard.
-
Calculate the percentage of impurities by area normalization.
-
Visualizations
Caption: Workflow for HPLC analysis of this compound in an emulsion formulation.
Caption: Decision tree for troubleshooting inconsistent HPLC results.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. asianjpr.com [asianjpr.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Navigating Dm-CHOC-pen: A Technical Guide to Enhancing Therapeutic Index
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in optimizing the therapeutic index of Dm-CHOC-pen, a promising DNA alkylating agent. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the effective and safe use of this compound in a research setting.
This compound (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a polychlorinated pyridine (B92270) cholesteryl carbonate that exerts its cytotoxic effects through the alkylation of DNA, primarily at the N7 position of guanine (B1146940).[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for treating cancers involving the central nervous system (CNS).[2] This guide addresses key considerations for researchers working with this compound to maximize its therapeutic potential while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a DNA alkylating agent. Its mechanism of action involves the covalent addition of an alkyl group to the N7 position of guanine in DNA. This process disrupts DNA replication and transcription, ultimately leading to cell death.[1][3]
Q2: What are the known dose-limiting toxicities of this compound from clinical trials?
A2: Phase I and II clinical trials have indicated that this compound is generally well-tolerated. The most common adverse effects include fatigue and nausea.[4][5] Liver dysfunction, specifically elevated bilirubin, has been identified as a dose-limiting toxicity, particularly in patients with pre-existing liver conditions or liver metastases.[4][6] No significant hematological, renal, cardiac, or neurological toxicities have been consistently reported.[1]
Q3: What are potential strategies to improve the therapeutic index of this compound?
A3: Strategies to enhance the therapeutic index of this compound focus on increasing its efficacy against cancer cells while minimizing off-target toxicity. Key approaches include:
-
Combination Therapies: Utilizing this compound in conjunction with other anticancer treatments, such as radiation therapy or other chemotherapeutic agents like temozolomide, may lead to synergistic effects and allow for lower, less toxic doses of each agent.[3][7]
-
Targeted Drug Delivery: Although specific formulations for this compound are not yet widely reported, developing liposomal or nanoparticle-based delivery systems could improve its pharmacokinetic profile, enhance tumor targeting, and reduce systemic exposure.
-
Magnetic Field Application: Preclinical studies suggest that the application of a magnetic field can enhance the release of the active metabolite of this compound, potentially increasing its local concentration and cytotoxic effect within the tumor.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound is a lipophilic compound with low aqueous solubility. | - Use a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) for initial stock solutions. - For in vivo studies, consider formulating this compound in a lipid-based emulsion, such as a soybean oil/lecithin/glycerin water emulsion, which has been used in clinical trials.[8] - Sonication may aid in the dissolution of the compound. |
| Inconsistent Results in Cytotoxicity Assays | - Cell line variability. - Issues with drug concentration or stability. - Inconsistent incubation times. | - Ensure consistent cell passage number and health. - Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. - Strictly adhere to standardized incubation times. - Include positive and negative controls in each assay. |
| High Toxicity in Animal Models | - Inappropriate vehicle. - Dose is too high. - Animal strain sensitivity. | - Ensure the vehicle is well-tolerated by the animal model. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. - Consider the reported MTDs from clinical trials (85.8 mg/m² for patients with liver involvement and 98.7 mg/m² for those without) as a reference, and adjust for interspecies scaling.[4] |
| Lack of Efficacy in Xenograft Models | - Insufficient drug delivery to the tumor. - Tumor model resistance. - Sub-optimal dosing regimen. | - Confirm the ability of this compound to cross the blood-brain barrier if using an intracranial model. - Test the sensitivity of your chosen cell line to this compound in vitro before proceeding to in vivo studies. - Optimize the dosing schedule (e.g., frequency and duration of treatment) based on pharmacokinetic data. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) |
| B-16 | Melanoma | 0.5[3] |
| NSCLC Cells | Non-Small Cell Lung Cancer | 0.4 (for 50% cytotoxicity)[7] |
Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Model
| Treatment Group | Improvement in Survival (%) |
| Saline Control | 0 |
| Temozolomide | 78[3] |
| This compound | 142[3] |
Table 3: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax | Tmax (hours) | AUC |
| Human (Phase I) | 39-111 mg/m² | Not explicitly stated | 3 (this compound), 24 (DM-PEN metabolite)[6] | AUCs were parallel for all dose levels[6] |
| AYA Patients (Phase I) | 50-98.7 mg/m² | Higher than in older adults[2] | 100[5] | Higher than in older adults[2] |
Table 4: Adverse Effects of this compound in Phase I/II Clinical Trials
| Adverse Effect | Grade | Incidence |
| Fatigue | Grade 1/2 | 17%[5] |
| Nausea | Grade 1/2 | Not specified[4] |
| Liver Dysfunction (elevated bilirubin) | Grade 3 | 3 patients[4] |
| Grade 2 | 1 patient[4] | |
| Allergic Reaction | Grade 2 | 1 patient[4] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Efficacy Assessment in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Vehicle for this compound (e.g., soybean oil emulsion)
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection) at the predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.
Protocol 3: Assessment of DNA Damage using the Comet Assay (Alkaline)
This protocol provides a method to detect DNA single-strand breaks and alkali-labile sites induced by this compound.
Materials:
-
This compound treated cells and control cells
-
Normal melting point (NMP) agarose (B213101)
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Microscope slides
-
Electrophoresis tank
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow to dry.
-
Cell Embedding: Mix a suspension of treated or control cells with 0.5% LMP agarose at 37°C and pipette onto the pre-coated slides. Allow to solidify on a cold plate.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for assessing the therapeutic index of this compound.
This technical support center aims to be a valuable resource for the scientific community, fostering further research and development of this compound as a potential cancer therapeutic.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Comparative Analysis of Dm-CHOC-pen and BCNU for the Treatment of Central Nervous System Malignancies
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy, mechanisms of action, and safety profiles of two alkylating agents, Dm-CHOC-pen and Carmustine (B1668450) (BCNU), in the context of treating brain tumors.
This compound (4-Demethyl-4-cholesteryloxycarbonylpenclomedine) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate derivative of 4-demethylpenclomedine (DM-PEN).[1] Its lipophilic nature, conferred by the cholesteryl moiety, facilitates its passage across the blood-brain barrier (BBB), a critical attribute for treating intracranial tumors.[2] In contrast, Carmustine (BCNU), a well-established nitrosourea (B86855) compound, has long been a standard chemotherapeutic agent for brain cancers, also owing to its ability to penetrate the BBB.[3] This guide synthesizes available preclinical and clinical data to offer a comparative perspective on these two therapeutic agents.
Mechanism of Action
Both this compound and BCNU exert their cytotoxic effects through the alkylation of DNA, a process that disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). However, their specific molecular interactions with DNA differ.
This compound acts as a bis-alkylating agent, forming covalent bonds with DNA primarily at the N7 position of guanine (B1146940) and the N4 position of cytosine.[4][5] This cross-linking of DNA strands prevents their separation, a crucial step for cellular division.
BCNU also functions as a bifunctional alkylating agent.[3] Upon spontaneous decomposition within the cell, it generates reactive intermediates that alkylate DNA and RNA.[3] A key mechanism of BCNU is the formation of interstrand cross-links between guanine and cytosine bases (dG-dC), which physically prevents DNA replication and transcription.[3] Additionally, BCNU can inhibit essential enzymatic processes through the carbamoylation of amino acids in proteins.
Preclinical Efficacy
Preclinical studies utilizing animal models, particularly xenografts, provide initial insights into the potential therapeutic efficacy of novel compounds.
| Drug | Model | Key Findings | Reference |
| This compound | Intracranial human glioma and breast cancer xenografts in mice | Demonstrated complete remissions. | [2] |
| B-16 melanoma cells implanted in C57BL mice | 142% improvement in survival relative to saline controls. The half-maximal inhibitory concentration (IC50) was 0.5 µg/ml. | [1] | |
| BCNU | Human glioma SHG-44 xenograft in athymic nude mice | At 20 mg/kg, 2 out of 10 mice showed some tumor regression. At 30 mg/kg, 2 out of 7 mice showed some tumor regression, but there were 4 drug-related deaths. Median survival was 22 days, similar to the control group (18 days). | [6] |
| BCNU (as Gliadel® wafer) | Gliosarcoma intracranial models | Superior survival compared with systemic administration. | [7] |
Clinical Efficacy and Experimental Protocols
Clinical trials in human subjects are essential for determining the true efficacy and safety of a drug. The following tables summarize the available clinical data for this compound and BCNU.
This compound Clinical Trials
| Trial Phase | Patient Population | Dosage and Administration | Efficacy Results | Reference |
| Phase I | Advanced cancer patients, including glioblastoma multiforme (GBM) (n=14) | 3-hour IV infusion once every 21 days, with escalating doses from 39 to 111 mg/m². | 16 out of 47 patients had responses with significant progression-free survival/overall survival, including 13 with CNS involvement. | [8] |
| Phase II | Patients with malignancies involving the CNS (melanoma, breast, lung cancers, or primary CNS malignancies) | 2-tiered dosing: 85.8 mg/m² for patients with liver involvement and 98.7 mg/m² for patients without, administered as a single IV infusion every 21 days. | In a trial with 19 adolescent and young adult patients, 2 complete responses, 3 partial responses, and 1 stable disease were observed. | [9] |
Experimental Protocol for this compound Phase II Trial (NCT02038218): [10]
This was an open-label, two-arm, multi-center study. Patients with CNS involvement from melanoma, breast, lung cancers, or primary CNS malignancies were enrolled. Patients could have received prior radiation and systemic therapies.
-
Cohort 1: Patients with liver involvement or a history of liver disease received 85.8 mg/m² of this compound.
-
Cohort 2: Patients without liver involvement received 98.7 mg/m² of this compound.
Treatment was administered as a single intravenous infusion every 21 days. Dosing was discontinued (B1498344) upon unacceptable toxicity, cancer progression, or patient non-compliance.
BCNU Clinical Trials for Recurrent Glioblastoma
| Study Design | Patient Population | Dosage and Administration | Efficacy Results | Reference |
| Phase II | 40 patients with recurrent glioblastoma | 80 mg/m² carmustine on days 1 to 3, every 8 weeks for a maximum of six cycles. | Median time to progression (TTP) was 13.3 weeks. Progression-free survival at 6 months (PFS-6) was 17.5%. | [11] |
| Phase II (with Temozolomide) | 38 evaluable patients with recurrent glioblastoma | BCNU 150 mg/m² IV on day 1, followed 2 hours later by temozolomide (B1682018) 550 mg/m² orally on day 1. The cycle was repeated every 6 weeks. | PFS-6 was 21%. Median PFS was 11 weeks. Median overall survival was 34 weeks. | [12] |
| Retrospective Analysis | 34 chemotherapy-naïve glioblastoma patients at 1st relapse | Varied BCNU-based chemotherapy regimens. | Significant survival benefit after relapse (p = 0.02; HR = 0.48). | [13] |
Experimental Protocol for BCNU Phase II Trial (Brandes et al.): [11]
This Phase II study enrolled 40 patients with recurrent glioblastoma following surgery and standard radiotherapy. The treatment regimen consisted of:
-
Carmustine (BCNU) administered at a dose of 80 mg/m² on days 1, 2, and 3.
-
This treatment cycle was repeated every 8 weeks.
-
A maximum of six cycles were administered.
The primary endpoints analyzed were progression-free survival at 6 months (PFS-6), time to progression (TTP), response rate, and toxicity.
Safety and Toxicity Profiles
The side effect profiles of chemotherapeutic agents are a critical consideration in treatment decisions.
This compound: The most common adverse effects reported in clinical trials were fatigue (17%), reversible liver dysfunction (9%), and nausea (11%).[14] Notably, no severe (grade 3 or higher) neuro/cognitive, hematological, cardiac, renal, or gastrointestinal toxicities were observed in a Phase II trial involving adolescent and young adult patients.[9]
BCNU: BCNU is associated with more significant and potentially long-lasting toxicities. The major side effects include:
-
Hematologic toxicity: Myelosuppression is common.
-
Hepatic toxicity: Can be long-lasting.[11]
-
Pulmonary toxicity: A significant risk, particularly with higher cumulative doses.[13]
-
Other common side effects: Nausea and vomiting.
In a retrospective analysis, severe side effects (CTCAE III/IV) were observed in 9% of patients, including severe hematotoxicity, thromboembolism, intracranial hemorrhage, and one case of clinically apparent pulmonary fibrosis.[13]
Conclusion
Both this compound and BCNU are alkylating agents capable of crossing the blood-brain barrier to treat central nervous system malignancies. While direct comparative efficacy data is not yet available, the existing evidence suggests some key differences. This compound has shown promising activity in early-phase clinical trials, with a seemingly more favorable toxicity profile, particularly a lack of severe hematological and pulmonary toxicities that are characteristic of BCNU. BCNU remains a standard-of-care agent with demonstrated efficacy, but its use is often limited by its significant side effects.
Further research, ideally a head-to-head clinical trial, is necessary to definitively establish the comparative efficacy and safety of this compound versus BCNU. However, for drug development professionals and researchers, this compound represents a promising candidate for the treatment of brain tumors, potentially offering a better-tolerated alternative to existing therapies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhanced antitumor activity of sarCNU in comparison to BCNU in an extraneuronal monoamine transporter positive human glioma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. How effective is BCNU in recurrent glioblastoma in the modern era? A phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 2 study of BCNU and temozolomide for recurrent glioblastoma multiforme: North American Brain Tumor Consortium study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 14. researchgate.net [researchgate.net]
Validating Dm-CHOC-pen as a Brain Tumor Therapeutic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen), a novel brain tumor therapeutic, with the current standard-of-care, temozolomide (B1682018) (TMZ). The information is compiled from preclinical and clinical studies to offer an objective evaluation of this compound's potential.
Executive Summary
This compound is a lipophilic, polychlorinated pyridyl cholesterol carbonate designed to cross the blood-brain barrier.[1] Its primary mechanisms of action are DNA alkylation and the induction of oxidative stress, leading to cancer cell death.[2] Clinical trials have demonstrated its ability to induce complete and partial remissions in patients with primary and metastatic brain tumors, including glioblastoma.[3] The dose-limiting toxicity is primarily hepatic, particularly in patients with pre-existing liver conditions.[2] This guide presents available data to compare the efficacy and safety profile of this compound with temozolomide, alongside detailed experimental protocols and mechanistic diagrams.
Comparative Data on Preclinical Efficacy
The following tables summarize the available preclinical data for this compound and temozolomide in brain tumor models. While direct head-to-head preclinical studies are not extensively available in the public domain, this compilation allows for an indirect comparison based on studies using similar cell lines and models.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation(s) |
| This compound | B-16 Melanoma* | ~1.4 (0.5 µg/mL) | Not Specified | [4] |
| Temozolomide | U87 Glioblastoma | 123.9 - 230.0 | 24 - 72 hours | [5] |
| Temozolomide | U251 Glioblastoma | 176.5 - 240.0 | 48 - 72 hours | [5] |
| Temozolomide | T98G Glioblastoma | 438.3 | 72 hours | [5] |
| Temozolomide | Patient-Derived Glioblastoma | 220 (median) | 72 hours | [5] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Tumor Model | Key Efficacy Endpoint(s) | Citation(s) |
| This compound | Mouse | Intracranial B-16 Melanoma | 142% Increase in Lifespan (ILS) | [4] |
| This compound | Mouse | Intracranial Human Glioblastoma (U251, D54) & Breast Cancer (MX-1) Xenografts | Complete Remissions | [4][6] |
| Temozolomide | Mouse | Orthotopic U87 & GL261 Glioblastoma | Significant tumor growth inhibition | [1][7] |
| Temozolomide | Mouse | U87 Glioblastoma Xenograft | 92% Tumor Volume Inhibition (TVI) at day 56 | [7] |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through a dual mechanism: DNA alkylation and the induction of oxidative stress. As a lipophilic molecule, it readily crosses the blood-brain barrier and is preferentially taken up by cancer cells.
This compound Signaling Pathway
Caption: this compound crosses the blood-brain barrier and induces apoptosis in tumor cells via DNA alkylation and oxidative stress.
Temozolomide and the DNA Damage Response Pathway
Temozolomide is a DNA alkylating agent that primarily methylates guanine (B1146940) at the O6 and N7 positions and adenine (B156593) at the N3 position.[8] The cytotoxicity of TMZ is largely dependent on the O6-methylguanine adduct, which, if not repaired by O6-methylguanine-DNA methyltransferase (MGMT), leads to DNA double-strand breaks during replication and subsequent apoptosis.[9]
Caption: Temozolomide-induced DNA damage activates the DNA damage response pathway, leading to apoptosis in MGMT-deficient tumor cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison of results.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of chemotherapeutic agents against glioblastoma cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound or Temozolomide) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Caption: Workflow for determining the IC50 of a therapeutic agent using the MTT cell viability assay.
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an intracranial glioblastoma model in mice to evaluate the in vivo efficacy of therapeutic agents.
Objective: To assess the anti-tumor activity of a compound in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Glioblastoma cell line (e.g., U87MG-luc, expressing luciferase)
-
Stereotactic apparatus
-
Hamilton syringe
-
Test compound formulated for in vivo administration
-
Bioluminescence imaging system
-
Anesthesia
Procedure:
-
Cell Preparation: Culture and harvest glioblastoma cells. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.
-
Intracranial Injection: Anesthetize the mouse and secure it in the stereotactic apparatus. Create a small burr hole in the skull at a predetermined coordinate in the cerebral hemisphere. Slowly inject 2-5 µL of the cell suspension into the brain parenchyma.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging starting 5-7 days after injection and continuing weekly.
-
Compound Administration: Once tumors are established (as determined by bioluminescence signal), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., intravenous, oral gavage).
-
Efficacy Assessment: Monitor tumor progression via bioluminescence imaging throughout the treatment period. Measure tumor volume and animal survival.
-
Endpoint: Euthanize mice when they show signs of neurological symptoms or when the tumor reaches a predetermined size. Tissues can be collected for further analysis (e.g., histology, immunohistochemistry).
Caption: Experimental workflow for evaluating the in vivo efficacy of a brain tumor therapeutic using an orthotopic xenograft model.
Conclusion and Future Directions
The available data suggests that this compound is a promising therapeutic agent for brain tumors, with a distinct mechanism of action and a manageable toxicity profile. Its ability to cross the blood-brain barrier and achieve complete remissions in some patients highlights its potential. However, to fully validate its therapeutic utility, further studies are warranted. Specifically, direct comparative preclinical studies against temozolomide using a panel of glioblastoma cell lines and patient-derived xenografts would provide a more definitive assessment of its relative efficacy. Furthermore, detailed investigations into the specific signaling pathways modulated by this compound in glioblastoma cells will be crucial for identifying predictive biomarkers and rational combination strategies. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of brain tumors.
References
- 1. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Oxidative Stress and Antioxidants in Glioblastoma: Mechanisms of Action, Therapeutic Effects and Future Directions [mdpi.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Inhibition of Pediatric Glioblastoma Tumor Growth by the Anti-Cancer Agent OKN-007 in Orthotopic Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dm-CHOC-pen and Other Alkylating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Dm-CHOC-pen's performance against other alkylating agents, supported by available experimental data. The information is presented to facilitate informed decisions in the selection of therapeutic candidates for further investigation.
This compound (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate derivative that functions as a DNA alkylating agent.[1][2][3] Its unique lipophilic cholesteryl moiety enables it to cross the blood-brain barrier (BBB), a critical advantage for treating central nervous system (CNS) malignancies.[1][4][5] This guide provides a comparative analysis of this compound with other established alkylating agents, focusing on their mechanism of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: DNA Alkylation and Induction of Cell Death
Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940) and, in the case of this compound, also the N4 position of cytosine.[3][6][7] This DNA alkylation can lead to several downstream consequences, including:
-
DNA Strand Breakage: The alkylated DNA is prone to breakage during replication.
-
Inhibition of DNA Replication and Transcription: The presence of adducts on the DNA template hinders the machinery responsible for DNA synthesis and gene expression.
-
DNA Cross-linking: Bifunctional alkylating agents can form cross-links between DNA strands (interstrand) or within the same strand (intrastrand), preventing DNA unwinding and replication.
-
Induction of Apoptosis and Necrosis: The cellular response to extensive DNA damage involves the activation of signaling pathways that lead to programmed cell death (apoptosis) or a regulated form of necrosis.[1][3]
Key signaling pathways activated by DNA damage from alkylating agents include the ATM/ATR and PARP pathways. The ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are critical sensors of DNA double-strand and single-strand breaks, respectively.[8][9][10][11][12] Upon activation, they initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Poly(ADP-ribose) polymerase (PARP) is another crucial enzyme in the DNA damage response, playing a role in DNA repair and, when overactivated by extensive DNA damage, can lead to a form of programmed necrosis by depleting cellular energy stores.[13][14][15][16][17]
Comparative Cytotoxicity of Alkylating Agents
The following tables summarize the available quantitative data on the cytotoxic activity of this compound and other alkylating agents against various cancer cell lines. It is important to note that the IC50 values presented are from different studies and experimental conditions may vary.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Temozolomide
| Cell Line | Drug | IC50 (µg/mL) | Reference |
| B-16 Melanoma | This compound | 0.5 | [3] |
| B-16 Melanoma | Temozolomide | ≥3.0 | [3] |
Table 2: In Vitro Cytotoxicity (IC50) of Various Alkylating Agents in Glioblastoma Cell Lines
| Cell Line | Drug | Exposure Time (hours) | IC50 (µM) | Reference |
| U87 MG | Carmustine (BCNU) | 48 | 54.4 | [18] |
| U87 MG | Temozolomide | 24 | 123.9 (median) | [19] |
| U87 MG | Temozolomide | 48 | 223.1 (median) | [19] |
| U87 MG | Temozolomide | 72 | 230.0 (median) | [19] |
| U251 MG | Temozolomide | 48 | 240.0 (median) | [19] |
| U251 MG | Temozolomide | 72 | 176.5 (median) | [19] |
| T98G | Temozolomide | 72 | 438.3 (median) | [19] |
Table 3: In Vivo Efficacy of this compound and Temozolomide
| Cancer Model | Drug | Metric | Result | Reference |
| C57BL Murine Model with B-16 Melanoma | This compound | Improvement in Survival | 142% | [3] |
| C57BL Murine Model with B-16 Melanoma | Temozolomide | Improvement in Survival | 78% | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the alkylating agents in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[20]
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo efficacy of anticancer agents.
Materials:
-
Human cancer cell lines
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Culture medium and reagents for cell culture
-
Matrigel (optional)
-
Sterile PBS or saline
-
Syringes and needles
-
Anesthetic
-
Calipers
Protocol:
-
Cell Preparation: Culture the desired cancer cell line to 80-90% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend the cell pellet in sterile, serum-free PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Drug Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the alkylating agents and vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal, intravenous).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Survival studies can also be conducted.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).[2][21][22][23][24]
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the cellular response to DNA damage induced by alkylating agents.
Experimental Workflow
The following diagram outlines the typical workflow for comparing the in vitro cytotoxicity of different alkylating agents.
Conclusion
This compound represents a promising alkylating agent with the significant advantage of being able to penetrate the blood-brain barrier. The limited available data suggests superior in vitro and in vivo efficacy against certain cancer models when compared to temozolomide. However, a comprehensive understanding of its comparative performance requires further head-to-head studies against a broader range of classical and novel alkylating agents under standardized experimental conditions. The provided protocols and pathway diagrams serve as a resource for researchers to design and interpret such comparative studies, ultimately aiding in the development of more effective cancer therapies, particularly for challenging CNS malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. clyte.tech [clyte.tech]
- 5. Facebook [cancer.gov]
- 6. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. [ATM/ATR signaling pathway activation in human embryonic stem cells after DNA damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Increased expression and activation of poly(ADP-ribose) polymerase (PARP) contribute to retinal ganglion cell death following rat optic nerve transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. DNA damage induced PARP-1 overactivation confers paclitaxel-induced neuropathic pain by regulating mitochondrial oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ijpbs.com [ijpbs.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Dm-CHOC-pen: A Novel Alkylating Agent Navigating Multi-Drug Resistance in Oncology
For Researchers, Scientists, and Drug Development Professionals
The emergence of multi-drug resistance (MDR) remains a formidable challenge in cancer therapy, rendering many conventional chemotherapeutic agents ineffective. In the quest for novel compounds capable of circumventing these resistance mechanisms, 4-demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) has emerged as a promising investigational drug. This lipophilic, polychlorinated pyridine (B92270) cholesteryl carbonate is designed to cross the blood-brain barrier, offering a potential new therapeutic avenue for notoriously difficult-to-treat cancers, including those with central nervous system (CNS) involvement.[1][2] This guide provides a comprehensive comparison of this compound's performance, supported by available experimental data, to contextualize its potential role in treating multi-drug resistant cancers.
Mechanism of Action: Bypassing Classical Resistance
This compound's primary mechanism of action is the bis-alkylation of DNA at the N7 position of guanine (B1146940) and the N4 position of cytosine.[1][2][3] This covalent modification of DNA disrupts its replication and transcription, ultimately leading to cancer cell death. Unlike many conventional chemotherapeutics that are substrates for efflux pumps like P-glycoprotein (P-gp), a key driver of MDR, this compound's unique chemical properties may allow it to evade this resistance mechanism.[4][5] Its high lipophilicity facilitates its entry into cancer cells, and it is proposed to be transported into cells via the L-glutamine transfer system.[1][2]
Performance in Treatment-Refractory Cancers: Clinical Insights
Phase I and II clinical trials have evaluated the safety and efficacy of this compound in patients with advanced, often treatment-refractory cancers. While these studies were not exclusively designed to investigate MDR, the patient populations largely consisted of individuals whose disease had progressed on standard therapies, suggesting a degree of acquired resistance.
Table 1: Summary of Clinical Trial Data for this compound in Advanced Cancers
| Trial Phase | Cancer Types | Patient Population | Dosing Regimen | Key Efficacy Outcomes | Common Adverse Events (Grade 1-2) | Reference |
| Phase I | Melanoma, Colorectal, Breast, Glioblastoma Multiforme | Advanced solid tumors, with or without CNS involvement | 39-111 mg/m² as a 3-hour IV infusion every 21 days | 8 of 26 patients had responses or significant progression-free survival (PFS), including 6 with CNS involvement. | Fatigue, reversible liver dysfunction (elevated bilirubin, ALT/AST), nausea, allergic reaction. | [1] |
| Phase II | NSCLC, Melanoma, Breast Cancer with CNS involvement, Primary Brain Tumors | Advanced cancers with CNS involvement, many having failed standard therapies | 2-tiered dosing: 85.8 mg/m² (with liver involvement) or 98.7 mg/m² (normal liver function) as a 3-hour IV infusion every 21 days | In a cohort of 16 NSCLC patients, 8 had a complete or partial response. Overall survival ranged from 8+ to 70+ months. | Fatigue (17%), nausea (11%), reversible liver dysfunction (9%). No significant neurotoxicity, hematological, cardiac, or renal toxicities were observed. | |
| Phase I (AYA) | Various advanced malignancies | Adolescent and Young Adults (AYA), with or without CNS involvement | 50-98.7 mg/m² as a 3-hour IV infusion every 21 days | Objective responses (Complete/Partial) observed in patients with NSCLC, ALL, and astrocytoma involving the CNS. Improved overall survival from 8 to 35+ months. | Fatigue (17%). No neuro/cognitive, liver, hematological, cardiac, renal, or GI toxicities were observed. | [1] |
Preclinical Comparative Data: this compound vs. Temozolomide (B1682018)
A preclinical study in a C57BL murine model with B-16 melanoma provides a direct comparison of this compound with temozolomide, a standard-of-care alkylating agent for melanoma and glioblastoma.
Table 2: In Vitro and In Vivo Comparison of this compound and Temozolomide in B-16 Melanoma
| Parameter | This compound | Temozolomide | Reference |
| In Vitro IC50 | 0.5 µg/ml | ≥3.0 µg/ml | [6] |
| In Vivo Improvement in Survival (relative to saline control) | 142% | 78% | [6] |
These results suggest that this compound is significantly more potent than temozolomide in this preclinical model.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, a general methodology for assessing its in vitro cytotoxicity can be outlined based on standard assays.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., a multi-drug resistant line such as NCI/ADR-RES or a sensitive parental line like OVCAR-8) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the drug-containing medium, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.
Visualizing Mechanisms and Workflows
Potential Mechanism of this compound in Overcoming MDR
Caption: Proposed mechanism of this compound uptake and action in a cancer cell.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity in cancer cells.
Conclusion
This compound represents a promising therapeutic agent with a mechanism of action that may allow it to be effective in multi-drug resistant cancers. Its ability to cross the blood-brain barrier and its efficacy in patients who have failed standard therapies highlight its potential. However, a clear understanding of its performance in MDR cancers necessitates further preclinical studies that directly compare this compound with other chemotherapeutics in well-characterized MDR models. Such studies would elucidate its ability to evade specific resistance mechanisms, such as P-gp mediated efflux, and provide a stronger rationale for its clinical development in the context of multi-drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Analysis of Dm-CHOC-pen Clinical Trials in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial data for 4-Demethyl-4-cholesteryloxypenclomedine (Dm-CHOC-pen), a novel anti-cancer agent. The data presented is aggregated from multiple Phase I and Phase II clinical trials, with a particular focus on its application in adolescent and young adult (AYA) patients with advanced malignancies, including those with central nervous system (CNS) involvement.
Overview of this compound
This compound is a polychlorinated pyridine (B92270) cholesteryl carbonate designed to be lipophilic and electrically neutral, properties that allow it to cross the blood-brain barrier (BBB).[1][2] Its primary mechanism of action is the bis-alkylation of DNA at the N7-guanine and N4-cytosine positions, leading to cancer cell death.[3][4][5] Preclinical and clinical studies have demonstrated its potential in treating various cancers, including primary brain tumors and metastatic cancers of the lung, breast, and melanoma involving the CNS.[1][6]
Efficacy and Safety Data from Clinical Trials
Clinical trials for this compound have been conducted in both adult and AYA populations, primarily in patients with advanced cancers. A key feature of these trials is the investigation of this compound's activity in tumors involving the CNS.
Phase I and II Clinical Trial Data Summary
The following tables summarize key quantitative data from reported clinical trials of this compound.
Table 1: Patient Demographics and Dosing Across Select Clinical Trials
| Trial Phase | Patient Population | Number of Patients | Dosing Regimen | Reference |
| Phase I | Advanced Cancer (with/without CNS involvement) | 26 | Escalating doses from 39 to 111 mg/m² as a 3-hr IV infusion every 21 days. | [7] |
| Phase I/II | Adult Subjects with Advanced Cancers | 53 | Not specified in detail. | [1] |
| Phase I/II | AYA Subjects with Advanced Malignancies (+/- CNS involvement) | 19 | 85.8 mg/m² for patients with liver involvement and 98.7 mg/m² for those with normal liver function, as a 3-hr IV infusion every 21 days. | [3] |
| Phase II | Patients with Primary Brain Cancer and Brain Metastases | 20 (in Phase II) | 2-tiered: 85.8 mg/m² for patients with liver involvement and 98.7 mg/m² for patients with normal livers. | [6] |
Table 2: Safety and Tolerability Profile of this compound
| Adverse Effect | Grade | Incidence in Adult Population | Incidence in AYA Population | Reference |
| Fatigue | Grade 1/2 | ~17% | 17% | [1][3] |
| Liver Dysfunction (elevated bilirubin) | Grade 3 | n=3 (out of 47) | No liver dysfunction observed. | [1][6][8] |
| Nausea | Grade 1/2 | n=5 (out of 47) | No GI toxicities observed. | [1][6][8] |
| Neurotoxicity | All Grades | Not observed. | Not observed. | [1][3][8] |
| Hematological, Cardiac, Renal Toxicities | All Grades | Not observed. | Not observed. | [1][3][8] |
Table 3: Efficacy Outcomes in AYA Patients with CNS Tumors
| Response | Number of Patients (N=19) |
| Complete Response | 2 |
| Partial Response | 3 |
| Stable Disease | 1 |
| Reference | [8] |
Experimental Protocols
Phase I/II Clinical Trial Methodology
The clinical trials for this compound followed a standard methodology for dose-escalation and safety assessment.
-
Patient Population: Patients enrolled in the trials typically had advanced, recurrent, or metastatic cancer for which standard therapies were not effective.[9] Specific trials focused on the AYA population (ages 15-39).[1] Inclusion criteria generally required a Zubrod performance status score of 0-2 and adequate renal, hepatic, and hematological function.[1]
-
Dosing and Administration: this compound was administered as a 3-hour intravenous infusion every 21 days.[3][6] Phase I trials involved dose escalation to determine the maximum tolerated dose (MTD).[7] A 2-tiered dosing schedule was established for Phase II trials based on liver function.[3][6]
-
Safety and Efficacy Assessment: Patient safety was monitored through regular laboratory tests, physical examinations, and recording of adverse events.[3] Tumor response was evaluated using RECIST 1.1 criteria through imaging scans.[3] Pharmacokinetic profiles of this compound and its metabolite, DM-PEN, were also analyzed.[3][6]
Visualizing Key Processes
To better understand the mechanisms and workflows associated with this compound, the following diagrams are provided.
References
- 1. oatext.com [oatext.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 9. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
A Comparative Analysis of Dm-CHOC-pen and its Parent Compound Penclomedine for Cancer Research
The second round of searches yielded more specific information on penclomedine's toxicity and pharmacokinetics from a phase I clinical trial. Dose-limiting neurotoxicity (cerebellar ataxia and dizziness) was observed. Pharmacokinetic data showed extensive distribution and rapid clearance. Some information on the cytotoxicity of "pentamidine" was found, but this appears to be a different compound from "penclomedine," so I need to be careful to distinguish between them. I also found general protocols for in vivo anticancer studies and cytotoxicity assays (MTT, CellTox Green), which are very helpful for fulfilling the "Experimental Protocols" requirement.
However, I still lack direct comparative quantitative data between Dm-CHOC-pen and penclomedine (B1679226). The search results for this compound focus on its improved properties, such as crossing the blood-brain barrier and reduced neurotoxicity compared to penclomedine, but don't provide a side-by-side numerical comparison of IC50 values or LD50 values. To create the detailed comparison tables the user requested, I need to find studies that have directly compared the two compounds or at least provide quantitative data for penclomedine that I can then present alongside the existing this compound data. I also need to find more specific details on the signaling pathways affected by each compound beyond general DNA alkylation to create a meaningful Graphviz diagram for that aspect.
Therefore, the next steps will focus on finding this missing quantitative comparative data and more detailed signaling pathway information.I have gathered a significant amount of information on both this compound and penclomedine. For this compound, I have preclinical data showing its improved activity over its immediate precursor (DM-PEN) in xenograft models, its IC50 value in human breast cancer explants, and details on its clinical trials, including dosing and toxicity. For penclomedine, I have information on its preclinical antitumor activity in various models and its dose-limiting neurotoxicity in a phase I trial.
However, I am still missing direct, side-by-side quantitative comparisons of cytotoxicity (IC50 values) and acute toxicity (LD50) between this compound and penclomedine in the same experimental systems. This is crucial for the "Data Presentation" requirement of creating clearly structured comparison tables. While I have some toxicity data for both, the methodologies and units might not be directly comparable.
For the signaling pathways, I know both are DNA alkylating agents, with this compound specified to alkylate N7-guanine and N4-cytosine. I have general information about apoptosis induction but lack specific details on the downstream signaling cascades for both compounds to create a detailed and comparative Graphviz diagram.
Therefore, my next steps will be very targeted to find this missing quantitative comparative data and more detailed information on the signaling pathways. If I cannot find a single study that directly compares the two, I will look for studies that use similar enough methodologies to allow for a reasonable comparison in the tables.I have gathered a substantial amount of information on both this compound and penclomedine. For this compound, I have preclinical data, some IC50 information, and extensive clinical trial data regarding its administration and toxicity. For penclomedine, I have information on its preclinical antitumor activity, dose-limiting neurotoxicity, and some insights into its mechanism of action related to p53.
However, a direct head-to-head comparison of IC50 values in a comprehensive panel of cancer cell lines is still not available. I have found some IC50 values for this compound in specific contexts and some for penclomedine analogs, but not a direct comparative study. This makes creating a robust, directly comparative data table challenging. Similarly, while I know both are DNA alkylators, the detailed downstream signaling pathways leading to apoptosis are not fully elucidated in a comparative manner in the search results. I have general information on apoptosis pathways but lack specifics for each compound.
Given these limitations, I will proceed with the information I have. I can create comparison tables with the available data, noting where direct comparisons are not possible due to different experimental setups. I can create a general signaling pathway diagram for DNA alkylating agents and then specify the known differences for each compound in the text. I will also be able to detail the experimental protocols based on the general methods I have found. I believe I have enough information to construct a comprehensive guide that meets the user's core requirements, even with the noted limitations in directly comparative data. Therefore, I will now proceed to generate the response.
This guide offers a detailed, objective comparison of the novel anticancer agent this compound and its parent compound, penclomedine. It is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of their mechanisms, cytotoxicity, and relevant experimental data to inform future research and clinical applications.
Introduction: Evolution of a Cytotoxic Agent
Penclomedine is a synthetic chlorinated pyridine (B92270) derivative that demonstrated preclinical antitumor activity.[1] However, its clinical development was hampered by dose-limiting neurotoxicity.[2] This led to the development of this compound (4-demethyl-4-cholesteryloxycarbonylpenclomedine), a lipophilic cholesteryl carbonate derivative designed to enhance the therapeutic index by improving blood-brain barrier penetration and reducing systemic toxicity.[3] this compound is specifically designed to be non-neurotoxic and has shown promise in clinical trials for cancers involving the central nervous system (CNS).[4]
Mechanism of Action: DNA Alkylation and Beyond
Both penclomedine and this compound function primarily as DNA alkylating agents, a common mechanism for cytotoxic cancer drugs that induces cell death.[1][3]
Penclomedine: This compound is known to be metabolized into a reactive species that alkylates DNA, leading to DNA damage and the induction of apoptosis.[1] Studies have shown that penclomedine's cytotoxicity is correlated with DNA fragmentation and the accumulation of the p53 tumor suppressor protein, suggesting that it triggers a p53-dependent apoptotic pathway in some cancer cells.[1]
This compound: As a derivative, this compound also exerts its anticancer effects through DNA alkylation, specifically at the N7 position of guanine (B1146940) and the N4 position of cytosine.[5] In addition to DNA damage, its mechanism is also reported to involve the induction of oxidative stress.[2] A proposed three-stage mechanism for its activity in the CNS involves:
-
Reversible binding to red blood cells for transport into the CNS.
-
Transport into cancer cells via L-glutamine transporters.
-
Bis-alkylation of DNA, leading to cytotoxicity.[5]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and penclomedine. It is important to note that direct side-by-side comparative studies are limited; therefore, data is compiled from various sources and experimental systems.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line/Tissue | IC50 Value | Reference |
| This compound | Human Breast Cancer Explants | 1.1 ± 0.5 µg/mL | |
| Penclomedine | Colorectal Carcinoma (RKO) | Not explicitly provided in search results | [1] |
Note: The lack of directly comparable IC50 data in the same cancer cell lines is a significant gap in the current literature.
Table 2: Acute Toxicity (LD50)
| Compound | Animal Model | Route of Administration | LD50/DLT | Reference |
| This compound | Mice | Oral | >2 g/kg | |
| This compound | Mice | Intravenous | LD10: 136 mg/kg, LD50: 385 mg/kg | |
| Penclomedine | Humans (Phase I) | Intravenous | Dose-Limiting Neurotoxicity at 340 mg/m²/day | [2] |
DLT: Dose-Limiting Toxicity
Table 3: Clinical Dosing and Toxicity
| Compound | Phase of Trial | Dose | Common Adverse Effects | Reference |
| This compound | Phase I/II | 39-111 mg/m² (escalating doses) | Fatigue, reversible liver dysfunction, nausea | [6] |
| Penclomedine | Phase I | 22.5-340 mg/m²/day | Vomiting, cerebellar ataxia, dizziness | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (this compound or penclomedine) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Antitumor Activity (Xenograft Model)
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (this compound or penclomedine) and a vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Toxicity Monitoring: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
-
Endpoint: Euthanize the animals when the tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates and survival times between the treatment and control groups to assess the antitumor efficacy of the compound.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
Signaling Pathway of DNA Alkylating Agents
Caption: General signaling pathway for this compound and Penclomedine.
Experimental Workflow for In Vivo Antitumor Study
References
- 1. Penclomedine-induced DNA fragmentation and p53 accumulation correlate with reproductive cell death in colorectal carcinoma cells with altered p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dm-CHOC-pen: A Novel Alkylating Agent Challenging the Standard of Care in CNS Malignancies
For Immediate Release
This guide provides a comprehensive comparison of Dm-CHOC-pen, a novel lipophilic alkylating agent, with the current standard-of-care treatments for glioblastoma and brain metastases originating from melanoma, breast, and lung cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at available preclinical and clinical data, experimental protocols, and mechanisms of action to facilitate an objective evaluation of this compound's potential in the clinical landscape.
Executive Summary
This compound (4-demethyl-4-cholesteryloxycarbonylpenclomedine) is a polychlorinated pyridine (B92270) cholesteryl carbonate designed to cross the blood-brain barrier, a significant hurdle in treating central nervous system (CNS) malignancies.[1] Its proposed mechanism of action involves the alkylation of DNA at the N7-guanine and N4-cytosine positions, leading to DNA damage and cell death.[2] Clinical trial data from Phase I and II studies suggest that this compound is well-tolerated and shows promising efficacy in patients with advanced cancers involving the CNS, a population with a historically poor prognosis.[3][4]
Standard-of-care treatments for these conditions are multifaceted and depend on the tumor type, number, and size of metastases, as well as the patient's overall health. They typically involve a combination of surgical resection, radiation therapy (whole-brain radiotherapy or stereotactic radiosurgery), and systemic therapies, including chemotherapy (like temozolomide (B1682018) for glioblastoma), targeted therapy, and immunotherapy.[5][6][7][8] This guide will present the available data for this compound alongside the established outcomes for these standard treatments to provide a comparative benchmark.
Mechanism of Action: this compound vs. Temozolomide
This compound and Temozolomide (a standard-of-care chemotherapy for glioblastoma) are both alkylating agents, but their specific mechanisms of DNA modification differ.
This compound: This agent acts as a bifunctional alkylating agent, creating cross-links in the DNA, specifically at the N7 position of guanine (B1146940) and the N4 position of cytosine.[2] This action inhibits DNA replication and transcription, ultimately triggering cell death.[9]
Temozolomide: This oral prodrug is converted to its active metabolite, MTIC, which methylates DNA primarily at the O6 and N7 positions of guanine.[10][11][12] This methylation leads to DNA mismatches during replication, triggering a futile repair cycle and subsequent apoptosis (programmed cell death).[13]
Figure 1: Comparative Mechanism of Action. This compound induces DNA cross-linking, while Temozolomide causes DNA methylation, both leading to apoptosis.
Comparative Data: this compound vs. Standard of Care
Direct comparative trials between this compound and standard-of-care treatments are not yet available. The following tables summarize the efficacy and safety data from this compound clinical trials and published data for standard-of-care therapies.
Table 1: Efficacy of this compound in CNS Malignancies (Phase I/II Data)
| Cancer Type | Number of Patients | Dosing | Response | Additional Notes |
| Glioblastoma Multiforme | 6 | 39-111 mg/m² (escalating) | Responses observed, including in patients with CNS involvement.[14] | Part of a broader Phase I trial including various advanced cancers.[14] |
| Melanoma with CNS Metastases | 3 | 39-111 mg/m² (escalating) | Responses observed.[14] | Part of a broader Phase I trial.[14] |
| Breast Cancer with CNS Metastases | 3 | 39-111 mg/m² (escalating) | Responses observed.[14] | Part of a broader Phase I trial.[14] |
| Lung Cancer with CNS Metastases | - | - | Phase II trial initiated for this patient population.[3] | Data not yet fully reported. |
| Adolescent and Young Adults (AYA) with CNS Malignancies | 19 | 75 mg/m² (impaired liver function) or 98.7 mg/m² (normal liver function) every 21 days | 2 complete responses, 3 partial responses, 1 stable disease.[1] | Some patients still undergoing treatment at 12, 59, and >72 months.[1] |
Table 2: Outcomes of Standard of Care for Glioblastoma
| Treatment | Median Overall Survival | Key Considerations |
| Surgery followed by Radiation and Temozolomide | Approximately 15-16 months[15][16] | This is the standard first-line treatment for newly diagnosed glioblastoma.[5][15] |
| Recurrent Glioblastoma Treatments (Nitrosoureas, Temozolomide re-challenge, Bevacizumab) | Varies, generally poor prognosis. | No established standard-of-care salvage therapy.[16][17] |
Table 3: Outcomes of Standard of Care for Brain Metastases
| Treatment | Median Overall Survival | Local Control Rate | Key Considerations |
| Whole-Brain Radiotherapy (WBRT) | 2.9 - 4.43 months[18][19] | Varies | Often used for patients with multiple brain metastases.[8] Can lead to cognitive decline.[20] |
| Stereotactic Radiosurgery (SRS) | 6.9 - 13.9 months (depending on primary tumor and number of metastases)[20][21] | ~80% at 12 months[22] | Preferred for a limited number of brain metastases.[23][24] Better preservation of cognitive function compared to WBRT.[22] |
| Surgery followed by Adjuvant Radiotherapy | Can improve survival compared to radiotherapy alone for single metastases.[7] | High | For large, symptomatic, or accessible single metastases.[7][25] |
| Targeted Therapy (e.g., BRAF/MEK inhibitors for melanoma) | Intracranial response rates up to 58% for dabrafenib (B601069) + trametinib.[25] | - | For patients with specific genetic mutations (e.g., BRAF V600 in melanoma).[6] |
| Immunotherapy (e.g., Ipilimumab + Nivolumab for melanoma) | Intracranial response rates up to 46%.[25] | - | Can be effective for asymptomatic brain metastases.[26] |
Experimental Protocols
This compound Clinical Trial Protocol (Phase I/II Summary)
The clinical trials for this compound followed a dose-escalation and cohort expansion design to determine the maximum tolerated dose (MTD) and assess safety and preliminary efficacy.
Figure 2: this compound Clinical Trial Workflow. A summary of the dose-escalation and cohort expansion design used in the Phase I and II trials.
Inclusion Criteria (General):
-
Histological evidence of a solid malignant tumor.[27]
-
Patients with or without CNS involvement were eligible.[27]
-
Projected survival of at least 12 weeks.[28]
-
Karnofsky performance score >60%.[28]
-
Recovery from toxic effects of prior therapies.[28]
Drug Administration:
-
This compound was administered as a 3-hour intravenous infusion once every 21 days.
Dose Escalation and MTD:
-
Phase I involved escalating doses starting from 39 mg/m².[29]
-
The MTD was determined based on dose-limiting toxicities (DLTs).[29]
-
Phase II utilized a 2-tiered dosing schedule: 85.8 mg/m² for patients with liver involvement and 98.7 mg/m² for those without.[3]
Assessments:
-
Safety and toxicity were monitored throughout the trials.[3]
-
Pharmacokinetics of this compound and its metabolite were analyzed.[4]
-
Clinical responses were evaluated.[3]
Safety and Tolerability
This compound: The most common adverse effects reported in clinical trials were fatigue, reversible liver dysfunction (elevated bilirubin, ALT/AST), and nausea.[4] Notably, no significant neurotoxicity, hematological, cardiac, or renal toxicities were observed.[4] In adolescent and young adult patients, the drug was well-tolerated, with fatigue being the most common adverse effect.
Standard of Care:
-
Temozolomide: Common side effects include nausea, vomiting, fatigue, and myelosuppression (thrombocytopenia and neutropenia).[16]
-
Whole-Brain Radiotherapy: Can cause fatigue, skin redness, hair loss, and potential long-term neurocognitive decline.[20]
-
Stereotactic Radiosurgery: Generally well-tolerated, but potential side effects include headache, nausea, and radiation necrosis.[30]
-
Targeted and Immunotherapies: Have unique side effect profiles specific to their mechanisms of action.
Conclusion
This compound represents a promising therapeutic agent for CNS malignancies, demonstrating the ability to cross the blood-brain barrier and exert anti-tumor activity with a manageable safety profile in early-phase clinical trials. While direct comparative data against standard-of-care treatments are not yet available, the preliminary efficacy in a patient population with high unmet medical need warrants further investigation. Future randomized controlled trials directly comparing this compound to or in combination with current standards of care will be crucial to definitively establish its role in the treatment paradigm for glioblastoma and brain metastases. Researchers and clinicians are encouraged to consider the data presented in this guide for the design of future studies and to inform the ongoing development of novel therapies for these challenging diseases.
References
- 1. [PDF] Outcomes After Whole-brain Radiotherapy for Brain Metastases with 5×4 Gy: Importance of Overall Treatment Time. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 6. aimatmelanoma.org [aimatmelanoma.org]
- 7. Management of solitary and multiple brain metastases from breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of lung cancer brain metastasis: An overview - Asian Journal of Oncology [asjo.in]
- 9. researchgate.net [researchgate.net]
- 10. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temozolomide - Wikipedia [en.wikipedia.org]
- 12. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Temozolomide? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. hopkinsmedicine.org [hopkinsmedicine.org]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. Standards of care for treatment of recurrent glioblastoma—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Survival outcomes after whole brain radiotherapy for brain metastases in older adults with newly diagnosed metastatic small cell carcinoma: A national cancer database (NCDB) analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Survival and quality of life after whole brain radiotherapy with 3D conformal boost in the treatment of brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Outcomes of stereotactic radiosurgery of brain metastases from neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Stereotactic radiosurgery in brain metastasis: treatment outcomes and patterns of failure | Journal of Radiotherapy in Practice | Cambridge Core [cambridge.org]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. hematologyandoncology.net [hematologyandoncology.net]
- 26. esmo.org [esmo.org]
- 27. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. trial.medpath.com [trial.medpath.com]
- 30. Outcomes following stereotactic radiosurgery for small to medium-sized brain metastases are exceptionally dependent upon tumor size and prescribed dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling CNS Penetration: A Comparative Analysis of Dm-CHOC-pen and Other Glioma Therapies
For Researchers, Scientists, and Drug Development Professionals
The ability of a therapeutic agent to effectively cross the blood-brain barrier (BBB) and accumulate in central nervous system (CNS) tumors is a critical determinant of its efficacy in treating malignancies such as glioblastoma. This guide provides a comparative overview of the CNS penetration of Dm-CHOC-pen, a novel investigational agent, alongside established therapies: temozolomide (B1682018), carmustine, and lomustine (B1675051). The data presented is compiled from available human clinical trial results and preclinical studies, offering a quantitative and methodological comparison to aid in research and development.
Quantitative Comparison of CNS Penetration
The following table summarizes the available data on the CNS penetration of this compound and its comparators. It is important to note that the metrics for CNS penetration vary across studies, reflecting different methodologies and the inherent challenges in directly measuring drug concentrations in human brain tumors.
| Therapeutic Agent | CNS Penetration Metric | Reported Value(s) | Species |
| This compound | Tumor Tissue Concentration | 75 - 210 ng/g[1] | Human |
| Temozolomide | Brain Interstitial Fluid/Plasma AUC Ratio | 17.8%[2] | Human |
| CSF/Plasma Concentration Ratio | ~20% (adults), 37% (children)[2][3] | Human | |
| Peak Brain Tumor Concentration | 2.9 - 6.7 µg/mL[4] | Human | |
| Carmustine | CSF/Plasma Radioactivity Ratio | ≥50%[5][6] | Human |
| Brain Tissue Concentration (near wafer) | 0.5 - 3.5 mM[7] | Primate | |
| Lomustine | Brain/Bone AUC Ratio (nanoparticle formulation) | 0.90[8][9][10] | Mouse |
| Metabolite Detection in Tumor | Detected[11] | Human |
Experimental Protocols
The quantification of these agents in the CNS is achieved through sophisticated bioanalytical techniques. Below are representative methodologies for determining drug concentrations in brain tissue and cerebrospinal fluid (CSF).
Quantification of Drug Concentration in Brain Tumor Tissue
This protocol outlines a general procedure for the analysis of drug concentration in brain tumor tissue, adaptable for compounds like this compound, temozolomide, carmustine, and lomustine metabolites.
-
Tissue Homogenization : A known weight of the surgically resected and frozen tumor tissue is homogenized in a suitable buffer. For acid-labile compounds like temozolomide, this is often an acidic buffer to prevent degradation.
-
Protein Precipitation and Extraction : An organic solvent, such as acetonitrile (B52724) or methanol, is added to the homogenate to precipitate proteins. The sample is vortexed and then centrifuged at high speed to separate the supernatant containing the drug from the protein pellet.
-
Liquid-Liquid or Solid-Phase Extraction : Further purification of the drug from the supernatant may be performed using liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or through solid-phase extraction (SPE) cartridges. This step enhances the purity of the sample and concentrates the analyte.
-
LC-MS/MS Analysis : The final extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent. The sample is then injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatography : The drug is separated from other components on a suitable analytical column (e.g., a C18 column).
-
Mass Spectrometry : The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the parent drug and a pre-spiked internal standard.
-
-
Quantification : A standard curve is generated using known concentrations of the drug spiked into blank brain tissue homogenate, and the concentration in the study samples is calculated based on this curve.
Quantification of Drug Concentration in Cerebrospinal Fluid (CSF)
This protocol describes a typical method for measuring drug levels in CSF.
-
Sample Collection : CSF is collected via lumbar puncture or from an Ommaya reservoir.
-
Sample Stabilization : For unstable compounds, a stabilizing agent (e.g., acid for temozolomide) is immediately added to the CSF sample.
-
Extraction : Similar to tissue analysis, protein precipitation and extraction are performed, often with a smaller sample volume. Given the lower protein content of CSF, direct injection after minimal cleanup may sometimes be possible.
-
LC-MS/MS Analysis : The extracted sample is analyzed by LC-MS/MS as described for brain tissue.
-
Quantification : A calibration curve is prepared by spiking known amounts of the drug into artificial or drug-free CSF to determine the concentration in the patient samples.
Visualizing Mechanisms and Workflows
To better understand the processes involved in this compound's CNS penetration and the general experimental approach, the following diagrams are provided.
Proposed CNS Penetration Mechanism of this compound.
Workflow for Brain Tumor Drug Concentration Analysis.
L-Glutamine Transport Pathway in Brain Tumors.
Discussion
This compound demonstrates the ability to accumulate in human CNS tumor tissue, a promising characteristic for a novel therapeutic agent. Its proposed mechanism of leveraging L-glutamine transporters for tumor cell entry is an intriguing strategy that may contribute to its selective accumulation in malignant tissues.
In comparison, temozolomide exhibits modest but clinically significant CNS penetration, with established CSF and brain-to-plasma ratios. Carmustine and lomustine, as highly lipophilic nitrosoureas, have long been known to cross the BBB. However, quantitative data for these older agents in humans, particularly for intact drug and active metabolites, is less precise than for more recently developed drugs analyzed with modern techniques.
The presented data underscores the importance of employing robust and standardized methodologies for assessing CNS penetration to allow for more direct comparisons between different therapeutic agents. Future studies on this compound that include brain-to-plasma or CSF-to-plasma concentration ratios will be invaluable for a more direct comparison with existing therapies and for a clearer understanding of its potential therapeutic window in the treatment of CNS malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. THE NEUROPHARMACOKINETICS OF TEMOZOLOMIDE IN PATIENTS WITH RESECTABLE BRAIN TUMORS: POTENTIAL IMPLICATIONS FOR THE CURRENT APPROACH TO CHEMORADIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of metronomic temozolomide in cerebrospinal fluid of children with malignant central nervous system tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. globalrph.com [globalrph.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics of interstitial delivery of carmustine, 4-hydroperoxycyclophosphamide, and paclitaxel from a biodegradable polymer implant in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lomustine Nanoparticles Enable Both Bone Marrow Sparing and High Brain Drug Levels – A Strategy for Brain Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacokinetics of oral CCNU (lomustine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Superiority of Dm-CHOC-pen: A Comparative Guide for Researchers
This guide provides an objective comparison of 4-demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) performance based on available preclinical and clinical trial data. This compound is a lipophilic, electrically neutral, polychlorinated pyridine (B92270) cholesteryl carbonate designed to cross the blood-brain barrier (BBB) and exert an anti-cancer effect.[1] Its proposed mechanism of action involves the alkylation of DNA at the N7-guanine and N4-cytosine positions, leading to cancer cell death.[2]
Preclinical Performance
Preclinical studies in animal models have demonstrated the potential of this compound, particularly in its ability to target intracranially implanted human cancer xenografts.[3] These studies have shown improved efficacy over its parent metabolite, 4-demethyl-penclomedine (DM-PEN).[4]
Comparative Efficacy in Human Xenograft Models
In mice with intracerebrally implanted human xenografts, this compound showed greater activity compared to DM-PEN when administered intraperitoneally (50 - 135 mg/kg daily for 5 days).[4] The compound demonstrated complete remissions in models of glioblastomas and breast cancers.[3]
| Xenograft Model | Compound | Metric: % Long-Term Survival (LTS) | Metric: % Complete Remission (CR) |
| U251 Glioma | This compound | +29% | 25% |
| DM-PEN | 17% | 0% | |
| MX-1 Breast Cancer | This compound | +20% | 17% |
| DM-PEN | 12% | 0% |
Data sourced from Cancer Research, 2007.[4]
In Vitro Activity
In vitro testing of this compound on human breast cancer explants established an IC50 of 1.1 +/- 0.5 µg/mL.[4]
Preclinical Toxicology
Toxicology studies were conducted in mice, rats, and dogs, revealing an acceptable toxicity profile with no observed neurotoxicity or cognitive impairment in rodent models.[5][6]
| Animal Model | Route | Metric | Value |
| Mice (sex combined) | Oral | LD50 | >2 g/kg |
| Mice (sex combined) | I.V. | LD10 | 136 mg/kg |
| Mice (sex combined) | I.V. | LD50 | 385 mg/kg |
| Rats | I.V. | LD10 | 100 mg/kg |
| Beagle Dogs | I.V. | Single Dose | No deaths observed up to 30 mg/kg |
Data sourced from Cancer Research, 2007 & 2012.[4][7]
In dogs, single intravenous doses up to 30 mg/kg did not result in deaths, although reversible elevations in liver function (AST/ALT) were noted at the highest dose, which normalized within 7-10 days.[4] No hematological, renal, or central nervous system (CNS) toxicities were observed in any animal studies.[4]
Clinical Trial Performance
This compound has been evaluated in Phase I and Phase II clinical trials in adult and Adolescent and Young Adult (AYA) patients with advanced cancers, including those with CNS involvement.[2] The trials aimed to assess safety, toxicity, maximum tolerated dose (MTD), and clinical response.[8]
Patient Population and Dosing
The trials enrolled patients with various advanced cancers, including primary brain tumors and metastases from lung, breast, and melanoma cancers. The drug was administered as a 3-hour intravenous infusion every 21 days.[2][9] A 2-tiered dosing schedule was established based on liver function.[9][8]
| Patient Group | Dose | Condition |
| Adults & AYA | 98.7 mg/m² | Normal liver function |
| Adults & AYA | 85.8 mg/m² | Liver involvement/abnormalities |
| AYA (impaired liver function) | 75 mg/m² | Impaired liver function |
Data sourced from multiple clinical trial reports.[2][9][8][10]
Safety and Tolerability
Across multiple trials, this compound was found to be well-tolerated with manageable toxicities.[2][9]
| Adverse Effect | Grade | Patient Population | Notes |
| Fatigue | Grade 1/2 | Adults & AYA | Most common adverse effect (17% in AYA).[2][9] |
| Liver Dysfunction | Grade 2-3 | Adults | Elevated bilirubin, ALT/AST, alk phos.[9][8] |
| Nausea | Grade 1/2 | Adults | Reported in 5 patients in one study.[9] |
| Allergic Reaction | Grade 2 | Adults | Reported in 1 patient.[9] |
In AYA patients, no significant neuro/cognitive, liver dysfunction, hematological, cardiac, renal, or GI toxicities were observed.[2][11] In adults, Grade 3 hyperbilirubinemia was identified as a dose-limiting toxicity (DLT) in patients with liver metastases at doses of 98.7 mg/m² and 111 mg/m².[9][8]
Clinical Responses
Objective responses have been observed in both adult and AYA patient populations with CNS-involved cancers.[12][2] In a study of 19 AYA patients, treatment resulted in complete and partial responses.[10]
| Response Type | Number of AYA Patients | Notes |
| Complete Response (CR) | 2 | Three responsive patients still undergoing treatment at 12, 59, and >72 months.[10] |
| Partial Response (PR) | 3 | |
| Stable Disease (SD) | 1 |
Data from a trial with 19 AYA patients.[10]
Pharmacokinetics (PK)
Pharmacokinetic studies revealed differences between adult and AYA populations. The Cmax for this compound and its metabolite DM-PEN were 3 and 24 hours, respectively, in AYA subjects, similar to older adults.[2] However, the drug and its metabolite were detectable in plasma and red blood cells for a longer duration in the AYA group (21 to 50 days) compared to older adults (<21 days), suggesting a prolonged effect in younger patients.[2][10] AUCs were found to be parallel for all dose levels from 39-111 mg/m².[9]
| PK Parameter | Value (AYA Patients) | Value (Adult >60 y/o) |
| Cmax (this compound) | 3 hours | Similar to AYA |
| Cmax (DM-PEN metabolite) | 24 hours | Similar to AYA |
| Detection in Plasma/RBCs | 21 to 50 days | < 21 days |
Data sourced from AACR Journals, 2021 & The ASCO Post, 2021.[2][10]
Mechanism of Action & Experimental Workflows
The proposed mechanism for this compound involves several stages, from transport across the BBB to DNA alkylation within cancer cells.
Proposed Multi-Stage Mechanism of Action
A 3-stage mechanism has been proposed for how this compound enters the CNS and targets cancer cells.[2][13] It begins with reversible binding to red blood cells (RBCs), followed by transport into cancer cells via an L-glutamine transport system, and finally, bis-alkylation of DNA.[2][13]
Caption: Proposed 3-stage mechanism of this compound action.
Clinical Trial Workflow
The clinical trials for this compound followed a structured workflow from patient screening and enrollment through treatment cycles and response evaluation.
Caption: Generalized workflow for this compound Phase I/II clinical trials.
Experimental Protocols
Detailed, step-by-step protocols for the specific this compound studies are proprietary. However, the methodologies can be summarized based on the published trial designs and preclinical experiments.
Preclinical Xenograft Efficacy Study Protocol
-
Animal Model: Immunocompromised mice are used.
-
Tumor Implantation: Human cancer cells (e.g., U251 glioma or MX-1 breast cancer) are implanted intracerebrally.
-
Treatment Groups: Animals are randomized into groups: this compound, DM-PEN (comparator), and a vehicle control.
-
Drug Administration: this compound or DM-PEN is administered intraperitoneally daily for five consecutive days at specified doses (e.g., 50-135 mg/kg).[4]
-
Monitoring: Animals are monitored for tumor growth, signs of toxicity, and survival duration.
-
Endpoints: Primary endpoints are Long-Term Survival (LTS) and Complete Remission (CR) rates, compared between treatment groups.[4]
Phase I/II Clinical Trial Protocol
-
Patient Eligibility: Patients with histologically confirmed advanced solid malignant tumors, for which no effective standard treatment exists, are enrolled.[6] CNS involvement is often a key criterion.[2][6] Patients must meet specific criteria for organ function (renal, hepatic, hematological).[12]
-
Consent: All patients must provide signed informed consent.[6]
-
Dosing and Administration: this compound is administered as a 3-hour intravenous infusion once every 21 days.[9] Doses are escalated in cohorts to determine the MTD. A 2-tiered schedule is used based on liver function.[9][8]
-
Safety Monitoring: Patients are closely monitored for adverse events and toxicities. Dose-limiting toxicities (DLTs) are defined as Grade 3 or 4 non-hematological toxicities.[5]
-
Response Assessment: Tumor responses are assessed using scans and evaluated according to RECIST 1.1 criteria.[2]
-
Pharmacokinetics: Blood samples are collected at specified time points to determine the pharmacokinetic profiles of this compound and its metabolite, DM-PEN.[2][7]
-
Endpoints: The primary endpoints for Phase I are to determine the MTD, safety, and DLTs.[8] For Phase II, endpoints include assessing clinical response rates (e.g., CR, PR) and progression-free survival (PFS).[9][8]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. trial.medpath.com [trial.medpath.com]
- 6. meghan-johnson-scholarship-fund.clinicaltrialconnect.com [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATCT-33: RESULTS FROM EARLY CLINICAL TRIALS FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 11. researchgate.net [researchgate.net]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Dm-CHOC-pen and Other Blood-Brain Barrier Penetrating Drugs for Central Nervous System Malignancies
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents across the blood-brain barrier (BBB) remains a critical challenge in the treatment of central nervous system (CNS) malignancies. This guide provides a comparative overview of Dm-CHOC-pen (4-demethyl-4-cholesteryloxycarbonylpenclomedine), a novel BBB-penetrating agent, with established chemotherapeutics, Temozolomide (B1682018) (TMZ) and the nitrosoureas (Carmustine and Lomustine), which are also utilized for their ability to access the CNS. This comparison focuses on their mechanisms of action, BBB penetration capabilities, and available clinical and preclinical data.
Executive Summary
This compound is a lipophilic and electrically neutral polychlorinated pyridine (B92270) cholesteryl carbonate designed to readily cross the blood-brain barrier.[1] Unlike some other agents, it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a key mechanism of drug resistance at the BBB.[2] Its proposed mechanism of entry into the CNS involves reversible binding to red blood cells.[3] In contrast, Temozolomide, a small lipophilic molecule, and the highly lipophilic nitrosoureas, Carmustine and Lomustine, also cross the BBB, but their efficacy can be limited by efflux pumps and systemic toxicity.
Mechanism of Action
The therapeutic efficacy of these drugs is rooted in their distinct mechanisms of inducing cancer cell death.
This compound: This agent acts as a DNA alkylating agent, specifically targeting the N7 position of guanine (B1146940) and the N4 position of cytosine.[3] This bis-alkylation leads to DNA damage and subsequent cell death.
Temozolomide (TMZ): TMZ is a prodrug that, under physiological conditions, converts to the active compound MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[4] This DNA methylation triggers mismatch repair pathways, leading to futile repair cycles, DNA double-strand breaks, and ultimately apoptosis.
Nitrosoureas (Carmustine and Lomustine): These alkylating agents cross-link DNA, inhibiting DNA synthesis and function.[5] They undergo spontaneous decomposition to form reactive intermediates that alkylate and carbamoylate macromolecules, contributing to their cytotoxic effects.[6]
Figure 1: Simplified signaling pathways for this compound, Temozolomide, and Nitrosoureas.
Blood-Brain Barrier Penetration: A Comparative Look
Direct comparative studies on the BBB penetration of this compound against Temozolomide and nitrosoureas are limited. The available data, obtained through varied experimental methodologies, are summarized below. It is crucial to consider these differences when interpreting the data.
| Drug | Parameter | Value | Species | Method | Source |
| This compound | Brain Tissue Concentration | 100 ng/g | Rat | IP injection, brain homogenization, HPLC | [7] |
| CNS Tumor Tissue Concentration | 75-210 ng/g | Human | IV infusion, surgical tumor resection, analysis | [1][8] | |
| Temozolomide | CSF/Plasma AUC Ratio | 20% | Human | Oral administration, HPLC of plasma and CSF | [9] |
| Brain Interstitium/Plasma AUC Ratio | 17.8% | Human | Oral administration, intracerebral microdialysis | [10] | |
| Brain-to-Plasma Ratio | 0.34 | Rat | IV injection, LC-MS/MS of brain and plasma | [11] | |
| Carmustine | CSF/Plasma Ratio | ≥ 50% | Human | IV infusion | [12] |
| Lomustine | CSF/Plasma Ratio | ≥ 50% | Human | Oral administration | [12] |
Note: The data presented are from different studies and methodologies, which may not allow for direct, precise comparison. For instance, this compound concentrations are reported in mass per gram of tissue, while TMZ and nitrosourea (B86855) data are often presented as ratios of concentrations in different compartments.
Experimental Protocols
Understanding the methodologies behind the data is essential for a critical evaluation. Below are generalized protocols based on the cited literature for determining brain drug concentrations.
In Vivo Brain Tissue Concentration Measurement (Rodent Model)
This protocol is a generalized representation of methods used in preclinical studies to determine drug concentration in brain tissue.[3][7]
Figure 2: Generalized workflow for determining drug concentration in rodent brain tissue.
Detailed Steps:
-
Drug Administration: The test compound (e.g., this compound) is administered to a cohort of rodents (e.g., rats) via a specified route, such as intraperitoneal (IP) or intravenous (IV) injection.
-
Sample Collection: At designated time points post-administration, animals are euthanized. The brains are then perfused with a solution like saline to remove residual blood, which could interfere with the analysis.
-
Tissue Processing: The brain is excised, weighed, and homogenized in a suitable buffer.
-
Drug Extraction: The drug is extracted from the brain homogenate using an appropriate solvent (e.g., dichloromethane (B109758) for this compound).[7]
-
Analysis: The extracted drug is quantified using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The concentration of the drug in the brain tissue is then calculated, typically expressed as mass of drug per mass of brain tissue (e.g., ng/g).
Human CNS Tumor Tissue Concentration Measurement
This protocol outlines the general steps for measuring drug concentration in human brain tumor tissue, as has been done for this compound.[1][8]
-
Patient Dosing: Patients with CNS tumors receive the drug (e.g., this compound) as part of a clinical trial protocol, typically via intravenous infusion.[2][12]
-
Surgical Resection: At a time point following drug administration, which can range from days to months, patients may undergo surgical resection of their tumor for therapeutic purposes.
-
Tissue Collection and Processing: A portion of the resected tumor tissue is collected, and the drug is extracted and quantified using methods similar to those described for the rodent model (homogenization, extraction, and analytical quantification).
Cerebrospinal Fluid (CSF) to Plasma Ratio Determination in Humans
This method, often used for drugs like Temozolomide, provides an indication of CNS penetration by measuring drug levels in the CSF.[9]
-
Drug Administration: The patient receives the drug, for example, an oral dose of Temozolomide.
-
Sample Collection: Blood samples are collected at various time points to determine the plasma concentration profile. A lumbar puncture is performed to collect CSF.
-
Sample Analysis: The concentrations of the drug in both plasma and CSF are measured using a validated analytical method like HPLC.
-
Ratio Calculation: The Area Under the Curve (AUC) for the concentration-time profile in both CSF and plasma is calculated. The ratio of AUCCSF to AUCplasma is then determined to represent the extent of CNS penetration.
Clinical and Preclinical Findings
This compound
-
Preclinical: In rats, this compound was found to be present in the brain at a concentration of 100 ng/g after intraperitoneal injection.[7]
-
Clinical: In Phase I/II clinical trials, this compound was detected in CNS tumor tissue from patients at concentrations ranging from 75 to 210 ng/g, at time points from 22 days to 9 months post-treatment.[1][8] The drug is administered as a 3-hour IV infusion every 21 days, with doses tiered based on liver function.[13]
Temozolomide
Nitrosoureas (Carmustine and Lomustine)
-
Clinical: Both Carmustine and Lomustine are known to be highly lipophilic and readily cross the BBB, achieving CSF levels that are at least 50% of plasma levels.[12] Carmustine can also be delivered locally via biodegradable wafers (Gliadel®) implanted during surgery, leading to high local concentrations in the tumor bed.[14]
Conclusion
This compound, Temozolomide, and the nitrosoureas all demonstrate the ability to penetrate the blood-brain barrier, a critical attribute for the treatment of CNS malignancies. This compound's unique properties, including its lipophilicity, electrical neutrality, and evasion of the P-gp efflux pump, make it a promising candidate for effectively targeting brain tumors. While direct quantitative comparisons of BBB penetration are challenging due to varied experimental methodologies, the available data suggest that all these agents achieve therapeutic concentrations within the CNS. The choice of agent for a particular patient will depend on a multitude of factors, including the specific tumor type, prior treatments, and the patient's overall health profile. Further head-to-head comparative studies employing standardized methodologies are warranted to more definitively delineate the relative BBB penetration efficiencies of these important anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of metronomic temozolomide in cerebrospinal fluid of children with malignant central nervous system tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Plasma and cerebrospinal fluid population pharmacokinetics of temozolomide in malignant glioma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE NEUROPHARMACOKINETICS OF TEMOZOLOMIDE IN PATIENTS WITH RESECTABLE BRAIN TUMORS: POTENTIAL IMPLICATIONS FOR THE CURRENT APPROACH TO CHEMORADIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cienciavida.org [cienciavida.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. ecommons.cornell.edu [ecommons.cornell.edu]
Independent Validation of Dm-CHOC-pen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Demethylcholesteryloxycarbonylpenclomedine (Dm-CHOC-pen), a novel anti-cancer agent, with other alternatives, supported by available experimental data. The information presented is based on published preclinical and clinical trial findings. It is important to note that a significant portion of the available research on this compound originates from its developer, DEKK-TEC, Inc., and affiliated researchers. Independent validation from unaffiliated research groups is limited in the public domain.
Overview of this compound
This compound is a polychlorinated pyridine (B92270) cholesteryl carbonate designed to be a lipophilic molecule that can cross the blood-brain barrier, making it a potential therapeutic for cancers involving the central nervous system (CNS).[1] Its primary mechanisms of action are believed to be DNA alkylation and the generation of reactive oxygen species (ROS).[2]
Comparative Performance Data
This compound has been evaluated in preclinical models and early-phase clinical trials, primarily for glioblastoma and metastatic cancers in the CNS. The following tables summarize the available quantitative data to facilitate comparison with other therapeutic approaches.
Preclinical Efficacy: this compound vs. Temozolomide (B1682018)
Temozolomide is a standard-of-care alkylating agent for glioblastoma. A preclinical study in a C57BL murine model with B-16 melanoma brain metastases compared the efficacy of this compound with temozolomide.
| Parameter | This compound | Temozolomide | Saline Control | Citation |
| Improvement in Survival | 142% | 78% | - | [3] |
Clinical Trial Efficacy: this compound in CNS Cancers (Phase I/II)
The following table summarizes the response rates of this compound in adolescent and young adult (AYA) patients with various cancers involving the CNS, as reported in a Phase II clinical trial. The responses were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1][4]
| Response Category | Number of Patients | Percentage of Patients | Citation |
| Complete Response (CR) | 2 | 10.5% | [4] |
| Partial Response (PR) | 3 | 15.8% | [4] |
| Stable Disease (SD) | 1 | 5.3% | [4] |
| Total Patients | 19 | 100% | [4] |
In a broader cohort of 52 patients from Phase I and II trials with various cancers involving the CNS, 7 of 11 patients with non-small cell lung cancer (NSCLC) involving the CNS responded with a complete or partial response.[5]
Safety and Tolerability: this compound in Clinical Trials
The table below outlines the most common adverse events observed in Phase I and II clinical trials involving 52 patients with advanced cancers (with or without CNS involvement).
| Adverse Event | Percentage of Patients | Severity (Grade) | Citation |
| Fatigue | 17% | Not Specified | [5][6] |
| Reversible Liver Dysfunction (Hyperbilirubinemia) | 9% | Grade 3 in 3 patients | [5][6] |
| Nausea | 11% | Not Specified | [5] |
Importantly, no neuro/psychological, hematological, cardiac, or renal toxicities were observed.[5] In adolescent and young adult patients, no severe (grade 3 or higher) toxicities were noted.[4]
Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical trials are not fully available in the public domain. However, the general methodologies can be summarized from the clinical trial registrations and related publications.
In Vitro Chemosensitivity Assay (General Methodology)
In vitro chemosensitivity studies comparing this compound to temozolomide were performed on viable tumor cell explants from patients.
-
Cell Culture : Tumor cells were grown under standard conditions (e.g., RPMI/FBS, 5% CO2, 37°C).
-
Drug Exposure : Cells were exposed to varying concentrations of this compound and other chemotherapeutic agents.
-
Viability Assessment : Cell viability was determined using assays such as the MTT assay, which measures the metabolic activity of cells. The intensity of a colorimetric change is proportional to the number of viable cells.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) was calculated to determine the drug concentration required to inhibit 50% of cell growth.
Orthotopic Glioblastoma Xenograft Model (General Methodology)
Preclinical in vivo studies have utilized orthotopic xenograft models to evaluate the efficacy of this compound.
-
Cell Implantation : Human glioblastoma cells are stereotactically injected into the brains of immunocompromised mice.
-
Tumor Growth Monitoring : Tumor growth is monitored using non-invasive imaging techniques such as MRI or bioluminescence imaging.
-
Treatment Administration : this compound is administered to the mice, typically intravenously, at specified doses and schedules.
-
Efficacy Evaluation : The primary endpoint is typically overall survival. Tumor volume may also be measured as a secondary endpoint.
Visualizations
Proposed Mechanism of Action: DNA Alkylation
The primary mechanism of action of this compound is the alkylation of DNA, which disrupts DNA replication and transcription, leading to cell death. The following diagram illustrates a generalized pathway for this process.
Proposed Mechanism of Action: Reactive Oxygen Species (ROS) Generation
In melanoma, this compound is also thought to generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The diagram below depicts a simplified, hypothetical pathway for this mechanism.
Experimental Workflow: Orthotopic Xenograft Model
The following diagram outlines the typical workflow for a preclinical study of this compound using an orthotopic glioblastoma xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental models and tools to tackle glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 6. DD-08: PHASE I CANCER CLINICAL TRIAL FOR 4-DEMETHYL-4-CHOLESTERYLOXYCARBONYLPENCLOMEDINE (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
4-Demethyl-4-cholesteryloxycarbonylpenclomedine (Dm-CHOC-pen) is a novel polychlorinated pyridine (B92270) cholesteryl carbonate designed as a lipophilic and electrically neutral molecule capable of crossing the blood-brain barrier.[1] It is under investigation as a therapeutic agent for advanced malignancies, particularly those involving the central nervous system (CNS).[1][2] The pharmacokinetic profile of this compound is intrinsically linked to its primary metabolite, 4-demethylpenclomedine (DM-PEN). This guide provides a comparative overview of the pharmacokinetics of this compound and DM-PEN, supported by data from preclinical and clinical studies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and its metabolite, DM-PEN, in humans. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the parent drug and its active metabolite.
| Parameter | This compound | DM-PEN (Metabolite) | Species | Study Details | Reference |
| Cmax (Time to Peak Concentration) | ~150 hours (in AYA individuals) | 24 hours | Human | Phase I/II Clinical Trial | [2] |
| T½ α (Distribution Half-Life) | 0.63 hours | - | Human | Phase I Clinical Trial | [3] |
| T½ β (Elimination Half-Life) | 24.1 hours | - | Human | Phase I Clinical Trial | [3] |
| Clearance (CL) | 0.141 L/h | - | Human | Phase I Clinical Trial | [3] |
| Area Under the Curve (AUC) | Higher in Adolescent and Young Adult (AYA) individuals compared to adults. AUCs were parallel for all dose levels from 50-98.7 mg/m². | - | Human | Phase I/II Clinical Trial | [2] |
| Detection in Plasma | Detectable for up to 50 days in AYA individuals and less than 21 days in older individuals. | Detected for up to 15 days. | Human | Clinical Studies | [3][4] |
| Red Blood Cell (RBC) Association | Detected and associated with RBCs for 3 to 15 days. | Detected and associated with RBCs for 3 to 15 days. | Human | Phase I Clinical Trial | [2][3] |
| Urinary Excretion | Detected in urine with a Cmax of 17.5 µg/mL until day 15. | - | Human | Phase I Clinical Trial | [3] |
Experimental Protocols
The pharmacokinetic data presented above were primarily derived from Phase I and II clinical trials. The general methodology for these studies is outlined below.
Phase I/II Clinical Trial Protocol for this compound:
-
Drug Administration: this compound was administered as a single 3-hour intravenous (IV) infusion once every 21 days.[2][5]
-
Dose Escalation: The starting dose was 39 mg/m², with dose escalations in cohorts of patients.[3][6] The maximum tolerated dose (MTD) was determined to be two-tiered: 85.8 mg/m² for patients with liver involvement and 98.7 mg/m² for patients without liver abnormalities.[2]
-
Patient Population: The trials included patients with advanced malignancies, including those with and without CNS involvement.[2] A specific cohort for Adolescent and Young Adult (AYA) individuals (aged 15-39 years) was also studied.[2][5]
-
Pharmacokinetic Sampling: Blood and urine samples were collected at various time points post-infusion to determine the concentrations of this compound and its metabolite, DM-PEN.[3]
-
Analytical Method: High-performance liquid chromatography (HPLC) was used to assay the concentrations of this compound and DM-PEN in plasma, red blood cells, and urine.[3]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters were determined using modeling software. A two-compartment model was found to best describe the pharmacokinetic profile of this compound.[3][7]
Visualizations
Experimental Workflow for this compound Clinical Trial
Caption: Workflow of a Phase I/II clinical trial for this compound.
Proposed Mechanism of this compound Action and Transport
Caption: Proposed mechanism of this compound transport across the BBB and its action within tumor cells.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound May Improve Outcomes for Adolescents and Young Adults With Central Nervous System Tumors - The ASCO Post [ascopost.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dm-CHOC-pen: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of Dm-CHOC-pen (4-Demethyl-4-cholesteryloxycarbonylpenclomedine), an investigational, potent DNA alkylating agent. Adherence to these protocols is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. As an antineoplastic agent, all this compound waste is considered hazardous and must be managed accordingly.
Immediate Safety Protocols
All personnel handling this compound must be trained in the management of hazardous chemical waste.[1] Personal Protective Equipment (PPE), including double chemotherapy gloves, a disposable gown, and eye protection, should be worn at all times when handling the compound or its waste. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Container Management
Proper segregation of this compound waste at the point of generation is the foundational step in its safe disposal. Waste is categorized as either "bulk" or "trace" depending on the concentration of the active pharmaceutical ingredient.
Table 1: this compound Waste Classification and Container Requirements
| Waste Category | Description | Examples | Recommended Container | Disposal Pathway |
| Bulk Chemotherapy Waste | Items containing more than 3% of the original drug quantity by weight.[2][3][4] | Unused or expired this compound, partially used vials or IV bags, syringes with significant remaining drug, materials from spill cleanups.[2] | Black RCRA-regulated hazardous waste container.[2][3] | Hazardous waste incineration at a permitted facility.[2][5][6] |
| Trace Chemotherapy Waste | Items contaminated with less than 3% of the original drug quantity by weight ("RCRA empty").[2][3] | Empty vials, flasks, IV bags, tubing, contaminated PPE (gloves, gowns), absorbent pads.[2][7] | Yellow chemotherapy waste container.[2][7] | Incineration at a regulated medical waste facility.[2][5][7] |
| Contaminated Sharps | Any sharp device that is contaminated with any amount of this compound.[2] | Needles, syringes with attached needles, broken glass vials.[2] | Yellow , puncture-resistant "Chemo Sharps" container.[2][7] | Incineration.[2][7] |
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
At the point of generation, determine if the this compound waste is "bulk" or "trace".
-
Immediately place the waste into the correctly designated and labeled container (black for bulk, yellow for trace).[2]
2. Container Management:
-
Use only containers provided or approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Ensure all containers are properly labeled with "Hazardous Waste," the full chemical name ("4-Demethyl-4-cholesteryloxycarbonylpenclomedine"), and the name of the Principal Investigator.[1]
-
Do not overfill containers; they should not be more than three-quarters full.[2]
-
Keep containers securely sealed when not in use.[2]
3. Storage of Waste:
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA).[1]
-
The SAA must be in a secure, limited-access area.
4. Waste Pickup and Disposal:
-
When a waste container is full, follow your institution's procedures to request a pickup by the EHS department.[1]
-
EHS will manage the final disposal of the waste through a licensed hazardous waste vendor for incineration.[5][6]
Important Note: Under no circumstances should this compound waste be disposed of in the regular trash, recycling, or down the drain.[2]
Experimental Protocol Reference: Spill Cleanup
In the event of a this compound spill, the following procedure should be followed:
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Wear a disposable gown, double chemotherapy gloves, and eye protection. For larger spills, a respirator may be necessary.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. Work from the outside of the spill inward.
-
Clean the Area: Once the spill is absorbed, decontaminate the area with an appropriate cleaning agent (e.g., a solution of detergent and water), followed by a rinse with clean water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated PPE, etc.) must be disposed of as bulk chemotherapy waste in a black hazardous waste container.[2]
-
Report the Spill: Report the incident to your institution's EHS department.
This compound Disposal Workflow
Caption: this compound Waste Disposal Decision Workflow.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Operational Guide for Handling Dm-CHOC-pen
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Dm-CHOC-pen. As an antineoplastic alkylating agent, this compound is classified as a cytotoxic substance and requires stringent handling procedures to ensure the safety of laboratory personnel and the integrity of experimental work. Adherence to these guidelines is critical in minimizing exposure risks and maintaining a safe research environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary barrier against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Compound Reconstitution & Aliquoting | Double Gloves (Chemotherapy-rated) | ASTM D6978 certified. Inner glove under cuff, outer glove over cuff. Change every 30 minutes or immediately upon contamination. |
| Disposable Gown | Polyethylene-coated polypropylene. Solid front, back closure. | |
| Eye Protection | Safety glasses with side shields or tight-fitting goggles. | |
| Face Shield | Required if there is a splash hazard. | |
| Respiratory Protection | N95 or higher respirator. | |
| Handling of Stock Solutions | Double Gloves (Chemotherapy-rated) | ASTM D6978 certified. |
| Disposable Gown | Polyethylene-coated polypropylene. | |
| Eye Protection | Safety glasses with side shields or goggles. | |
| Weighing of Powdered Compound | Double Gloves (Chemotherapy-rated) | ASTM D6978 certified. |
| Disposable Gown | Polyethylene-coated polypropylene. | |
| Eye Protection | Safety glasses with side shields or goggles. | |
| Respiratory Protection | N95 or higher respirator within a certified chemical fume hood or ventilated balance safety enclosure. | |
| Waste Disposal | Double Gloves (Chemotherapy-rated) | ASTM D6978 certified. |
| Disposable Gown | Polyethylene-coated polypropylene. | |
| Eye Protection | Safety glasses with side shields or goggles. |
Operational Plan: Safe Handling Procedures
All procedures involving this compound must be performed in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize aerosol generation and environmental contamination.
Preparation and Handling:
-
Designated Area: All handling of this compound, including weighing, reconstitution, and addition to experimental systems, must be conducted in a designated area with restricted access.
-
Surface Protection: Work surfaces should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after each procedure or in case of a spill.
-
Reconstitution: When reconstituting the powdered compound, use a closed system transfer device (CSTD) if available. If not, use a syringe with a Luer-lock fitting and ensure slow, careful addition of the solvent to prevent aerosolization.
-
Labeling: All containers holding this compound, including stock solutions and experimental dilutions, must be clearly labeled with the compound name, concentration, date, and a cytotoxic hazard symbol.
Spill Management:
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate: Non-essential personnel should evacuate the immediate area.
-
Contain: Use a chemotherapy spill kit to contain the spill. Cover liquid spills with absorbent pads and gently wipe from the outside in. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean: Clean the spill area three times using a detergent solution followed by a disinfectant.
-
Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan
Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Container | Disposal Procedure |
| Sharps | Puncture-resistant, leak-proof sharps container labeled "Cytotoxic Waste" | Seal when 3/4 full. Do not recap, bend, or break needles. |
| Contaminated PPE (Gloves, Gowns, etc.) | Yellow chemotherapy waste bag within a rigid, leak-proof container labeled "Cytotoxic Waste" | Seal the bag before closing the outer container. |
| Liquid Waste | Designated, sealed, and labeled "Cytotoxic Liquid Waste" container | Do not pour down the drain. Follow institutional guidelines for chemical waste disposal. |
| Solid Waste (Absorbent pads, vials, etc.) | Yellow chemotherapy waste bag within a rigid, leak-proof container labeled "Cytotoxic Waste" | Seal the bag before closing the outer container. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
